Atrasentan Hydrochloride
Description
Propriétés
IUPAC Name |
(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O6.ClH/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20;/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34);1H/t23-,27-,28+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFUJIFSUKPWCZ-SQMFDTLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
173937-91-2 (Parent) | |
| Record name | Atrasentan hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20173240 | |
| Record name | Atrasentan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195733-43-8 | |
| Record name | Atrasentan hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atrasentan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATRASENTAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4G31X93ZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Atrasentan Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atrasentan (B1666376) Hydrochloride is a potent and highly selective endothelin A (ETA) receptor antagonist. This document provides an in-depth technical overview of its core mechanism of action, supported by quantitative preclinical and clinical data. It details the molecular interactions, signaling pathways, and experimental methodologies used to characterize this compound. The primary therapeutic action of Atrasentan is derived from its competitive antagonism of the ETA receptor, which plays a central role in the pathophysiology of various renal and oncologic diseases. By inhibiting the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor, Atrasentan effectively mitigates downstream pathological processes, including vasoconstriction, inflammation, fibrosis, and cellular proliferation.
Introduction to the Endothelin System
The endothelin (ET) system is a critical signaling axis involved in maintaining vascular tone and mediating cellular growth. The primary effector, endothelin-1 (ET-1), is one of the most potent vasoconstrictors known and exerts its effects by binding to two distinct G protein-coupled receptors: the endothelin A (ETA) and endothelin B (ETB) receptors.[1][2]
-
ETA Receptors: Primarily located on vascular smooth muscle cells, activation of ETA receptors leads to pronounced vasoconstriction and proliferation.[1][3] In pathological states such as IgA Nephropathy (IgAN) and other chronic kidney diseases, upregulation of ET-1 and activation of the ETA receptor contribute significantly to glomerular hypertension, proteinuria, kidney inflammation, and fibrosis.[4][5]
-
ETB Receptors: Found on endothelial cells, ETB receptor activation mediates the release of vasodilators like nitric oxide and prostacyclin, and also plays a role in clearing circulating ET-1.[1]
The differential roles of these receptors form the rationale for developing selective ETA receptor antagonists like Atrasentan, which aim to block the deleterious effects of ETA activation while preserving the potentially beneficial functions of the ETB receptor.[1]
Core Mechanism of Action of Atrasentan
Atrasentan is a competitive antagonist that binds with high affinity and selectivity to the ETA receptor.[6][7] This specific blockade prevents ET-1 from binding to its ETA target, thereby inhibiting the cascade of intracellular signaling that leads to pathological outcomes.[8] The therapeutic effects observed in clinical trials, particularly the significant reduction in proteinuria in patients with IgAN, are a direct consequence of this targeted molecular intervention.[2][4] By blocking ETA-mediated vasoconstriction of glomerular arterioles, reducing intraglomerular pressure, and exerting direct anti-inflammatory and anti-fibrotic effects on mesangial cells and podocytes, Atrasentan addresses key drivers of kidney disease progression.[3][5]
Signaling Pathway
The following diagram illustrates the simplified endothelin signaling pathway and the precise point of inhibition by Atrasentan.
Quantitative Data
The efficacy and selectivity of Atrasentan have been quantified in both preclinical and clinical studies.
Table 1: Preclinical Receptor Binding Affinity and Selectivity
This table summarizes the in vitro binding characteristics of Atrasentan for human endothelin receptors. The equilibrium dissociation constant (Ki) and IC50 values demonstrate the compound's high affinity for the ETA receptor and its substantial selectivity over the ETB receptor.
| Parameter | ETA Receptor | ETB Receptor | Selectivity (ETB/ETA) | Reference |
| Ki | 0.034 nM | 63.3 nM | >1800-fold | |
| Ki | 0.069 nM (69 pM) | 139 nM | ~2014-fold | [7] |
| Ki | 0.0551 nM | 4.80 nM | ~87-fold | [9] |
| IC50 | 0.055 nM | - | - | [10] |
Note: Variations in reported values can arise from different experimental conditions and assay types.
Table 2: Summary of Key Clinical Trial Efficacy Data
The clinical development of Atrasentan has demonstrated significant efficacy in reducing proteinuria, a key marker of kidney damage and progression risk.
| Trial Name (Phase) | Indication | N | Treatment Arm | Comparator | Primary Endpoint | Result | Reference |
| ALIGN (Phase III) | IgA Nephropathy | 340 | Atrasentan (0.75 mg/day) + Supportive Care | Placebo + Supportive Care | Change in 24h UPCR at 36 weeks | 36.1% reduction vs. Placebo (p<0.0001) | [4] |
| AFFINITY (Phase II) | IgA Nephropathy | 20 | Atrasentan (0.75 mg/day) | Open-Label | Change in 24h UPCR from baseline | 48.3% mean reduction at 12 weeks; 54.7% mean reduction at 24 weeks | [5] |
| SONAR (Phase III) | Diabetic Kidney Disease | 5,117 | Atrasentan (0.75 mg/day) | Placebo | Composite of sustained serum creatinine (B1669602) doubling or kidney failure | Met primary endpoint of kidney protection | [11] |
UPCR: Urine Protein-to-Creatinine Ratio
Experimental Protocols
The characterization of Atrasentan's mechanism of action and clinical utility is based on rigorous experimental methodologies.
In Vitro Protocol: Competitive Radioligand Binding Assay
This protocol provides a representative method for determining the binding affinity (Ki) of Atrasentan for endothelin receptors.
-
Objective: To determine the equilibrium dissociation constant (Ki) of Atrasentan for cloned human ETA and ETB receptors.
-
Materials:
-
Cell membranes from stable cell lines expressing cloned human ETA or ETB receptors.
-
Radioligand: [125I]-ET-1.
-
Test Compound: Atrasentan Hydrochloride at various concentrations.
-
Assay Buffer (e.g., Tris-HCl with BSA, MgCl2).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Methodology:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of [125I]-ET-1 and varying concentrations of the unlabeled competitor, Atrasentan.
-
Equilibrium: The reaction is allowed to reach equilibrium (e.g., incubation for 60-120 minutes at a controlled temperature like 25°C).
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester to separate receptor-bound radioligand from unbound radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.
-
Data Analysis: The concentration of Atrasentan that inhibits 50% of the specific binding of [125I]-ET-1 (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]
-
Clinical Protocol: The ALIGN Phase III Study (NCT04573478)
This protocol outlines the design of the pivotal trial that established the efficacy of Atrasentan in IgA Nephropathy.
-
Objective: To evaluate the efficacy and safety of Atrasentan versus placebo in reducing proteinuria in patients with IgAN at risk of progressive kidney function loss.
-
Study Design: A global, randomized, multicenter, double-blind, placebo-controlled Phase III clinical trial.
-
Patient Population:
-
Inclusion Criteria: Adults with biopsy-proven IgAN, baseline total proteinuria ≥1 g/day , and an estimated glomerular filtration rate (eGFR) ≥ 30 mL/min/1.73 m².
-
Background Therapy: Patients were required to be on a maximally tolerated and stable dose of a renin-angiotensin system (RAS) inhibitor.
-
-
Intervention:
-
Experimental Arm: Atrasentan (0.75 mg) administered orally once daily.
-
Control Arm: Matched placebo administered orally once daily.
-
-
Primary Endpoint: Change in 24-hour urine protein-to-creatinine ratio (UPCR) from baseline to the 36-week assessment.
-
Secondary Endpoints: Included evaluating the change in eGFR over the full study duration (136 weeks) to assess long-term effects on kidney function preservation.
Clinical Trial Workflow Diagram
The diagram below illustrates the workflow for the ALIGN Phase III clinical trial.
Conclusion
This compound's mechanism of action is centered on its potent, competitive, and highly selective antagonism of the ETA receptor. This targeted approach effectively inhibits the deleterious signaling pathways driven by ET-1 that contribute to the progression of chronic kidney disease. Extensive preclinical characterization has defined its favorable pharmacological profile, which has been validated in large-scale clinical trials demonstrating significant and clinically meaningful reductions in proteinuria. This body of evidence establishes Atrasentan as a key therapeutic agent for managing proteinuric glomerular diseases like IgA Nephropathy.
References
- 1. benchchem.com [benchchem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. novartis.com [novartis.com]
- 5. Chinook Therapeutics Presents Updated Data from Atrasentan Phase 2 AFFINITY IgA Nephropathy (IgAN) Patient Cohort, Preclinical Atrasentan Research and Ongoing Clinical Trials at the American Society of Nephrology (ASN) Kidney Week 2022 - BioSpace [biospace.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Clinical Pharmacology of an Atrasentan and Docetaxel Regimen in Men with Hormone-Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Superiority of YM598 over atrasentan as a selective endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. atrasentan | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
A Technical Guide to Atrasentan Hydrochloride in IgA Nephropathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunoglobulin A nephropathy (IgAN), the most common primary glomerular disease globally, presents a significant challenge in nephrology.[1] A substantial portion of patients, up to 30%, with persistent proteinuria (≥1 g/day ) progress to kidney failure within a decade.[2] The pathogenesis of IgAN is complex, involving the deposition of IgA immune complexes in the glomeruli, which triggers a cascade of inflammatory and fibrotic processes. A key pathway implicated in this progression is the endothelin system. Endothelin-1 (ET-1), acting through its type A (ETA) receptor, is a potent mediator of vasoconstriction, podocyte damage, proteinuria, inflammation, and fibrosis in the kidneys.[2][3][4][5]
Atrasentan (B1666376) Hydrochloride is a potent, oral, and selective ETA receptor antagonist that has emerged as a targeted therapy for IgAN.[6][7][8][9] Its development represents a significant step forward in managing this disease by directly addressing a key driver of kidney damage. This document provides an in-depth technical overview of Atrasentan, summarizing its mechanism of action, clinical trial data, and experimental protocols to support ongoing research and development efforts. Following a decades-long journey that included pivots from oncology to chronic kidney disease, Atrasentan received FDA accelerated approval in 2025 for treating IgAN.[10]
Mechanism of Action
Atrasentan exerts its therapeutic effect by selectively blocking the endothelin A (ETA) receptor, which has an 1800-fold greater selectivity for the ETA receptor over the ETB receptor.[3][11] In pathological states like IgAN, elevated levels of ET-1 activate ETA receptors on various kidney cells, including mesangial cells, podocytes, and vascular smooth muscle cells. This activation leads to several deleterious effects:
-
Glomerular Hemodynamics: Causes sustained vasoconstriction of afferent arterioles, leading to glomerular hyperfiltration and hypertension.[3]
-
Podocyte Injury: Directly damages podocytes, the cells crucial for the glomerular filtration barrier, contributing significantly to proteinuria.[3]
-
Inflammation and Fibrosis: Promotes the production of pro-inflammatory and pro-fibrotic cytokines, leading to glomerulosclerosis and tubulointerstitial fibrosis.[2][3][5]
By inhibiting the binding of ET-1 to the ETA receptor, Atrasentan aims to counteract these pathological processes, thereby reducing proteinuria and preserving kidney function.[3][6] Preclinical models have suggested that Atrasentan may effectively reduce inflammation and fibrosis in IgAN.[2]
Clinical Efficacy: The ALIGN Study
The cornerstone of Atrasentan's clinical development in IgAN is the Phase 3 ALIGN trial (NCT04573478), a global, randomized, double-blind, placebo-controlled study.[6][7][8][12][13] The trial's positive interim analysis at 36 weeks formed the basis for its accelerated FDA approval.[7][10][14][15]
Quantitative Data from ALIGN Interim Analysis
The pre-specified 36-week interim analysis demonstrated a statistically significant and clinically meaningful reduction in proteinuria in patients treated with Atrasentan compared to placebo.
| Endpoint | Atrasentan + Supportive Care | Placebo + Supportive Care | Relative Reduction | P-value | Citations |
| Primary Endpoint | |||||
| Change in UPCR at 36 Weeks | -38.1% | -3.1% | 36.1% | <0.0001 | [1][2][12][16][17] |
| Subgroup Analysis | |||||
| Change in UPCR at 36 Weeks (with SGLT2i) | N/A | N/A | 37.4% | N/A | [6][7][8][18] |
UPCR: Urine Protein-to-Creatinine Ratio. Supportive care consisted of a maximally tolerated and stable dose of a renin-angiotensin system (RAS) inhibitor.
The reduction in proteinuria was observed as early as week 6 and was sustained through the 36-week analysis.[8][18] These effects were consistent across various patient subgroups.[7][8]
Experimental Protocols: ALIGN Study Design
The robust design of the ALIGN trial is critical for interpreting its findings and for designing future studies.
-
Objective : To evaluate the efficacy and safety of Atrasentan in reducing proteinuria and preserving kidney function in patients with IgAN at risk of progressive renal function loss.[19]
-
Study Design : A Phase 3, randomized, double-blind, placebo-controlled, multicenter study. The trial is ongoing to assess the long-term effects on kidney function.[1][6][12][13]
-
Patient Population : The study enrolled approximately 340 patients in the main cohort and an additional 64 patients in an exploratory cohort receiving a stable dose of an SGLT2 inhibitor.[6][16]
-
Intervention :
-
Endpoints :
-
Primary Efficacy Endpoint : Change from baseline in 24-hour Urine Protein-to-Creatinine Ratio (UPCR) at 36 weeks.[7][8][15][16]
-
Key Secondary Endpoint : Change from baseline in eGFR at 136 weeks. The final analysis of this endpoint is expected in 2026 to support traditional FDA approval.[13][16][18]
-
Preclinical Research Synopsis
Prior to human trials, preclinical studies in various animal models of kidney disease provided the foundational rationale for developing Atrasentan.
-
Diabetic Nephropathy Models : In streptozotocin-induced diabetic rats and Dahl salt-sensitive hypertensive rats, Atrasentan significantly attenuated proteinuria and kidney fibrosis.[21] Dose-ranging studies in these models helped identify effective dose levels.[21]
-
Uremic Rat Models : Studies in 5/6 nephrectomized uremic rats showed that while Atrasentan alone did not significantly affect proteinuria in that specific model, it did blunt cardiac cardiomyocyte hypertrophy and perivascular fibrosis, suggesting protective effects beyond proteinuria reduction.[11][22]
-
General Findings : Across multiple preclinical studies, endothelin receptor antagonists have been shown to reduce kidney fibrosis, inflammation, and proteinuria, supporting their therapeutic potential.[3]
These animal studies were instrumental, though some showed variable results on proteinuria, underscoring the critical need for well-controlled clinical trials like ALIGN to confirm efficacy in human disease.[11][22]
Safety and Tolerability Profile
In the ALIGN trial, Atrasentan demonstrated a favorable and manageable safety profile, consistent with previous studies.[1][2][12]
| Adverse Event | Frequency (≥5% in ALIGN) | Key Considerations | Citations |
| Peripheral Edema | ~11.2% (vs 8.2% placebo) | Generally mild; did not lead to treatment discontinuation.[17] A known class effect of endothelin receptor antagonists. | [12][17][18] |
| Anemia | ≥5% | Monitored during clinical trials. | [6][18] |
| Fluid Retention | ~11.2% | Concomitant use with SGLT2 inhibitors may help mitigate this effect.[5] | [1][17] |
| Liver Transaminases | ~2% or greater | Prescribers should obtain liver enzyme tests prior to and during treatment as clinically indicated.[6][8][18] | [6][8][18] |
Importantly, no treatment-related serious adverse events were observed in the interim analysis, and the rates of discontinuation due to adverse events were low and similar between the Atrasentan and placebo groups.[12][15] The therapy does not have a Risk Evaluation and Mitigation Strategy (REMS) requirement.[18][23]
Conclusion and Future Directions
Atrasentan Hydrochloride is the first selective endothelin A receptor antagonist approved to reduce proteinuria in patients with IgA nephropathy.[6][18][23] The robust, statistically significant reduction in proteinuria demonstrated in the Phase 3 ALIGN trial provides a strong rationale for its use as a foundational therapy, which can be added to standard-of-care RAS inhibition.[2]
For the research and drug development community, Atrasentan represents a successful application of a targeted therapeutic strategy based on the underlying pathophysiology of kidney disease. The key future milestone is the final data from the ALIGN trial, expected in 2026, which will evaluate the long-term effect of Atrasentan on eGFR decline.[1][18] This data will be crucial for confirming that the observed reduction in the surrogate marker of proteinuria translates into long-term preservation of kidney function, potentially solidifying Atrasentan's role in transforming the management of IgA nephropathy.
References
- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 2. novartis.com [novartis.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. ajmc.com [ajmc.com]
- 7. checkrare.com [checkrare.com]
- 8. checkrare.com [checkrare.com]
- 9. Abbott Announces Positive Results from Phase 2 Study of Low Dose Atrasentan for Treatment of Diabetic Kidney Disease [prnewswire.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. karger.com [karger.com]
- 12. Atrasentan shows positive interim results in IgA nephropathy: ALIGN phase 3 trial - Medical Conferences [conferences.medicom-publishers.com]
- 13. Novartis’ atrasentan shows superiority in Phase III IgAN trial [clinicaltrialsarena.com]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. hcplive.com [hcplive.com]
- 16. docwirenews.com [docwirenews.com]
- 17. Atrasentan Reduces Proteinuria in IgA Nephropathy Patients in New Trial Findings - Be part of the knowledge - ReachMD [reachmd.com]
- 18. medpagetoday.com [medpagetoday.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Atrasentan for IgA Nephropathy · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 21. Endothelin A Receptor Antagonist, Atrasentan, Attenuates Renal and Cardiac Dysfunction in Dahl Salt-Hypertensive Rats in a Blood Pressure Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. hcplive.com [hcplive.com]
Atrasentan Hydrochloride in Diabetic Kidney Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic kidney disease (DKD) is a leading cause of end-stage renal disease worldwide.[1] The pathogenesis of DKD is complex, involving hemodynamic and metabolic factors that lead to progressive renal injury, characterized by albuminuria, glomerulosclerosis, and a decline in glomerular filtration rate (GFR). The endothelin (ET) system, particularly the activation of the endothelin-A (ETA) receptor by endothelin-1 (B181129) (ET-1), has been identified as a key mediator in the progression of DKD.[2][3] ET-1 contributes to vasoconstriction, inflammation, and fibrosis within the kidney.[2] Atrasentan (B1666376) hydrochloride, a selective ETA receptor antagonist, has emerged as a promising therapeutic agent to mitigate these detrimental effects. This technical guide provides an in-depth overview of the preclinical evaluation of atrasentan in various DKD models, focusing on its mechanism of action, efficacy data, and detailed experimental protocols.
Mechanism of Action
Atrasentan is a potent and selective antagonist of the endothelin-A (ETA) receptor.[4] In the context of diabetic kidney disease, its primary mechanism involves blocking the binding of endothelin-1 (ET-1) to the ETA receptor on various renal cells, including mesangial cells, podocytes, and vascular smooth muscle cells.[2][5] This blockade counteracts the pathological effects of excessive ET-1 activation, which include vasoconstriction, podocyte injury, mesangial cell proliferation, and the production of pro-inflammatory and pro-fibrotic molecules.[2][5] By inhibiting these pathways, atrasentan helps to reduce proteinuria, prevent glomerulosclerosis, and preserve renal function.[6][7]
Preclinical Efficacy Data
Atrasentan has demonstrated significant efficacy in various preclinical models of diabetic kidney disease. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of Atrasentan on Renal Function and Blood Pressure in Rodent Models of DKD
| Animal Model | Treatment Group | Dose | Duration | Change in Mean Arterial Pressure (MAP) | Change in Proteinuria/Albuminuria | Change in Glomerular Filtration Rate (GFR) | Reference |
| STZ-induced diabetic Dahl salt-sensitive (SS) rats | Vehicle | - | 6 weeks | +12% | +40% | No significant change | [6] |
| Atrasentan | 5 mg/kg/day | 6 weeks | No significant change | Decreased by 40% | No significant change | [6] | |
| db/db mice | Vehicle | - | 8 weeks | - | - | - | [8] |
| Atrasentan | - | 8 weeks | - | Ameliorated | No significant improvement | [8] | |
| Dahl salt-sensitive (DSS) rats on high salt diet | Vehicle | - | 6 weeks | Significantly increased | Significantly increased | - | [7] |
| Atrasentan (moderate dose) | - | 6 weeks | No significant reduction | Significantly attenuated | - | [7] |
Table 2: Histological and Molecular Effects of Atrasentan in Rodent Models of DKD
| Animal Model | Treatment Group | Key Histological Findings | Key Molecular Findings | Reference |
| STZ-induced diabetic Dahl salt-sensitive (SS) rats | Vehicle | Increased glomerulosclerosis and renal fibrosis | - | [6] |
| Atrasentan | Significantly reduced glomerulosclerosis and renal fibrosis | - | [6] | |
| db/db mice | Vehicle | Glomerulosclerosis and podocyte injury | - | [8] |
| Atrasentan | Ameliorated glomerulosclerosis and podocyte injury | - | [8] | |
| Dahl salt-sensitive (DSS) rats on high salt diet | Vehicle | Glomerular injury | - | [7] |
| Atrasentan (moderate dose) | Significantly attenuated glomerular injury | - | [7] | |
| High glucose-treated podocytes | High Glucose | Increased apoptosis, inhibited autophagy | Increased miR-21, decreased FOXO1 | |
| Atrasentan + High Glucose | Inhibited apoptosis, improved autophagy | Decreased miR-21, increased FOXO1 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of atrasentan.
Animal Models of Diabetic Kidney Disease
a. Streptozotocin (STZ)-Induced Diabetic Rat Model (Type 1 Diabetes Model)
-
Animals: Male Sprague-Dawley or Dahl Salt-Sensitive rats (8-10 weeks old).
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of STZ (40-70 mg/kg) dissolved in 0.9% sodium chloride.[9][10] Blood glucose levels are monitored, and only animals with levels ≥ 15 mM are considered diabetic.[9]
-
Treatment: Atrasentan is administered, for example, at a dose of 5 mg/kg/day in drinking water for a specified duration (e.g., 6 weeks).[6]
b. db/db Mouse Model (Type 2 Diabetes Model)
-
Animals: Male db/db mice, which have a genetic mutation in the leptin receptor, leading to obesity, insulin (B600854) resistance, and hyperglycemia.
-
Treatment: Atrasentan can be administered in drinking water or via oral gavage for a specified period (e.g., 8 weeks).[3]
c. Dahl Salt-Sensitive (DSS) Rat Model
-
Animals: Male Dahl salt-sensitive rats (6 weeks old).
-
Induction of Hypertension and Renal Injury: Rats are fed a high-salt diet (e.g., 8% NaCl) for a specified duration (e.g., 6 weeks) to induce hypertension and renal damage.[7]
-
Treatment: Atrasentan is administered in drinking water at various doses (e.g., low, moderate, high).[7]
Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)
-
Urine Collection: Spot urine samples are collected from mice, for example, by placing them in a specialized cage for a short period.[9]
-
Albumin Measurement: Urinary albumin concentration is determined using an ELISA kit (e.g., Albuwell M kit) following the manufacturer's instructions. This typically involves a competitive ELISA where the color intensity is inversely proportional to the albumin concentration.
-
Creatinine (B1669602) Measurement: Urinary creatinine concentration is measured using a colorimetric assay, often based on the alkaline picrate (B76445) method.[9] The absorbance is read before and after the addition of an acid solution to correct for interfering substances.
-
Calculation: The UACR is calculated by dividing the albumin concentration (in µg or mg) by the creatinine concentration (in mg).
Assessment of Glomerular Filtration Rate (GFR)
-
Method: GFR is commonly measured by the clearance of an exogenous filtration marker like FITC-sinistrin or inulin.[8][11]
-
Procedure (FITC-sinistrin):
-
A miniature device (e.g., NIC-kidney) is used for transdermal measurement of FITC-sinistrin clearance.[8]
-
FITC-sinistrin is administered subcutaneously.
-
The device's optical component excites the FITC-sinistrin transcutaneously and detects the emitted signal over time.[8]
-
The GFR is calculated from the clearance curve.
-
-
Procedure (FITC-inulin):
-
Anesthetized rats are surgically prepared with catheters in the femoral artery, femoral vein, and bladder.[11]
-
A bolus of FITC-inulin is administered, followed by a constant infusion.[11]
-
Timed urine and blood samples are collected.
-
The concentration of FITC-inulin in plasma and urine is measured using a fluorometer.
-
GFR is calculated using the formula: GFR = (Urine [inulin] x Urine flow rate) / Plasma [inulin].[11]
-
Histological Analysis of Glomerulosclerosis
-
Tissue Preparation: Kidneys are harvested, fixed in 10% formalin, and embedded in paraffin. Sections (e.g., 5 µm) are cut for staining.[6]
-
Periodic Acid-Schiff (PAS) Staining:
-
Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.[12][13]
-
Immerse slides in 0.5% periodic acid solution for 5 minutes.[12][14]
-
Immerse slides in Schiff's reagent for 15 minutes.[14]
-
Wash in running tap water for 5 minutes.[14]
-
Counterstain with hematoxylin (B73222) for 90 seconds.[14]
-
Rinse, dehydrate, clear, and mount.[14]
-
-
Semi-Quantitative Scoring of Glomerulosclerosis:
-
A blinded observer grades at least 50 glomeruli per animal on a scale of 0 to 4.[8]
-
Grade 0: Normal glomerulus.
-
Grade 1: Mesangial expansion involving <25% of the glomerulus.
-
Grade 2: Sclerosis involving 26-50% of the glomerulus.
-
Grade 3: Sclerosis involving 51-75% of the glomerulus.
-
Grade 4: Sclerosis involving >75% of the glomerulus.[8]
-
The scores for all glomeruli are averaged to obtain a glomerulosclerosis index for each animal.[8]
-
Western Blotting for Podocyte Injury Markers (Nephrin and WT1)
-
Protein Extraction: Kidney cortex or isolated glomeruli are homogenized in lysis buffer containing protease inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Equal amounts of protein (e.g., 10-20 µg) are separated on an SDS-polyacrylamide gel.
-
Proteins are transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies overnight at 4°C. Examples of primary antibodies include:
-
Rabbit anti-Nephrin
-
Rabbit anti-WT1 (e.g., clone C19)[15]
-
Mouse anti-β-actin (as a loading control)
-
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Densitometry: The band intensities are quantified using image analysis software and normalized to the loading control.
Conclusion
Preclinical studies in various diabetic kidney disease models provide compelling evidence for the therapeutic potential of atrasentan hydrochloride. By selectively blocking the ETA receptor, atrasentan effectively reduces albuminuria, ameliorates glomerulosclerosis, and mitigates podocyte injury. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the mechanisms of action and efficacy of atrasentan and other endothelin receptor antagonists in the context of diabetic nephropathy. These findings from robust preclinical models have paved the way for successful clinical trials, highlighting the importance of this therapeutic strategy in addressing the significant unmet need in the management of diabetic kidney disease.
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. scholar.unair.ac.id [scholar.unair.ac.id]
- 3. ahajournals.org [ahajournals.org]
- 4. Targeting endothelin signaling in podocyte injury and diabetic nephropathy-diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measured GFR in murine animal models: review on methods, techniques, and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histological analysis and assessment of glomerular injury. [bio-protocol.org]
- 7. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Longitudinal Changes in Measured Glomerular Filtration Rate, Renal Fibrosis and Biomarkers in a Rat Model of Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. karger.com [karger.com]
- 11. Physiology Lab Demonstration: Glomerular Filtration Rate in a Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Renal PAS Methenamine Staining Protocol - IHC WORLD [ihcworld.com]
- 13. PAS Staining of Fresh Frozen or Paraffin Embedded Human Kidney Tissue [protocols.io]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. academic.oup.com [academic.oup.com]
A Technical Guide to Atrasentan Hydrochloride and the Endothelin-1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrasentan (B1666376) hydrochloride is a potent and highly selective antagonist of the endothelin A (ETA) receptor, a key component of the endothelin-1 (B181129) (ET-1) signaling pathway.[1] The ET-1 pathway is critically involved in vasoconstriction, cell proliferation, inflammation, and fibrosis.[2][3] Dysregulation of this pathway is implicated in the pathophysiology of various diseases, including chronic kidney disease (CKD), particularly IgA nephropathy (IgAN) and diabetic nephropathy, as well as several types of cancer.[3][4] This technical guide provides an in-depth overview of the ET-1 signaling pathway, the mechanism of action of Atrasentan, its pharmacological properties, and detailed experimental protocols for its characterization.
The Endothelin-1 Signaling Pathway
Endothelin-1 is the most potent endogenous vasoconstrictor known and exerts its biological effects by binding to two distinct G protein-coupled receptors: the ETA and ETB receptors.[5]
-
ETA Receptors: Primarily located on vascular smooth muscle cells, activation of ETA receptors by ET-1 leads to potent and sustained vasoconstriction. This is mediated through the Gαq/11 protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to smooth muscle contraction. Furthermore, ETA receptor activation stimulates mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway, promoting cell proliferation and hypertrophy.
-
ETB Receptors: These receptors are found on both endothelial cells and smooth muscle cells. On endothelial cells, ETB receptor activation mediates the release of vasodilators, namely nitric oxide (NO) and prostacyclin, which counterbalance the vasoconstrictive effects of ETA receptor activation. ETB receptors on endothelial cells also play a crucial role in clearing circulating ET-1. Conversely, ETB receptors on smooth muscle cells, similar to ETA receptors, mediate vasoconstriction.
The balance between ETA and ETB receptor signaling is crucial for maintaining vascular homeostasis. In pathological states, an upregulation of ETA receptor expression and/or increased ET-1 production can shift this balance towards vasoconstriction, inflammation, and tissue remodeling.
Atrasentan Hydrochloride: A Selective ETA Receptor Antagonist
Atrasentan is a non-peptide, orally bioavailable, and highly selective antagonist of the ETA receptor.[6] By competitively binding to the ETA receptor, Atrasentan prevents the binding of ET-1 and subsequently blocks its downstream signaling cascades. This inhibitory action leads to vasodilation, and antiproliferative, anti-inflammatory, and antifibrotic effects. The high selectivity of Atrasentan for the ETA receptor over the ETB receptor is a key characteristic, as it is hypothesized to preserve the beneficial effects of ETB-mediated vasodilation and ET-1 clearance.[6]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Receptor Binding Affinity and Selectivity of Atrasentan
| Parameter | Receptor | Value | Species | Reference |
| Ki | ETA | 0.0551 nM | Human | [7] |
| Ki | ETB | 4.80 nM | Human | [7] |
| Selectivity Ratio (ETB Ki / ETA Ki) | ETA vs. ETB | ~87 | Human | [7] |
| Selectivity Fold | ETA vs. ETB | ~1800-fold | Not Specified | [1][6] |
Note: Selectivity can be expressed as a ratio of Ki values or as a fold difference. Both are presented here as found in the literature.
Table 2: Pharmacokinetics of Atrasentan in Humans (Single Oral Dose)
| Parameter | 1 mg Dose | 10 mg Dose | 23.25 mg Dose | 139.5 mg Dose | Reference |
| Tmax (hours) | ~1.5 | ~1.5 | ~1.5 | ~1.5 | [4] |
| Terminal Half-life (hours) | 20-25 | 20-25 | 20-25 | 20-25 | [4] |
| Apparent Oral Clearance (L/h) | 21-27 | 21-27 | 21-27 | 12 | [4] |
| Apparent Volume of Distribution (L/kg) | ~6 | ~6 | ~6 | ~6 | [4] |
Table 3: Clinical Efficacy of Atrasentan in IgA Nephropathy (ALIGN Study - Interim Analysis)
| Parameter | Atrasentan (0.75 mg/day) | Placebo | P-value | Reference |
| Mean Reduction in Urine Protein-to-Creatinine Ratio (UPCR) at 36 Weeks | 36.1% | Not Reported | <0.0001 | |
| Difference in UPCR Reduction vs. Placebo | 36.1 percentage points | - | <0.001 |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of Atrasentan and other endothelin receptor antagonists are provided below.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the ETA and ETB receptors.
a. Materials:
-
Cell membranes prepared from cells recombinantly expressing human ETA or ETB receptors.
-
Radioligand: [¹²⁵I]-ET-1.
-
Non-labeled ET-1 (for determining non-specific binding).
-
Test compound (Atrasentan) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
b. Protocol:
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]-ET-1, and 150 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of non-labeled ET-1 (e.g., 1 µM), 50 µL of [¹²⁵I]-ET-1, and 150 µL of cell membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of Atrasentan, 50 µL of [¹²⁵I]-ET-1, and 150 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of Atrasentan to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of Atrasentan that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vivo Pressor Response to ET-1
This assay evaluates the in vivo efficacy of an ETA receptor antagonist in blocking the vasoconstrictor effect of ET-1.
a. Materials:
-
Anesthetized, catheterized rats (e.g., Sprague-Dawley).
-
Endothelin-1 (ET-1) solution.
-
Test compound (Atrasentan) or vehicle.
-
Blood pressure transducer and recording system.
b. Protocol:
-
Anesthetize the rats and insert catheters into the femoral artery (for blood pressure monitoring) and femoral vein (for drug administration).
-
Allow the animals to stabilize.
-
Administer a bolus intravenous (i.v.) injection of Atrasentan or vehicle.
-
After a predetermined time (e.g., 15 minutes), administer a bolus i.v. injection of ET-1.
-
Continuously record the mean arterial pressure (MAP) before and after ET-1 administration.
-
Repeat the procedure with different doses of Atrasentan to determine a dose-response relationship.
c. Data Analysis:
-
Calculate the change in MAP from baseline in response to ET-1 in both vehicle- and Atrasentan-treated groups.
-
Express the inhibition of the ET-1 pressor response by Atrasentan as a percentage of the response in the vehicle-treated group.
-
Determine the dose of Atrasentan that produces a 50% inhibition (ID₅₀) of the ET-1-induced pressor response.
Inhibition of ET-1-Induced Vasoconstriction in Isolated Arteries
This ex vivo assay assesses the ability of an antagonist to block ET-1-induced contraction of vascular smooth muscle.
a. Materials:
-
Isolated arterial rings (e.g., rat aorta or mesenteric artery).
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂).
-
Endothelin-1 (ET-1) solution.
-
Test compound (Atrasentan) or vehicle.
-
Potassium chloride (KCl) solution (for assessing vessel viability).
b. Protocol:
-
Dissect the arteries and cut them into rings of 2-3 mm in length.
-
Mount the arterial rings in the organ baths containing Krebs-Henseleit solution at 37°C.
-
Allow the rings to equilibrate under a resting tension (e.g., 1-2 g).
-
Assess the viability of the rings by contracting them with a high concentration of KCl.
-
Wash the rings and allow them to return to baseline tension.
-
Incubate the rings with Atrasentan or vehicle for a specified period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the organ bath.
-
Record the contractile force at each concentration.
c. Data Analysis:
-
Express the contractile response to ET-1 as a percentage of the maximum contraction induced by KCl.
-
Plot the concentration-response curves for ET-1 in the presence and absence of different concentrations of Atrasentan.
-
Determine the EC₅₀ of ET-1 in each condition.
-
Calculate the pA₂ value for Atrasentan, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Visualizations
Signaling Pathway Diagram
Caption: ET-1 signaling pathway and Atrasentan's mechanism.
Experimental Workflow Diagram
Caption: Workflow for characterizing an ETA receptor antagonist.
Conclusion
This compound is a highly selective ETA receptor antagonist with a well-characterized pharmacological profile. Its ability to potently and selectively block the vasoconstrictive and proliferative effects of endothelin-1 has been demonstrated in a range of preclinical and clinical studies. The significant reduction in proteinuria observed in patients with IgA nephropathy highlights its therapeutic potential in chronic kidney diseases. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on endothelin receptor antagonists and related signaling pathways. Further research into the long-term efficacy and safety of Atrasentan is ongoing and will continue to delineate its role in the management of diseases driven by the endothelin-1 pathway.
References
- 1. Atrasentan: targeting the endothelin axis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novartis.com [novartis.com]
- 3. Atrasentan: The Difficult Task of Integrating Endothelin A Receptor Antagonists into Current Treatment Paradigm for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Endothelin Axis with Atrasentan, in combination with IFN-alpha, in metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of selective endothelin ET(A) receptor antagonists on endothelin-1-induced potentiation of cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Individual Atrasentan Exposure is Associated With Long‐term Kidney and Heart Failure Outcomes in Patients With Type 2 Diabetes and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining the optimal dose of atrasentan by evaluating the exposure‐response relationships of albuminuria and bodyweight - PMC [pmc.ncbi.nlm.nih.gov]
Atrasentan Hydrochloride: A Technical Guide on its Effects on Podocyte Biology
Executive Summary
Podocytes are highly specialized epithelial cells that are a critical component of the glomerular filtration barrier. Their injury and loss are central to the pathogenesis of proteinuric kidney diseases, including diabetic kidney disease (DKD) and IgA nephropathy (IgAN). Endothelin-1 (ET-1), acting through its type A receptor (ETA), has been identified as a key mediator of podocyte damage. Atrasentan (B1666376) hydrochloride is a potent and highly selective ETA receptor antagonist that has demonstrated significant nephroprotective effects in both preclinical models and clinical trials. This technical guide provides an in-depth review of the molecular mechanisms through which atrasentan impacts podocyte biology, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Atrasentan's Mechanism of Action in Podocytes
Atrasentan exerts its protective effects on podocytes primarily by blocking the signaling cascade initiated by the binding of ET-1 to the ETA receptor. This intervention mitigates a range of downstream pathological events, from direct cellular injury to the modulation of intracellular signaling pathways that govern apoptosis and autophagy.
Selective Antagonism of the Endothelin-A (ETA) Receptor
ET-1 is a potent vasoconstrictor that, when produced in excess within the kidney, contributes to hyperfiltration, inflammation, fibrosis, and direct podocyte injury.[1][2][3] The activation of the ETA receptor on podocytes and mesangial cells is a primary driver of this pathology, leading to cellular dysfunction, proteinuria, and glomerulosclerosis.[2][4] Atrasentan is a highly selective ETA receptor antagonist, with an 1800-fold greater selectivity for the ETA receptor over the ETB receptor.[1][4] This high selectivity is thought to be advantageous, as it targets the pathogenic effects of ET-1 while potentially avoiding adverse effects associated with ETB receptor blockade.[4]
Modulation of the miR-21/FOXO1 Signaling Axis
In the context of diabetic nephropathy, high glucose conditions induce podocyte injury. Atrasentan has been shown to alleviate this damage by modulating a specific microRNA signaling pathway.[5] In high glucose-treated podocytes, atrasentan downregulates the expression of microRNA-21 (miR-21).[5] MiR-21 directly targets and inhibits the Forkhead box O1 (FOXO1) protein.[5] By reducing miR-21 levels, atrasentan effectively increases the expression of FOXO1.[5] Elevated FOXO1, in turn, suppresses apoptosis and promotes protective autophagy, thereby enhancing podocyte survival and function under hyperglycemic stress.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting endothelin signaling in podocyte injury and diabetic nephropathy-diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of endothelin receptor antagonists in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addition of Atrasentan to Renin-Angiotensin System Blockade Reduces Albuminuria in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atrasentan alleviates high glucose-induced podocyte injury by the microRNA-21/forkhead box O1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Atrasentan Hydrochloride: A Selective Endothelin-A Receptor Antagonist and its Role in Modulating Mesangial Cell Proliferation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mesangial cell proliferation is a hallmark of progressive glomerular diseases, contributing significantly to glomerulosclerosis and the decline of renal function. Endothelin-1 (B181129) (ET-1), acting through its type A receptor (ETA), has been identified as a potent mitogen for mesangial cells. Atrasentan hydrochloride, a highly selective ETA receptor antagonist, has emerged as a promising therapeutic agent. This technical guide delineates the molecular mechanisms by which this compound inhibits mesangial cell proliferation, focusing on key signaling pathways, quantitative in vitro and in vivo data, and detailed experimental protocols.
Introduction
Glomerular mesangial cells are specialized pericytes within the renal glomerulus that provide structural support, regulate glomerular filtration, and participate in immune responses. In pathological conditions such as diabetic nephropathy and IgA nephropathy, mesangial cells undergo excessive proliferation and extracellular matrix (ECM) deposition, leading to glomerular scarring and loss of renal function.[1] Endothelin-1 (ET-1), a potent vasoconstrictor peptide, is overexpressed in these disease states and plays a pivotal role in driving mesangial cell proliferation.[2]
This compound is a selective antagonist of the endothelin-A (ETA) receptor, demonstrating a high affinity and specificity for this receptor subtype over the endothelin-B (ETB) receptor. By blocking the binding of ET-1 to its ETA receptor on mesangial cells, Atrasentan effectively mitigates the downstream signaling cascades that promote cellular proliferation. This document provides a comprehensive overview of the current understanding of Atrasentan's role in this process, intended to support further research and drug development efforts in the field of nephrology.
Mechanism of Action: Inhibition of Pro-proliferative Signaling Pathways
Atrasentan's primary mechanism in curbing mesangial cell proliferation lies in its ability to block the activation of the ETA receptor by ET-1. This blockade disrupts several key downstream signaling pathways implicated in cell growth and division.
The MAPK/ERK Signaling Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a central signaling route for ET-1-induced mesangial cell proliferation.[3][4]
-
Activation: Upon binding of ET-1 to the ETA receptor, a conformational change activates associated G-proteins (primarily Gq/11). This initiates a signaling cascade that leads to the activation of Ras, which in turn activates Raf (a MAP Kinase Kinase Kinase). Raf then phosphorylates and activates MEK (a MAP Kinase Kinase), which subsequently phosphorylates and activates ERK1/2.
-
Downstream Effects: Activated (phosphorylated) ERK1/2 translocates to the nucleus, where it phosphorylates various transcription factors, such as activator protein-1 (AP-1).[3] This leads to the upregulation of genes crucial for cell cycle progression and proliferation, including cyclins and cyclin-dependent kinases.[2]
-
Atrasentan's Intervention: By preventing the initial binding of ET-1 to the ETA receptor, Atrasentan effectively blocks the entire MAPK/ERK signaling cascade, thereby inhibiting the expression of pro-proliferative genes.[2] Studies have shown that Atrasentan prevents the pathogenic transcriptional changes induced by ET-1 in human renal mesangial cells (HRMCs).[5]
dot
Caption: Atrasentan blocks the ET-1/ETA receptor-mediated MAPK/ERK signaling pathway.
The RhoA/ROCK Pathway
The RhoA/ROCK signaling pathway has also been implicated in ET-1-induced mesangial cell proliferation and extracellular matrix accumulation.[5]
-
Activation: Activation of the ETA receptor can also lead to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).
-
Downstream Effects: The RhoA/ROCK pathway is involved in cytoskeleton reorganization, cell adhesion, and cell cycle progression. Its activation contributes to the proliferative and fibrotic phenotype of mesangial cells.[5]
-
Atrasentan's Intervention: By blocking the ETA receptor, Atrasentan is presumed to inhibit the activation of the RhoA/ROCK pathway, although direct evidence for Atrasentan's effect on this specific pathway in mesangial cells is an area for further investigation.
dot
Caption: Postulated inhibition of the ET-1-mediated RhoA/ROCK pathway by Atrasentan.
Crosstalk with TGF-β Signaling
Transforming growth factor-beta (TGF-β) is a key cytokine in the pathogenesis of renal fibrosis and has a complex, context-dependent role in mesangial cell proliferation.[6][7] There is significant crosstalk between the ET-1 and TGF-β signaling pathways.
-
ET-1 Induced TGF-β1 Production: Studies have shown that ET-1, acting through the ETA receptor, can induce the production of TGF-β1 in renal cells.[8] This suggests that Atrasentan may indirectly modulate TGF-β signaling by reducing its production.
-
Synergistic Effects: ET-1 can enhance the pro-fibrotic effects of TGF-β, and both can contribute to mesangial cell pathology.[9] The interplay between these pathways is an active area of research.
Quantitative Data on Atrasentan's Efficacy
In Vitro Studies
| Parameter | Cell Type | Stimulus | Atrasentan Concentration | Result | Reference |
| IC50 for Proliferation Inhibition | Human Renal Mesangial Cells (HRMC) | Endothelin-1 (ET-1) | 0.6 - 50 nM | Concentration-dependent inhibition of ET-1 induced proliferation. | [5] |
| IC50 for IL-6 Secretion Inhibition | Human Renal Mesangial Cells (HRMC) | Endothelin-1 (ET-1) | 0.6 - 50 nM | Concentration-dependent inhibition of ET-1 induced IL-6 secretion. | [5] |
| Inhibition of Proliferation | Human Renal Mesangial Cells (HRMC) | IgA-containing immune complexes from IgAN patients | 1 µM | 57 ± 6% reduction in hyperproliferation. | [5][10] |
In Vivo and Clinical Studies
| Study Type | Model/Patient Population | Atrasentan Dosage | Key Findings Related to Mesangial Injury and Proliferation | Reference |
| Preclinical (Animal Model) | Rat model of mesangioproliferative glomerulonephritis | 10 mg/kg, twice daily | Significantly attenuated mesangial hypercellularity and matrix expansion. Downregulated intra-renal proliferative, inflammatory, and fibrotic transcriptional networks. | [5] |
| Phase 3 Clinical Trial (ALIGN) | Patients with IgA Nephropathy | 0.75 mg, once daily | 36.1% reduction in proteinuria at 36 weeks compared to placebo, suggesting attenuation of glomerular injury. | [3][11] |
| Phase 3 Clinical Trial (SONAR) | Patients with Type 2 Diabetic Nephropathy | 0.75 mg, once daily | Reduced the relative risk of the primary kidney outcome (doubling of serum creatinine (B1669602) or end-stage renal disease). | [2][12] |
Experimental Protocols
Mesangial Cell Proliferation Assay (BrdU Incorporation)
This protocol outlines the general steps for assessing mesangial cell proliferation using the Bromodeoxyuridine (BrdU) incorporation method.
dot
Caption: Workflow for a BrdU-based mesangial cell proliferation assay.
Methodology:
-
Cell Culture and Treatment:
-
Primary human or rat mesangial cells are seeded in 96-well plates and cultured under standard conditions.[5]
-
Cells are typically serum-starved for 24 hours to synchronize their cell cycles.
-
Following starvation, cells are treated with the desired stimulus (e.g., ET-1, IgA immune complexes) in the presence or absence of varying concentrations of this compound for up to 72 hours.[5]
-
-
BrdU Labeling:
-
Immunodetection:
-
The cells are fixed (e.g., with 3.7% formaldehyde) and permeabilized (e.g., with Triton X-100).[13]
-
The DNA is denatured using hydrochloric acid (e.g., 2N HCl) to expose the incorporated BrdU.[13][14]
-
Cells are then incubated with a primary antibody specific for BrdU.
-
A fluorescently labeled secondary antibody is used for detection.
-
The proliferation rate is quantified by measuring the fluorescence intensity using a microplate reader or by imaging.
-
Western Blot Analysis of ERK Phosphorylation
This protocol describes the general steps for detecting the activation of the ERK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).
dot
Caption: Experimental workflow for Western blot analysis of ERK phosphorylation.
Methodology:
-
Sample Preparation:
-
Mesangial cells are cultured and treated with ET-1 and/or Atrasentan as described above.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[15]
-
-
Immunodetection:
-
The membrane is blocked with a solution such as 5% bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody that specifically recognizes phosphorylated ERK1/2 (p-ERK).[15]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
To normalize for protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2.[15] The ratio of p-ERK to total ERK is then calculated to determine the level of ERK activation.
-
Conclusion
This compound effectively inhibits mesangial cell proliferation by selectively blocking the endothelin-A receptor, thereby disrupting key pro-proliferative signaling pathways, most notably the MAPK/ERK cascade. In vitro and in vivo data consistently demonstrate its potential to attenuate mesangial cell activation and reduce the hallmarks of glomerular injury. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the nuanced mechanisms of Atrasentan and to explore its full therapeutic potential in the management of progressive renal diseases characterized by mesangial cell proliferation. Future research should continue to unravel the complex interplay between the endothelin system and other fibrotic and inflammatory pathways to optimize the clinical application of ETA receptor antagonists.
References
- 1. Effects of specific endothelin-1 receptor antagonists on proliferation and fibronectin production of glomerular mesangial cells stimulated with Angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Atrasentan on Kidney and Heart Failure Outcomes by Baseline Albuminuria and Kidney Function: A Post Hoc Analysis of the SONAR Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Endothelin receptor-A mediates degradation of the glomerular endothelial surface layer via pathologic crosstalk between activated podocytes and glomerular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of Atrasentan in Patients With Cardiovascular Risk and Early Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trial.medpath.com [trial.medpath.com]
- 9. researchgate.net [researchgate.net]
- 10. novartis.com [novartis.com]
- 11. Atrasentan: The Difficult Task of Integrating Endothelin A Receptor Antagonists into Current Treatment Paradigm for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I dose-escalation study of the safety and pharmacokinetics of atrasentan: an endothelin receptor antagonist for refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Atrasentan Hydrochloride: A Comprehensive Technical Guide on Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and selectivity profile of Atrasentan Hydrochloride, a potent and highly selective endothelin A (ETA) receptor antagonist. This document consolidates key quantitative data, details the experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Data Presentation: Binding Affinity and Selectivity
This compound is characterized by its high-affinity binding to the endothelin A (ETA) receptor and marked selectivity over the endothelin B (ETB) receptor. This specific binding profile is fundamental to its mechanism of action, which involves the inhibition of the physiological effects mediated by the activation of the ETA receptor by endothelin-1 (B181129) (ET-1). These effects include vasoconstriction and cell proliferation.[1]
The binding affinity of Atrasentan is typically quantified by its inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Table 1: Endothelin Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference |
| Endothelin A (ETA) | Atrasentan | Radioligand Binding | Human (native) | 0.0551 | - | [2] |
| Endothelin A (ETA) | Atrasentan | Radioligand Binding | - | 0.034 | - | [3][4] |
| Endothelin B (ETB) | Atrasentan | Radioligand Binding | Human (native) | 4.80 | - | [2] |
| Endothelin B (ETB) | Atrasentan | Radioligand Binding | - | 63.3 | - | [3] |
Note: Ki (Inhibition constant) and IC50 (half maximal inhibitory concentration) are measures of antagonist potency. Lower values indicate higher potency.
The selectivity of Atrasentan for the ETA receptor over the ETB receptor is a critical attribute, contributing to its therapeutic profile. This selectivity is often expressed as a ratio of the Ki or IC50 values for the ETB receptor versus the ETA receptor.
Table 2: Selectivity Profile of this compound
| Parameter | Value | Reference |
| Selectivity Ratio (ETB Ki / ETA Ki) | >1800-fold | [3][5][6] |
| Selectivity Ratio (ETB Ki / ETA Ki) | 87-fold (native human receptors) | [2] |
| Selectivity Ratio (ETA:ETB blockade) | 1200:1 | [6] |
Note: A higher selectivity ratio indicates a greater preference for the ETA receptor.
While highly selective for the ETA receptor, a comprehensive evaluation of a drug candidate's safety profile includes screening for off-target interactions. In vitro studies have characterized Atrasentan's interactions with various cytochrome P450 (CYP) enzymes and drug transporters.
Table 3: Off-Target Interaction Profile of this compound (In Vitro)
| Target | Interaction | Clinical Significance | Reference |
| CYP3A | Substrate, weak inhibitor, and inducer | Potential for drug-drug interactions with strong CYP3A inducers or inhibitors. Not expected to cause clinically significant interactions with CYP3A in the liver. | [3] |
| CYP2B6 | Weak inhibitor and inducer | Not expected to cause clinically significant interactions. | [3] |
| CYP2C8 | Weak inhibitor | Not expected to cause clinically significant interactions. | [3] |
| CYP2C9 | Weak inhibitor | Not expected to cause clinically significant interactions. | [3] |
| P-glycoprotein (P-gp) | Substrate and weak inhibitor | Not expected to cause clinically significant interactions. | [3] |
| OATP1B1/1B3 | Substrate and weak inhibitor | Not expected to cause clinically significant interactions. | [3] |
Experimental Protocols
The determination of binding affinity and selectivity relies on robust and well-defined experimental methodologies. The following sections detail the protocols for key assays used in the characterization of endothelin receptor antagonists like Atrasentan.
Radioligand Binding Assay for Endothelin Receptors (Competitive Inhibition)
This assay is a cornerstone for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
1. Materials:
-
Membrane Preparation: Cell membranes from a cell line recombinantly expressing either human ETA or ETB receptors (e.g., CHO or HEK293 cells).[7]
-
Radioligand: A high-affinity radiolabeled ligand for the endothelin receptor, such as [¹²⁵I]ET-1.[7]
-
Unlabeled Ligands:
-
Assay Buffer: Typically contains a buffer (e.g., Tris-HCl), divalent cations (e.g., MgCl₂), and a protein carrier (e.g., BSA) to prevent non-specific binding to tubes.[8]
-
Wash Buffer: Ice-cold buffer to remove unbound radioligand.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[8][9]
-
Detection System: A scintillation counter to measure radioactivity.[7]
2. Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target receptor in a cold lysis buffer.[8]
-
Centrifuge the homogenate at a low speed to remove nuclei and intact cells.[8]
-
Pellet the membranes from the supernatant by high-speed centrifugation.[8]
-
Wash the membrane pellet with fresh buffer and re-centrifuge.[8]
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.[7]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add the membrane preparation, a fixed concentration of the radioligand, and assay buffer.[10]
-
Non-specific Binding (NSB): Add the membrane preparation, the radioligand, and a high concentration of an unlabeled reference antagonist.[10]
-
Competitive Binding: Add the membrane preparation, the radioligand, and varying concentrations of the test compound.[8]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]
-
Separation of Bound and Free Ligand:
-
Detection:
3. Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.[7]
-
Plot the specific binding as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Bioassay: Calcium Mobilization
Functional assays are essential to confirm that the binding of an antagonist translates into a biological effect. Since ETA receptors are Gq-coupled G protein-coupled receptors (GPCRs), their activation leads to an increase in intracellular calcium. A calcium mobilization assay can measure the ability of an antagonist to block this effect.
1. Principle: Activation of Gq-coupled receptors, such as the ETA receptor, stimulates phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ can be detected using fluorescent calcium indicators. An antagonist will inhibit the agonist-induced increase in intracellular Ca²⁺.
2. Materials:
-
Cell Line: A cell line stably expressing the human ETA receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive Fluorescent Dye: A cell-permeant dye such as Fluo-4 AM or Fura-2 AM.
-
Agonist: Endothelin-1 (ET-1).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., a FLIPR or FlexStation).
3. Procedure:
-
Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading:
-
Remove the cell culture medium.
-
Add the assay buffer containing the calcium-sensitive fluorescent dye and an anion-exchange inhibitor (e.g., probenecid, to prevent dye leakage).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading.
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of the test compound (Atrasentan) to the wells and incubate for a period to allow for receptor binding.
-
Add a fixed concentration of the agonist (ET-1) to stimulate the receptor.
-
Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
4. Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the agonist-induced response as a function of the antagonist (Atrasentan) concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of the antagonist.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow relevant to the characterization of this compound.
Caption: Endothelin signaling pathway and the inhibitory action of Atrasentan.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. novartis.com [novartis.com]
- 4. scispace.com [scispace.com]
- 5. youtube.com [youtube.com]
- 6. The Endothelin Antagonist Atrasentan Lowers Residual Albuminuria in Patients with Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atrasentan, an endothelin-receptor antagonist for refractory adenocarcinomas: safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pardon Our Interruption [medcommshydhosting.com]
- 10. benchchem.com [benchchem.com]
Preclinical Pharmacology of Atrasentan Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of Atrasentan (B1666376) Hydrochloride, a potent and selective endothelin A (ETA) receptor antagonist. Atrasentan has been investigated for its therapeutic potential in various conditions, including chronic kidney disease and certain types of cancer.[1][2] This document details its mechanism of action, receptor binding affinity, selectivity, and key findings from in vitro and in vivo preclinical studies.
Mechanism of Action
Atrasentan is a selective antagonist of the endothelin type A (ETA) receptor.[3] The endothelin (ET) system, particularly endothelin-1 (B181129) (ET-1), is a powerful vasoconstrictor and mitogen implicated in the pathophysiology of several diseases.[1][4] ET-1 exerts its effects by binding to two receptor subtypes: ETA and ETB.[4] The activation of ETA receptors, predominantly found on smooth muscle cells, leads to vasoconstriction and cellular proliferation.[4] In contrast, ETB receptors, located on endothelial cells, can mediate vasodilation through the release of nitric oxide and prostacyclin.[4] In pathological states, the overexpression of ET-1 can contribute to vasoconstriction, inflammation, and fibrosis.[1] Atrasentan selectively blocks the ETA receptor, thereby mitigating the detrimental effects of ET-1.[1][5] Preclinical models suggest that this targeted blockade may reduce inflammation and fibrosis.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data on the preclinical pharmacology of Atrasentan.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Target Receptor | Ki (nM) | Selectivity (ETA vs. ETB) | Reference |
| Atrasentan | Human ETA | 0.034 | >1800-fold | [3][8] |
| Atrasentan | Human ETB | 63.3 | - | [8] |
| Atrasentan | Human ETA | 0.0551 | 87-fold | [9] |
| Atrasentan | Human ETB | 4.80 | - | [9] |
| YM598 | Human ETA | 0.772 | 185-fold | [9] |
| YM598 | Human ETB | 143 | - | [9] |
| Bosentan | Human ETA | 4.75 | 8.6-fold | [9] |
| Bosentan | Human ETB | 40.9 | - | [9] |
Table 2: In Vitro Inhibition Data
| Parameter | Cell Line | Value (µM) | Reference |
| P-glycoprotein (P-gp) Inhibition IC50 | P388/dx cells | 15.1 ± 1.6 | [10] |
| Breast Cancer Resistance Protein (BCRP) Inhibition IC50 | MDCKII-BCRP cells | 59.8 ± 11 | [10] |
Table 3: Pharmacokinetic Parameters in Humans (for reference)
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~0.5 - 1.5 hours | [3] |
| Plasma Protein Binding | >99% | |
| Metabolism | CYP3A and multiple UGTs | [3] |
| Terminal Elimination Half-life | ~24 - 26 hours | [11][12] |
| Apparent Oral Clearance | 21 - 27 L/h | [13] |
| Apparent Volume of Distribution | ~6 L/kg | [13] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of Atrasentan are crucial for the interpretation and replication of study results. Below are representative methodologies for key experiments.
In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of Atrasentan for ETA and ETB receptors.
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing either human ETA or ETB receptors (e.g., human coronary artery smooth muscle cells for ETA and SK-Mel-28 melanoma cells for ETB) are prepared.[9]
-
Radioligand Binding: A radiolabeled endothelin receptor ligand (e.g., [125I]-ET-1) is incubated with the prepared cell membranes in the presence of varying concentrations of Atrasentan.
-
Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of Atrasentan that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
-
In Vivo Animal Model of IgA Nephropathy
-
Objective: To evaluate the efficacy of Atrasentan in a rat model of IgA Nephropathy.[14]
-
Methodology:
-
Model Induction: An IgA nephropathy-like disease is induced in rats. This can be achieved through various methods, such as repeated immunization with a specific antigen to induce high levels of circulating IgA immune complexes.
-
Treatment Groups: Animals are randomly assigned to different treatment groups: a vehicle control group and one or more groups receiving different doses of Atrasentan administered orally.
-
Drug Administration: Atrasentan or vehicle is administered daily for a specified duration.
-
Monitoring: Key parameters are monitored throughout the study, including proteinuria (e.g., urine protein-to-creatinine ratio), blood pressure, and serum creatinine.
-
Histological Analysis: At the end of the study, kidneys are harvested for histological examination to assess for glomerulosclerosis, interstitial fibrosis, and inflammation using quantitative image analysis.[14]
-
Data Analysis: The effects of Atrasentan on the monitored parameters and histological changes are statistically compared between the treatment and control groups.
-
References
- 1. What is Atrasentan used for? [synapse.patsnap.com]
- 2. atrasentan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. drugs.com [drugs.com]
- 4. benchchem.com [benchchem.com]
- 5. medcentral.com [medcentral.com]
- 6. novartis.com [novartis.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Superiority of YM598 over atrasentan as a selective endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction potential of the endothelin-A receptor antagonist atrasentan with drug transporters and drug-metabolising enzymes assessed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atrasentan, an endothelin-receptor antagonist for refractory adenocarcinomas: safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-ranging study of the safety and pharmacokinetics of atrasentan in patients with refractory malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Single-dose pharmacokinetics of atrasentan, an endothelin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aiosyn.com [aiosyn.com]
Atrasentan Hydrochloride: An In-depth Technical Guide to its Anti-Fibrotic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atrasentan hydrochloride, a potent and selective endothelin-1 (B181129) type A (ETA) receptor antagonist, is emerging as a promising therapeutic agent with significant anti-fibrotic properties, particularly in the context of chronic kidney disease (CKD). This technical guide provides a comprehensive overview of the current understanding of Atrasentan's mechanism of action, its impact on key fibrotic signaling pathways, and the experimental evidence supporting its efficacy. This document synthesizes preclinical and clinical data to offer a detailed resource for researchers and professionals in the field of drug development.
Introduction: The Role of Endothelin-1 in Fibrosis
Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that plays a crucial role in the pathogenesis of fibrosis across various organs, including the kidneys.[1][2] By binding to its ETA receptor on various cell types, ET-1 triggers a cascade of downstream signaling events that contribute to inflammation, cellular proliferation, and the excessive deposition of extracellular matrix (ECM), the hallmark of fibrosis.[1][3] this compound selectively blocks the ETA receptor, thereby mitigating these detrimental effects.[1][2]
Mechanism of Action and Anti-Fibrotic Effects
Atrasentan's primary mechanism of action is the competitive antagonism of the ETA receptor.[1] This blockade disrupts the pathological signaling initiated by ET-1, leading to a reduction in vasoconstriction, inflammation, and fibrosis.[1][4] Preclinical and clinical studies have demonstrated that Atrasentan's anti-fibrotic effects are multifaceted, extending beyond its well-documented impact on proteinuria.[3][5]
Key Anti-Fibrotic Actions:
-
Reduction of Proteinuria: Atrasentan has consistently shown a significant reduction in proteinuria in patients with IgA nephropathy and diabetic nephropathy.[1][6][7] Proteinuria is a key risk factor for the progression of CKD and is closely linked to renal fibrosis.
-
Direct Anti-inflammatory and Anti-fibrotic Effects: Preclinical studies suggest that Atrasentan possesses direct anti-inflammatory and anti-fibrotic properties independent of its effects on proteinuria.[2][5]
-
Modulation of Gene Expression: In a gddY mouse model of IgA nephropathy, Atrasentan was found to reverse pathogenic gene expression changes in proximal tubular epithelial cells, which are key contributors to tubulointerstitial inflammation and fibrosis.[5]
-
Preservation of Glomerular Endothelial Glycocalyx: Studies in diabetic mice have shown that Atrasentan can restore the integrity of the glomerular endothelial glycocalyx, a crucial barrier for preventing albuminuria.[8] This is accompanied by a reduction in glomerular heparanase expression.[8]
-
Macrophage Polarization: Atrasentan has been observed to induce a shift in the balance of glomerular macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[8]
Signaling Pathways Implicated in Atrasentan's Anti-Fibrotic Activity
While the complete signaling cascade from ETA receptor blockade to the reduction of fibrosis is still under active investigation, several key pathways central to the fibrotic process are likely modulated by Atrasentan.
Endothelin-1 Signaling Pathway
The binding of ET-1 to the ETA receptor activates downstream signaling pathways that promote fibrosis. Atrasentan directly inhibits this initial step.
Potential Modulation of TGF-β and MAPK/ERK Signaling
Transforming growth factor-beta (TGF-β) and the Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathways are central regulators of renal fibrosis. While direct evidence linking Atrasentan to these pathways is still emerging, its ability to counteract ET-1-induced pro-fibrotic cellular responses suggests a potential modulatory role. A study in uremic rats did not find a direct effect of Atrasentan on TGF-β1 expression when used in a combination therapy, indicating the context-dependency of its actions.[8] Further research is needed to fully elucidate these interactions.
Quantitative Data from Clinical Trials
The efficacy of Atrasentan in reducing proteinuria, a key surrogate marker for renal fibrosis progression, has been demonstrated in major clinical trials.
| Trial | Patient Population | Dosage | Primary Endpoint | Key Finding | Citation |
| ALIGN (Phase III) | IgA Nephropathy | 0.75 mg/day | Change in proteinuria (UPCR) at 36 weeks | 36.1% reduction in proteinuria vs. placebo (p<0.0001) | [1] |
| SONAR (Phase III) | Type 2 Diabetes with CKD | 0.75 mg/day | Composite of doubling of serum creatinine, end-stage kidney disease, or renal death | Reduced risk of the primary kidney outcome (HR 0.71) | [7] |
| AFFINITY (Phase II) | IgA Nephropathy | 0.75 mg/day | Change in proteinuria (UPCR) | 54.7% mean reduction in UPCR at 24 weeks | [5] |
Experimental Protocols for Assessing Anti-Fibrotic Properties
The following are representative protocols for key experiments used to evaluate the anti-fibrotic effects of Atrasentan in preclinical models.
Animal Models of Renal Fibrosis
A common and robust model for studying renal fibrosis is the Unilateral Ureteral Obstruction (UUO) model.
Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
α-SMA is a key marker of myofibroblast activation, a critical cell type in the development of fibrosis.
Protocol:
-
Tissue Preparation: Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against α-SMA (e.g., mouse anti-α-SMA) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.
-
Analysis: Quantify the α-SMA positive area using image analysis software.
Picrosirius Red Staining for Collagen Deposition
Picrosirius red staining is a specific method for visualizing collagen fibers.
Protocol:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded kidney sections as described for IHC.
-
Deparaffinization and Rehydration: Follow the same procedure as for IHC.
-
Staining: Immerse slides in Picro-Sirius Red solution for 1 hour.
-
Washing: Briefly rinse in two changes of acidified water (e.g., 0.5% acetic acid).
-
Dehydration and Mounting: Dehydrate rapidly through graded ethanol, clear in xylene, and mount.
-
Analysis: Visualize collagen under a standard light microscope (appears red) or a polarizing microscope (collagen fibers appear birefringent - thicker fibers yellow-orange, thinner fibers green). Quantify the stained area using image analysis.[9][10][11]
Conclusion and Future Directions
This compound demonstrates significant anti-fibrotic potential through its targeted inhibition of the ETA receptor. Clinical data robustly supports its efficacy in reducing proteinuria, a key indicator of renal damage and fibrosis progression. Preclinical evidence points towards direct anti-inflammatory and anti-fibrotic mechanisms, including the modulation of pathogenic gene expression.
Future research should focus on elucidating the precise downstream signaling pathways through which Atrasentan exerts its anti-fibrotic effects, particularly its interaction with the TGF-β and MAPK/ERK pathways. Further investigation into its impact on other cellular processes involved in fibrosis, such as epithelial-to-mesenchymal transition (EMT) and fibroblast-to-myofibroblast differentiation, will provide a more complete understanding of its therapeutic potential. The development and validation of standardized, detailed experimental protocols for assessing Atrasentan's anti-fibrotic efficacy in various preclinical models will be crucial for advancing its development and application in treating fibrotic diseases.
References
- 1. novartis.com [novartis.com]
- 2. Chinook Therapeutics Presents Updated Data from Atrasentan Phase 2 AFFINITY IgA Nephropathy (IgAN) Patient Cohort, Preclinical Atrasentan Research and Ongoing Clinical Trials at the American Society of Nephrology (ASN) Kidney Week 2022 | Nasdaq [nasdaq.com]
- 3. Chinook Therapeutics Presents Data from Atrasentan Phase 2 AFFINITY IgA Nephropathy (IgAN) Patient Cohort and Evotec Collaboration at the 59th European Renal Association (ERA) Congress 2022 - BioSpace [biospace.com]
- 4. Atrasentan for IgA Nephropathy · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Atrasentan: The Difficult Task of Integrating Endothelin A Receptor Antagonists into Current Treatment Paradigm for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Atrasentan on Kidney and Heart Failure Outcomes by Baseline Albuminuria and Kidney Function: A Post Hoc Analysis of the SONAR Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac and Renal Effects of Atrasentan in Combination with Enalapril and Paricalcitol in Uremic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.emory.edu [med.emory.edu]
- 10. stainsfile.com [stainsfile.com]
- 11. mmpc.org [mmpc.org]
Atrasentan Hydrochloride: A Potential Modulator of Glomerular Hyperfiltration in Early Diabetic Nephropathy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Glomerular hyperfiltration is an early and potentially maladaptive hemodynamic alteration in diabetic nephropathy, preceding the onset of albuminuria and progressive decline in renal function. The potent vasoconstrictor, endothelin-1 (B181129) (ET-1), is increasingly implicated in the pathogenesis of this phenomenon through its action on the endothelin A (ETA) receptor, which modulates both afferent and efferent arteriolar tone. Atrasentan (B1666376) hydrochloride, a highly selective ETA receptor antagonist, has demonstrated significant renal-protective effects, primarily through the reduction of albuminuria in patients with established chronic kidney disease. This technical guide explores the mechanistic rationale and available preclinical evidence supporting the hypothesis that atrasentan may also favorably impact the upstream hemodynamic abnormality of glomerular hyperfiltration. While direct clinical evidence in a hyperfiltrating population is nascent, this document synthesizes current knowledge on the endothelin system's role in renal hemodynamics, summarizes key preclinical and clinical findings for atrasentan, details relevant experimental protocols for assessing glomerular filtration, and provides visual representations of the underlying signaling pathways and experimental workflows.
The Role of Endothelin-1 in Glomerular Hemodynamics and Hyperfiltration
Endothelin-1 is a powerful vasoconstrictor peptide that exerts its effects through two G-protein coupled receptors: ETA and ETB[1][2]. Both receptors are present in the kidney and are crucial in regulating regional blood flow, glomerular filtration rate (GFR), and fluid and electrolyte homeostasis[3]. In pathological states such as diabetes, elevated levels of ET-1 contribute to renal injury[2].
Activation of the ETA receptor, predominantly located on vascular smooth muscle cells, leads to vasoconstriction[3][4]. In the glomerulus, ET-1 constricts both the afferent and efferent arterioles[2]. This dual action can lead to a decrease in renal blood flow while potentially increasing intraglomerular pressure, a key driver of hyperfiltration and subsequent glomerular injury. In conditions of hyperglycemia and insulin (B600854) resistance, increased renal ET-1 levels are thought to contribute to sustained vasoconstriction of the afferent arteriole, leading to hyperfiltration, podocyte damage, and proteinuria[2][5].
Selective blockade of the ETA receptor with antagonists like atrasentan is hypothesized to preferentially vasodilate these constricted arterioles, thereby normalizing intraglomerular pressure and mitigating hyperfiltration.
Atrasentan Hydrochloride: Mechanism of Action
Atrasentan is a highly selective ETA receptor antagonist with an approximately 1,800-fold greater affinity for the ETA receptor over the ETB receptor[6]. By competitively inhibiting the binding of ET-1 to its ETA receptor, atrasentan is expected to counter the vasoconstrictive effects of ET-1 within the renal microvasculature. This selective antagonism is thought to be advantageous, as the ETB receptor is involved in vasodilation and natriuresis[7].
The proposed mechanism by which atrasentan addresses glomerular hyperfiltration involves the modulation of both afferent and efferent arteriolar tone. By antagonizing ET-1-mediated vasoconstriction, particularly of the efferent arteriole, atrasentan may reduce glomerular capillary hydrostatic pressure, thereby lowering the filtration fraction and normalizing the GFR in a state of hyperfiltration.
Signaling Pathway of Endothelin-1 in Glomerular Arterioles
Caption: Endothelin-1 signaling pathway leading to glomerular vasoconstriction and the inhibitory action of Atrasentan.
Preclinical Evidence of Endothelin Receptor Antagonism on Glomerular Hyperfiltration
While clinical trials of atrasentan have primarily focused on patients with established diabetic kidney disease, preclinical studies using animal models of early diabetes provide insights into its potential effects on hyperfiltration.
One study in streptozotocin (B1681764) (STZ)-induced diabetic rats, a model known to exhibit early hyperfiltration, found that the dual endothelin receptor antagonist, bosentan (B193191), prevented the increase in both glomerular filtration rate and renal plasma flow observed in untreated diabetic rats at 2 weeks[8]. Although this study did not use atrasentan specifically, it supports the concept that endothelin receptor blockade can mitigate early diabetic hyperfiltration.
Another study in STZ-induced diabetic Dahl salt-sensitive rats, treatment with atrasentan prevented a decrease in renal blood flow (RBF) and elevations in renal vascular resistance (RVR) and filtration fraction (FF), although no significant change in GFR was detected in this particular model with pre-existing renal disease[9]. In a separate study, treatment with atrasentan (7.5 mg/kg/day) for four weeks in diabetic apolipoprotein E deficient mice reduced urinary albumin-to-creatinine ratios without affecting systemic blood pressure or blood glucose levels[10]. While this study did not directly measure GFR, the reduction in albuminuria suggests a beneficial effect on glomerular function.
Quantitative Data from Preclinical Studies
Direct quantitative data on the effect of atrasentan on GFR in a hyperfiltration model is limited in the reviewed literature. However, data from a study using the dual endothelin antagonist bosentan in a model of early diabetic hyperfiltration is presented below as a surrogate.
| Study Parameter | Control | Diabetic (Vehicle) | Diabetic (Bosentan) | Diabetic (Enalapril) |
| GFR (ml/min) at 2 weeks | 1.0 ± 0.1 | 1.5 ± 0.1 | 1.1 ± 0.1# | 1.1 ± 0.1# |
| RPF (ml/min) at 2 weeks | 3.0 ± 0.2 | 4.2 ± 0.3 | 3.2 ± 0.2# | 3.3 ± 0.2# |
| *p<0.05 vs. Control; #p<0.05 vs. Diabetic (Vehicle) | ||||
| Data adapted from Ding et al. J Cardiovasc Pharmacol. 2003. Note: This study used bosentan, a dual ETA/ETB receptor antagonist, not atrasentan. |
Clinical Evidence for Atrasentan in Diabetic Kidney Disease
Clinical trials of atrasentan have primarily enrolled patients with type 2 diabetes and established chronic kidney disease (CKD), characterized by reduced eGFR and significant albuminuria, rather than a state of hyperfiltration.
The SONAR (Study Of Diabetic Nephropathy with Atrasentan) trial was a large, randomized, double-blind, placebo-controlled study that evaluated the effect of atrasentan (0.75 mg/day) on renal outcomes in patients with type 2 diabetes and CKD (eGFR 25–75 mL/min/1.73 m²)[11][12][13]. The primary endpoint was a composite of doubling of serum creatinine (B1669602) or end-stage renal disease. While not a study of hyperfiltration, the SONAR trial demonstrated that atrasentan significantly reduced the risk of renal events in a selected "responder" population[12].
A phase 2, placebo-controlled, randomized trial involving 211 patients with diabetic nephropathy (eGFR 30-75 ml/min/1.73 m²) showed that atrasentan at doses of 0.75 mg/day and 1.25 mg/day significantly reduced albuminuria by 35% and 38%, respectively[1][7]. Notably, there was no significant change in eGFR during the 12-week treatment period[1][7].
Summary of Key Clinical Trial Data for Atrasentan
| Trial/Study | Patient Population | Atrasentan Dose | Key Findings on Renal Parameters |
| Phase 2 Trial (de Zeeuw et al., 2014) | T2DM, eGFR 30-75, UACR 300-3500 mg/g | 0.75 mg/day | -35% reduction in UACR. No significant change in eGFR. |
| 1.25 mg/day | -38% reduction in UACR. No significant change in eGFR. | ||
| SONAR Trial | T2DM, eGFR 25-75, UACR 300-5000 mg/g | 0.75 mg/day | Reduced risk of primary composite renal endpoint (doubling of serum creatinine or ESRD) in responders. |
Experimental Protocols
Induction of Diabetic Hyperfiltration in Rodent Models
Streptozotocin (STZ)-Induced Diabetes in Rats: A commonly used method to induce type 1 diabetes and subsequent hyperfiltration in rats involves the administration of streptozotocin[14][15][16][17].
-
Animal Model: Male Sprague-Dawley or Wistar-Kyoto rats.
-
Induction Agent: Streptozotocin (STZ), freshly dissolved in citrate (B86180) buffer (pH 4.5).
-
Administration: A single intraperitoneal or intravenous injection of STZ at a dose of 50-65 mg/kg body weight.
-
Confirmation of Diabetes: Blood glucose levels are monitored 48-72 hours post-injection. Rats with blood glucose levels consistently above 250-300 mg/dL are considered diabetic.
-
Hyperfiltration Phase: Glomerular hyperfiltration typically develops within the first 2-4 weeks following STZ injection[14][15].
Measurement of Glomerular Filtration Rate (GFR)
FITC-Inulin Clearance in Conscious Mice: This method allows for the serial determination of GFR in conscious animals, avoiding the confounding effects of anesthesia[18][19][20][21][22].
-
Materials: Fluorescein isothiocyanate-labeled inulin (B196767) (FITC-inulin), sterile saline, anesthesia (for injection only), blood collection supplies (e.g., heparinized capillary tubes).
-
Procedure:
-
A single bolus of FITC-inulin (e.g., 3.74 µl/g body weight of a 5% solution) is injected intravenously (e.g., retro-orbital or tail vein) under brief anesthesia.
-
The animal is allowed to regain consciousness.
-
Small volume blood samples (e.g., ~20 µl) are collected serially at multiple time points (e.g., 3, 5, 7, 10, 15, 35, 56, and 75 minutes) via saphenous vein puncture or tail snip.
-
Plasma is separated by centrifugation.
-
The fluorescence of the plasma samples is measured using a fluorometer.
-
GFR is calculated based on the clearance kinetics of plasma FITC-inulin using a two-compartment model of decay. The formula GFR = I / (A/α + B/β) is used, where I is the injected amount of FITC-inulin, A and B are the y-intercepts, and α and β are the decay constants for the two phases of clearance[18].
-
Experimental Workflow for Preclinical Evaluation of Atrasentandot
References
- 1. The Endothelin Antagonist Atrasentan Lowers Residual Albuminuria in Patients with Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin Receptor Antagonists in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective endothelin A receptor antagonism in chronic kidney disease: improving clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin Receptor Antagonists in Proteinuric Renal Disease: Every Rose Has Its Thorn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of endothelin receptor antagonists in kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Atrasentan for diabetic nephropathy — NephJC — NephJC [nephjc.com]
- 8. researchgate.net [researchgate.net]
- 9. Prevention of the progression of renal injury in diabetic rodent models with preexisting renal disease with chronic endothelin A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atrasentan Reduces Albuminuria by Restoring the Glomerular Endothelial Glycocalyx Barrier in Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atrasentan: The Difficult Task of Integrating Endothelin A Receptor Antagonists into Current Treatment Paradigm for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Renal function in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glomerular filtration rate in streptozocin-induced diabetic rats. Role of exchangeable sodium, vasoactive hormones, and insulin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. criver.com [criver.com]
- 18. Determination of Glomerular Filtration Rate in Conscious Mice using FITC-inulin [protocols.io]
- 19. Serial determination of glomerular filtration rate in conscious mice using FITC-inulin clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A High-throughput Method for Measurement of Glomerular Filtration Rate in Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. [PDF] Serial determination of glomerular filtration rate in conscious mice using FITC-inulin clearance. | Semantic Scholar [semanticscholar.org]
Beyond the ETA Receptor: An In-depth Technical Guide to the Molecular Targets of Atrasentan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atrasentan hydrochloride, a potent and highly selective endothelin A (ETA) receptor antagonist, has demonstrated significant therapeutic potential in various disease contexts, most notably in IgA nephropathy and certain cancers. While its primary mechanism of action through ETA receptor blockade is well-established, a growing body of evidence suggests that the therapeutic efficacy of Atrasentan may be attributable to a broader range of molecular interactions. This technical guide delves into the molecular targets of Atrasentan beyond its canonical interaction with the ETA receptor, providing a comprehensive overview of its off-target effects and downstream signaling modulations. This document synthesizes preclinical and clinical data, presenting quantitative findings in structured tables, detailing experimental methodologies, and visualizing complex biological pathways to support further research and drug development efforts.
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen that exerts its effects through two G protein-coupled receptors, the endothelin A (ETA) and endothelin B (ETB) receptors. The ET-1/ETA receptor axis is implicated in the pathophysiology of numerous diseases, including chronic kidney disease and cancer, by promoting vasoconstriction, inflammation, fibrosis, and cell proliferation.[1] Atrasentan is a highly selective antagonist of the ETA receptor, with an approximately 1,800-fold greater affinity for the ETA receptor over the ETB receptor.[2] This high selectivity is thought to contribute to its favorable therapeutic window by minimizing the side effects associated with non-selective endothelin receptor antagonism.
While the clinical benefits of Atrasentan in reducing proteinuria in IgA nephropathy and its anti-proliferative effects in cancer models are largely attributed to the blockade of ET-1 signaling, emerging research points towards additional molecular targets and pathways that may contribute to its overall pharmacological profile. Understanding these non-canonical interactions is crucial for optimizing its therapeutic use, predicting potential side effects, and identifying new therapeutic applications.
Confirmed Molecular Target: Endothelin A (ETA) Receptor
Atrasentan's primary and most well-characterized molecular target is the ETA receptor. By competitively inhibiting the binding of ET-1 to the ETA receptor, Atrasentan effectively blocks the downstream signaling cascades initiated by this interaction.
Downstream Consequences of ETA Receptor Blockade
The blockade of the ETA receptor by Atrasentan leads to a cascade of downstream effects that contribute to its therapeutic actions in different disease models. These effects are primarily indirect consequences of inhibiting ET-1 signaling.
-
Anti-proliferative Effects: In various cancer cell lines, Atrasentan has been shown to inhibit cell growth by blocking the mitogenic effects of ET-1.[3]
-
Anti-inflammatory and Anti-fibrotic Effects: Preclinical models suggest that Atrasentan can reduce inflammation and fibrosis, particularly in the context of kidney disease.[4]
-
Reduction of Proteinuria: In patients with diabetic nephropathy and IgA nephropathy, Atrasentan significantly reduces proteinuria, a key marker of kidney damage.[1][5] This effect is thought to be mediated by the restoration of the glomerular endothelial glycocalyx barrier and improved endothelial function.[5]
Molecular Targets and Pathways Beyond the ETA Receptor
Recent studies have begun to uncover molecular interactions of Atrasentan that are not directly mediated by the ETA receptor. These findings suggest a more complex mechanism of action and open new avenues for research.
Direct Modulation of the miR-21/FOXO1 Axis in Podocytes
A significant finding beyond the ETA receptor is the ability of Atrasentan to modulate the microRNA-21 (miR-21)/forkhead box O1 (FOXO1) axis in podocytes, the specialized cells of the kidney glomerulus.
In a model of diabetic nephropathy, Atrasentan was found to alleviate high glucose-induced podocyte injury by inhibiting the expression of miR-21.[6] This inhibition of miR-21, in turn, leads to an increase in the expression of its target, FOXO1. The upregulation of FOXO1 promotes autophagy and suppresses apoptosis in podocytes, thereby protecting them from damage.[6] This finding is particularly noteworthy as it demonstrates a direct effect of Atrasentan on a key regulatory pathway in a cell type critical for kidney function, independent of its ETA receptor antagonism.
Indirect Influence on Key Signaling Pathways
While direct off-target binding has not been extensively characterized, preclinical and clinical observations suggest that Atrasentan may indirectly influence several critical signaling pathways. These effects are likely secondary to the primary ETA receptor blockade but contribute significantly to the drug's overall therapeutic profile.
In the context of metastatic renal cell carcinoma, an exploratory analysis of a phase I trial combining Atrasentan with interferon-alpha (IFN-α) showed that a decline in VEGF levels was associated with improved overall survival.[6] ET-1 is known to promote the production of VEGF, and therefore, the reduction in VEGF observed with Atrasentan treatment is likely an indirect consequence of ETA receptor blockade.[6]
The TGF-β signaling pathway is a key driver of fibrosis in many tissues, including the kidney. While direct interaction has not been demonstrated, the anti-fibrotic effects observed with Atrasentan in preclinical models of kidney disease suggest a potential modulation of this pathway.[4] This is likely an indirect effect resulting from the reduction of pro-fibrotic stimuli downstream of ETA receptor activation.
The NF-κB pathway is a central regulator of inflammation. The anti-inflammatory properties of Atrasentan, particularly in the renal context, point towards a potential dampening of NF-κB activity. This is likely an indirect consequence of reducing the inflammatory milieu promoted by ET-1 signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies investigating the effects of Atrasentan.
Table 1: In Vitro Anti-proliferative Activity of Atrasentan
| Cancer Type | Cell Line(s) | Assay Type | Key Findings | Reference |
| Prostate Cancer | LNCaP, C4-2b | Cell Growth Assay | Significant inhibition of cell growth at concentrations ranging from 0-50 μM. | [3] |
| Ovarian Carcinoma | HEY | In vivo xenograft | Atrasentan (2 mg/kg/day) inhibited tumor growth by 65%, comparable to paclitaxel. | [3] |
| Cervical Carcinoma | Not Specified | In vivo xenograft | Complete inhibition of tumor growth and neoangiogenesis. | [3] |
| Bladder Cancer | KU-19-19 | In vivo xenograft | No significant antitumor effect as a monotherapy. | [3] |
| Colon Carcinoma | HT29 | In vivo xenograft | No independent effect on tumor growth, but enhanced the effect of radiation. | [3] |
Table 2: Clinical Efficacy of Atrasentan in Proteinuria Reduction
| Study Population | Atrasentan Dose | Duration | Primary Endpoint | Result | Reference |
| IgA Nephropathy (ALIGN study) | 0.75 mg once daily | 36 weeks | Change in UPCR | 36.1% reduction vs. placebo | [7] |
| Diabetic Nephropathy | 0.75 mg once daily | 12 weeks | Change in UACR | ~35% reduction vs. placebo | [8] |
| Diabetic Nephropathy | 1.25 mg once daily | 12 weeks | Change in UACR | ~38% reduction vs. placebo | [8] |
UPCR: Urine Protein-to-Creatinine Ratio; UACR: Urine Albumin-to-Creatinine Ratio
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., LNCaP, C4-2b) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of Atrasentan or vehicle control.
-
MTT Assay: After a specified incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blot for FOXO1 and Autophagy Markers
-
Cell Lysis: High glucose-treated podocytes, with and without Atrasentan treatment, are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against FOXO1, LC3-I/II, p62, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software and normalized to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for miR-21
-
RNA Extraction: Total RNA, including miRNA, is extracted from podocytes using a suitable kit.
-
Reverse Transcription: A specific stem-loop primer is used to reverse transcribe miR-21 into cDNA.
-
qRT-PCR: The cDNA is then used as a template for real-time PCR with primers specific for miR-21. A small nuclear RNA (e.g., U6) is used as an internal control for normalization.
-
Data Analysis: The relative expression of miR-21 is calculated using the 2-ΔΔCt method.
Conclusion and Future Directions
This compound's therapeutic effects extend beyond its well-defined role as a selective ETA receptor antagonist. The discovery of its ability to directly modulate the miR-21/FOXO1 axis in podocytes provides a novel mechanistic insight into its renoprotective effects and highlights a potential non-canonical mode of action. Furthermore, its indirect influence on key signaling pathways such as VEGF, TGF-β, and NF-κB underscores the multifaceted nature of its pharmacological profile.
Future research should focus on a comprehensive, unbiased screening of Atrasentan against a broad panel of molecular targets to identify any additional direct off-target interactions. Elucidating the precise molecular mechanisms by which Atrasentan modulates downstream signaling pathways will be critical for a complete understanding of its therapeutic and adverse effects. A deeper investigation into the clinical relevance of the miR-21/FOXO1 axis modulation in patients treated with Atrasentan is also warranted. This continued exploration of Atrasentan's molecular targets will undoubtedly pave the way for its optimized clinical use and the development of next-generation therapies with improved efficacy and safety profiles.
References
- 1. The Endothelial Glycocalyx: Visualization and Measurement [jbiomed.com]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationale and protocol of the Study Of diabetic Nephropathy with AtRasentan (SONAR) trial: A clinical trial design novel to diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. novartis.com [novartis.com]
- 6. Atrasentan alleviates high glucose-induced podocyte injury by the microRNA-21/forkhead box O1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Addition of Atrasentan to Renin-Angiotensin System Blockade Reduces Albuminuria in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jair.repo.nii.ac.jp [jair.repo.nii.ac.jp]
Atrasentan Hydrochloride in Non-Diabetic Chronic Kidney Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrasentan (B1666376) hydrochloride is a selective endothelin A (ETA) receptor antagonist that has emerged as a promising therapeutic agent for chronic kidney disease (CKD).[1] By blocking the ETA receptor, atrasentan mitigates the detrimental effects of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor implicated in the pathophysiology of kidney disease, including vasoconstriction, inflammation, and fibrosis.[1][2] While initial large-scale clinical trials primarily focused on diabetic kidney disease (DKD), recent research has demonstrated significant potential for atrasentan in non-diabetic CKD, particularly in proteinuric glomerular diseases such as IgA nephropathy (IgAN).[2][3] This technical guide provides an in-depth overview of the mechanism of action, clinical trial data, and experimental protocols related to the use of atrasentan in non-diabetic CKD.
Mechanism of Action
Endothelin-1 (ET-1) exerts its effects through two receptor subtypes: ETA and ETB. In the kidney, activation of the ETA receptor by ET-1 leads to vasoconstriction of the afferent and efferent arterioles, mesangial cell proliferation, inflammation, and extracellular matrix accumulation, all of which contribute to glomerular hyperfiltration, podocyte damage, proteinuria, and eventual GFR decline.[2][4] Atrasentan is a highly selective ETA receptor antagonist, with an ETA to ETB blockade ratio of 1800:1, which allows it to specifically inhibit the pathological signaling cascade mediated by the ETA receptor while preserving the potentially beneficial effects of ETB receptor activation, such as vasodilation.[2]
Clinical Efficacy in Non-Diabetic CKD: The ALIGN Study
The ALIGN study is a pivotal Phase 3, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of atrasentan in patients with IgA nephropathy at risk of progressive loss of renal function.[5][6]
Key Efficacy Data
A prespecified interim analysis of the ALIGN trial demonstrated a statistically significant reduction in proteinuria in patients treated with atrasentan compared to placebo.[6][7][8]
| Outcome Measure | Atrasentan (n=135) | Placebo (n=135) | Between-Group Difference (95% CI) | P-value |
| Change in 24-hour UPCR from Baseline to Week 36 | -38.1% | -3.1% | -36.1% (-44.6 to -26.7) | <0.0001 |
UPCR: Urine Protein-to-Creatinine Ratio. Data from the ALIGN trial interim analysis.[6][7]
Safety and Tolerability
The safety profile of atrasentan in the ALIGN study was favorable and consistent with previous studies.[6][8]
| Adverse Event | Atrasentan | Placebo |
| Serious Adverse Events | 5.9% | 6.5% |
| Discontinuation due to Adverse Events | 3.5% | 3.5% |
| Fluid Retention | 11.2% | 8.2% |
Data from the ALIGN trial interim analysis.[6][7]
For Context: Atrasentan in Diabetic Kidney Disease (SONAR Trial)
The SONAR (Study of Diabetic Nephropathy with Atrasentan) trial was a large-scale study that assessed the efficacy of atrasentan in patients with type 2 diabetes and CKD.[9][10] While the primary population was diabetic, the findings provide valuable context for the broader application of atrasentan in CKD.
| Outcome Measure | Atrasentan | Placebo | Hazard Ratio (95% CI) |
| Primary Kidney Outcome ¹ | - | - | 0.71 (0.58 to 0.88) |
| Hospitalization for Heart Failure | - | - | 1.39 (0.97 to 1.99) |
¹ Composite of doubling of serum creatinine (B1669602), kidney failure, or kidney death.[10]
| Biomarker Change | Atrasentan | Placebo | Treatment Effect (95% CI) | P-value |
| Annual Change in eGFR | -3.0 ml/min/1.73 m² | -3.6 ml/min/1.73 m² | -0.6 (-1.0 to -0.3) | <0.001 |
Data from a post hoc analysis of the SONAR trial.[10]
Experimental Protocols
The ALIGN Study Protocol
Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.[5][6]
Patient Population: Adult patients with biopsy-proven IgA nephropathy, total urinary protein ≥1 g/day , and an eGFR ≥30 mL/min/1.73 m².[6][7] Patients were required to be on a maximally tolerated and stable dose of a renin-angiotensin system (RAS) inhibitor.[5][6]
Intervention:
-
Treatment Group: Atrasentan 0.75 mg administered orally once daily.[5]
-
Control Group: Matching placebo administered orally once daily.[5]
Primary Outcome Measures:
-
Interim Analysis: Change in 24-hour urinary protein-to-creatinine ratio (UPCR) from baseline to week 36.[6][7]
-
Final Analysis: The trial is ongoing to assess the change in eGFR over the full 136-week treatment period.[7]
The SONAR Study Protocol
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[9][11]
Patient Population: Patients aged 18-85 with type 2 diabetes, eGFR between 25 and 75 ml/min per 1.73 m², and UACR between 300 and 5000 mg/g.[10] All patients were on a maximally tolerated dose of an ACE inhibitor or angiotensin receptor blocker.[10]
Intervention:
-
Enrichment Period: All eligible patients received open-label atrasentan 0.75 mg/day for six weeks to assess UACR response and tolerability.[9][11]
-
Randomization: Responders (≥30% decrease in albuminuria without safety concerns) and a subset of non-responders were randomized to continue atrasentan 0.75 mg/day or switch to placebo.[9]
Primary Outcome: Time to the first occurrence of a composite of doubling of serum creatinine or the onset of end-stage renal disease (ESRD).[9][11]
Logical Relationships of Study Endpoints
The selection of endpoints in clinical trials for CKD follows a logical progression from early surrogate markers to definitive clinical outcomes.
Conclusion
Atrasentan hydrochloride, through its selective antagonism of the endothelin A receptor, represents a significant therapeutic advancement for patients with chronic kidney disease. The positive results from the interim analysis of the ALIGN trial provide strong evidence for its efficacy in reducing proteinuria in patients with IgA nephropathy, a common form of non-diabetic CKD.[3][6] The favorable safety profile observed in this study further supports its potential as a new treatment option.[6] While awaiting the final eGFR data from the ALIGN trial, the existing evidence positions atrasentan as a promising agent for preserving kidney function in this patient population.[7] The extensive data from the SONAR trial in diabetic kidney disease complements these findings, highlighting the broad potential of ETA receptor antagonism in the management of CKD.[9][10] Further research into other non-diabetic proteinuric glomerular diseases is warranted.
References
- 1. What is Atrasentan used for? [synapse.patsnap.com]
- 2. Endothelin Receptor Antagonists in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. The role of endothelin receptor antagonists in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Atrasentan shows positive interim results in IgA nephropathy: ALIGN phase 3 trial - Medical Conferences [conferences.medicom-publishers.com]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. novartis.com [novartis.com]
- 9. Atrasentan: The Difficult Task of Integrating Endothelin A Receptor Antagonists into Current Treatment Paradigm for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Atrasentan on Kidney and Heart Failure Outcomes by Baseline Albuminuria and Kidney Function: A Post Hoc Analysis of the SONAR Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news.abbvie.com [news.abbvie.com]
Atrasentan Hydrochloride: A Preclinical Guide to its Attenuation of Albuminuria in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence demonstrating the efficacy of Atrasentan Hydrochloride in reducing albuminuria in various animal models of kidney disease, with a primary focus on diabetic nephropathy. The data presented herein is collated from peer-reviewed scientific literature and aims to serve as a detailed resource for researchers and professionals in the field of renal drug development.
Executive Summary
Atrasentan, a selective endothelin-A (ETA) receptor antagonist, has emerged as a promising therapeutic agent for the mitigation of albuminuria, a hallmark of progressive kidney disease. Preclinical studies in diverse animal models robustly demonstrate that Atrasentan significantly reduces urinary albumin excretion. The primary mechanism of action involves the blockade of the ETA receptor, which in turn restores the integrity of the glomerular endothelial glycocalyx, reduces glomerular inflammation, and ameliorates renal fibrosis. This guide summarizes the key quantitative findings, details the experimental methodologies employed in these pivotal studies, and illustrates the underlying signaling pathways.
Quantitative Efficacy of Atrasentan on Albuminuria
The following tables summarize the quantitative data from key preclinical studies investigating the effect of Atrasentan on albuminuria in various animal models.
| Animal Model | Induction of Disease | Treatment Group | Dose | Duration | Albuminuria Reduction (%) | Reference |
| Apolipoprotein E (apoE) knockout mice | Streptozotocin (B1681764) (STZ)-induced diabetes | Atrasentan | 7.5 mg/kg/day | 4 weeks | 26.0 ± 6.5% | [1][2] |
| Dahl salt-sensitive (STZ-SS) rats | Streptozotocin (STZ)-induced diabetes | Atrasentan | 5 mg/kg/day | 6 weeks | ~40% | [3] |
| gddY mice (spontaneous IgA nephropathy) | Spontaneous | Atrasentan | 10 mg/kg/day | 5 days | 28 ± 44% | [4] |
| gddY mice (spontaneous IgA nephropathy) | Spontaneous | Atrasentan | 20 mg/kg/day | 5 days | 62 ± 8% | [4] |
| gddY mice (spontaneous IgA nephropathy) | Spontaneous | Atrasentan | 30 mg/kg/day | 5 days | 63 ± 6% | [4] |
| Streptozotocin (STZ)-induced diabetic mice | Streptozotocin (STZ)-induced diabetes | Atrasentan | 5 mg/kg/day | 8 weeks | Statistically significant reduction | [5] |
Table 1: Summary of Atrasentan's effect on albuminuria in various animal models.
| Parameter | Control/Vehicle | Atrasentan-Treated | Percentage Change | Animal Model | Reference |
| Glomerular Endothelial Glycocalyx Coverage (%) | 40.7 ± 3.2 | 81.0 ± 12.5 | +99% | Diabetic apoE KO mice | [1][2] |
| Glomerular Heparanase Expression | - | Reduced | - | Diabetic apoE KO mice | [1] |
| Renal Nitric Oxide Concentrations | - | Increased | - | Diabetic apoE KO mice | [1] |
| Glomerular M1/M2 Macrophage Ratio | - | Shift towards M2 | - | Diabetic apoE KO mice | [1] |
| Glomerulosclerosis | - | Significantly reduced | - | STZ-SS rats | [3] |
| Renal Fibrosis | - | Significantly reduced | - | STZ-SS rats | [3] |
Table 2: Key mechanistic effects of Atrasentan in diabetic animal models.
Detailed Experimental Protocols
This section provides a detailed breakdown of the methodologies used in the cited preclinical studies.
Animal Models and Induction of Diabetic Nephropathy
Streptozotocin (STZ)-Induced Diabetes in Apolipoprotein E (apoE) Knockout Mice [1][2]
-
Animal Strain: Male Apolipoprotein E (apoE) knockout mice.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate (B86180) buffer. Blood glucose levels are monitored, and only animals with sustained hyperglycemia are included in the study.
-
Diet: Mice are typically fed an atherogenic diet to exacerbate the disease phenotype.
Streptozotocin (STZ)-Induced Diabetes in Dahl Salt-Sensitive (SS) Rats [3]
-
Animal Strain: Male Dahl salt-sensitive rats.
-
Induction of Diabetes: A single intraperitoneal injection of STZ (50 mg/kg).
-
Timeline: Proteinuria is allowed to develop for approximately 3 weeks post-STZ injection before the commencement of treatment.
Atrasentan Administration
-
Formulation: this compound is typically dissolved in the drinking water or administered via oral gavage.
-
Dosage: Dosages have ranged from 5 mg/kg/day to 30 mg/kg/day depending on the animal model and study objectives.[3][4][5]
-
Duration of Treatment: Treatment durations in the cited studies vary from 5 days to 8 weeks.[3][4][5]
-
Control Group: The control group typically receives the vehicle (e.g., drinking water or saline) without the active compound.
Measurement of Albuminuria
Urine Collection:
-
Mice are placed in metabolic cages for a defined period (e.g., 24 hours) to allow for the collection of urine.
Urinary Albumin-to-Creatinine Ratio (UACR):
-
Albumin Measurement: Urinary albumin concentration is quantified using a mouse-specific albumin ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Creatinine (B1669602) Measurement: Urinary creatinine concentration is measured using a colorimetric assay.
-
Calculation: The UACR is calculated by dividing the albumin concentration by the creatinine concentration to normalize for variations in urine volume.
Renal Histology and Morphological Analysis
Tissue Preparation:
-
At the end of the study, animals are euthanized, and the kidneys are harvested.
-
One kidney is typically fixed in 10% formalin or another suitable fixative for light microscopy, while a portion of the other kidney may be processed for electron microscopy or molecular analysis.
Staining Techniques:
-
Periodic Acid-Schiff (PAS) Staining: Used to visualize the glomerular basement membrane and mesangial matrix to assess glomerulosclerosis.
-
Immunohistochemistry: Utilized to detect specific proteins of interest, such as markers for inflammation (e.g., F4/80 for macrophages) or fibrosis (e.g., collagen IV).
Electron Microscopy:
-
Transmission electron microscopy is employed to visualize the ultrastructure of the glomerulus, including the endothelial glycocalyx, podocyte foot processes, and the glomerular basement membrane.[1]
Signaling Pathways and Mechanisms of Action
Atrasentan's primary mechanism of action is the selective blockade of the endothelin-A (ETA) receptor. In diabetic nephropathy, elevated levels of endothelin-1 (B181129) (ET-1) contribute to renal injury through ETA receptor activation.
References
- 1. Atrasentan Reduces Albuminuria by Restoring the Glomerular Endothelial Glycocalyx Barrier in Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Prevention of the progression of renal injury in diabetic rodent models with preexisting renal disease with chronic endothelin A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Atrasentan increased the expression of klotho by mediating miR-199b-5p and prevented renal tubular injury in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Atrasentan Hydrochloride In Vitro Assay Protocols: A Comprehensive Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro evaluation of Atrasentan Hydrochloride, a potent and selective endothelin A (ETA) receptor antagonist. Atrasentan has been investigated for its therapeutic potential in various conditions, including chronic kidney disease and certain types of cancer.[1][2] Its mechanism of action involves the blockade of the endothelin-1 (B181129) (ET-1) signaling pathway, which is implicated in vasoconstriction, cell proliferation, and fibrosis.[2]
This guide offers a comprehensive overview of key in vitro assays to characterize the pharmacological profile of Atrasentan, complete with detailed experimental protocols, data presentation tables, and visual diagrams of signaling pathways and workflows.
I. Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound derived from various in vitro assays.
| Parameter | Receptor/Transporter | Value | Cell Line/System | Reference(s) |
| Binding Affinity (Ki) | Endothelin A (ETA) Receptor | 0.034 nM | CHO cell membranes | [3] |
| Endothelin B (ETB) Receptor | 63.3 nM | CHO cell membranes | [3] | |
| Inhibitory Concentration (IC50) | P-glycoprotein (P-gp) | 15.1 ± 1.6 µM | P388/dx cells | [4] |
| Breast Cancer Resistance Protein (BCRP) | 59.8 ± 11 µM | MDCKII-BCRP cells | [4] |
Note: IC50 and EC50 values for functional assays such as calcium mobilization and reporter gene assays are cell-type and assay condition dependent and should be determined empirically.
II. Signaling Pathway and Experimental Workflow
Endothelin-1 Signaling Pathway
Atrasentan acts as a competitive antagonist at the ETA receptor, thereby inhibiting the downstream signaling cascade initiated by endothelin-1 (ET-1). The binding of ET-1 to the Gq-protein coupled ETA receptor typically leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including vasoconstriction, cell proliferation, and inflammation.
General Experimental Workflow for In Vitro Assays
The following diagram illustrates a generalized workflow for conducting in vitro assays with this compound.
III. Detailed Experimental Protocols
Endothelin Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the ETA receptor.
Materials:
-
Cell membranes from a cell line overexpressing the human ETA receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]-ET-1.
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.2% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add in the following order:
-
Binding Buffer.
-
A specific amount of cell membrane preparation (e.g., 10-20 µg protein/well).
-
This compound at various concentrations.
-
[¹²⁵I]-ET-1 at a concentration near its Kd (e.g., 50 pM).
-
-
For total binding wells, add Binding Buffer instead of Atrasentan. For non-specific binding wells, add a high concentration of unlabeled ET-1 (e.g., 1 µM).
-
Incubate the plate at room temperature for 2-3 hours with gentle shaking.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filter mats and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of Atrasentan by non-linear regression analysis of the competition binding data and then calculate the Ki value using the Cheng-Prusoff equation.
Cell Proliferation (MTT) Assay
Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines known to express the ETA receptor (e.g., LNCaP, C4-2b prostate cancer cells).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).
-
96-well flat-bottom plates.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (e.g., 0-50 µM) in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Atrasentan. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Atrasentan).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm or 595 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Intracellular Calcium Mobilization Assay
Objective: To assess the ability of this compound to inhibit ET-1-induced intracellular calcium release.
Materials:
-
Cells expressing the ETA receptor (e.g., HEK293-ETA stable cell line).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Endothelin-1 (ET-1).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR).
Protocol:
-
Seed cells into the 96-well plates and grow to confluence.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with Assay Buffer to remove extracellular dye.
-
Add this compound at various concentrations to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence signal.
-
Inject a solution of ET-1 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Analyze the data by measuring the peak fluorescence response or the area under the curve.
-
Determine the EC50 value for Atrasentan's inhibition of the ET-1-induced calcium response.
Kinase Assay (Akt Phosphorylation)
Objective: To investigate the effect of Atrasentan on the downstream Akt signaling pathway.
Materials:
-
ETA receptor-expressing cells.
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-phospho-Akt (Ser473), anti-total-Akt.
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescence detection system.
Protocol:
-
Culture cells and treat with this compound at desired concentrations for a specified time. In some experiments, cells may be co-treated with ET-1.
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
-
Quantify the band intensities to determine the relative change in Akt phosphorylation.
IV. Conclusion
The in vitro assays detailed in this document provide a robust framework for characterizing the pharmacological properties of this compound. By employing these protocols, researchers can obtain valuable data on its binding affinity, functional antagonism of the ETA receptor, and its effects on downstream cellular processes. This information is critical for the continued development and understanding of Atrasentan as a therapeutic agent.
References
Application Notes and Protocols for A-127722 (Atrasentan Hydrochloride) in Animal Models of Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a leading cause of chronic kidney disease and end-stage renal disease worldwide. The development of effective therapies requires robust preclinical evaluation in relevant animal models. Atrasentan hydrochloride, a selective endothelin-A (ETA) receptor antagonist, has shown promise in reducing proteinuria and protecting against renal injury in clinical and preclinical studies.[1][2] This document provides detailed application notes and protocols for the use of this compound in streptozotocin (B1681764) (STZ)-induced rodent models of diabetic nephropathy, a widely used model that recapitulates many features of human DN.[3]
Mechanism of Action
Endothelin-1 (ET-1), acting through the ETA receptor, is implicated in the pathogenesis of diabetic nephropathy.[1] In the kidney, ET-1 contributes to vasoconstriction, inflammation, fibrosis, and podocyte injury.[4][5] Atrasentan selectively blocks the ETA receptor, thereby mitigating the downstream detrimental effects of ET-1 on glomerular cells.[6] This includes reducing mesangial cell proliferation and sclerosis, and protecting podocytes from injury.[7][8][9] The selective antagonism of the ETA receptor is thought to provide renal protection while minimizing potential side effects associated with non-selective endothelin receptor blockade.[10]
Signaling Pathway of Endothelin-1 in Diabetic Nephropathy and Atrasentan's Point of Intervention
Caption: Atrasentan blocks the ETA receptor, inhibiting downstream signaling pathways that lead to diabetic nephropathy.
Experimental Protocols
I. Induction of Diabetic Nephropathy in Rodents using Streptozotocin (STZ)
This protocol describes the induction of type 1 diabetes in rats and mice using STZ, a chemical agent toxic to pancreatic β-cells.
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile-filtered
-
Sterile saline (0.9% NaCl)
-
Glucometer and test strips
-
Animal handling and restraint equipment
-
Insulin syringes (for STZ injection)
Protocol for Rats: [11]
-
Animal Model: Male Sprague-Dawley or Wistar rats, 8-10 weeks old.
-
Fasting: Fast the rats for 12-16 hours prior to STZ injection, with free access to water.
-
STZ Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer to a final concentration of 60 mg/mL. STZ is light-sensitive and unstable in solution, so prepare it fresh and protect it from light.
-
STZ Administration: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 60-65 mg/kg body weight.
-
Post-Injection Care: After STZ administration, provide the animals with 10% sucrose (B13894) water for 24-48 hours to prevent hypoglycemia.
-
Confirmation of Diabetes: Measure blood glucose levels 48-72 hours after STZ injection from the tail vein. Animals with fasting blood glucose levels >250 mg/dL are considered diabetic and can be used for the study.
Protocol for Mice: [3]
-
High-Dose Protocol:
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Fasting: Fast the mice for 4-6 hours.
-
STZ Preparation: Dissolve STZ in citrate buffer to a final concentration of 10-20 mg/mL.
-
STZ Administration: Administer a single i.p. injection of STZ at a dose of 150-200 mg/kg.
-
-
Low-Dose Protocol (induces a more slowly progressing hyperglycemia):
-
Animal Model: Male BALB/c or C57BL/6 mice, 6-8 weeks old.
-
STZ Preparation: Dissolve STZ in citrate buffer to a final concentration of 10 mg/mL.
-
STZ Administration: Administer i.p. injections of STZ at 40-55 mg/kg on five consecutive days.
-
-
Post-Injection Care and Confirmation of Diabetes: Follow steps 5 and 6 as described for the rat protocol.
II. This compound Administration
Materials:
-
This compound
-
Vehicle: 0.5% methylcellulose (B11928114) in sterile water[12][13]
-
Oral gavage needles
-
Syringes
Protocol:
-
Preparation of Atrasentan Solution: Prepare a homogenous suspension of Atrasentan in 0.5% methylcellulose. The concentration should be calculated based on the desired dose and the average body weight of the animals. For example, for a 5 mg/kg dose in a 250g rat receiving a gavage volume of 1 mL, the concentration would be 1.25 mg/mL.
-
Administration: Administer Atrasentan or vehicle daily via oral gavage.
-
Dosage: Effective doses in rodent models of diabetic nephropathy have been reported in the range of 3-10 mg/kg/day.[12][14] A dose of 5 mg/kg/day has been shown to be effective in reducing albuminuria and renal inflammation in STZ-induced diabetic rats.[14]
-
Treatment Duration: Treatment duration can vary from 4 to 12 weeks, depending on the study endpoints.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating Atrasentan in a diabetic nephropathy animal model.
Endpoint Analysis Protocols
I. Measurement of Urinary Albumin-to-Creatinine Ratio (uACR)
Materials:
-
Metabolic cages for urine collection
-
Urine collection tubes
-
Mouse or Rat Albumin ELISA kit
-
Creatinine (B1669602) assay kit
Protocol: [15]
-
Urine Collection: Place individual animals in metabolic cages for 16-24 hours with free access to food and water. Collect the urine and centrifuge to remove debris.
-
Albumin Measurement: Determine the urinary albumin concentration using a species-specific ELISA kit according to the manufacturer's instructions.
-
Creatinine Measurement: Measure the urinary creatinine concentration using a commercially available creatinine assay kit.
-
Calculation of uACR: Calculate the uACR by dividing the albumin concentration (in mg or µg) by the creatinine concentration (in mg or g).
II. Measurement of Glomerular Filtration Rate (GFR)
A common method for measuring GFR in rodents is by FITC-inulin clearance.
Materials:
-
FITC-inulin
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Fluorometer
Protocol (Single Bolus Injection Method): [16]
-
FITC-Inulin Preparation: Prepare a 5% FITC-inulin solution in sterile saline.
-
Animal Preparation: Anesthetize the animal.
-
Injection: Administer a single intravenous bolus of FITC-inulin (e.g., via the tail vein).
-
Blood Sampling: Collect small blood samples (e.g., from the saphenous vein) at multiple time points post-injection (e.g., 3, 5, 10, 15, 35, 55, and 75 minutes).
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Fluorescence Measurement: Measure the fluorescence of the plasma samples using a fluorometer.
-
GFR Calculation: Calculate GFR using a two-compartment model of clearance kinetics. The plasma decay curve of FITC-inulin is fitted to a two-phase exponential decay equation to determine the clearance rate.
III. Histological Analysis of Kidney Tissue
Materials:
-
10% neutral buffered formalin or 4% paraformaldehyde
-
Paraffin embedding supplies
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) staining reagents
-
Periodic acid-Schiff (PAS) staining reagents
-
Microscope
-
Tissue Fixation: Perfuse the kidneys with cold PBS followed by 10% neutral buffered formalin. Excise the kidneys and continue fixation overnight.
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 3-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin to visualize cell nuclei (blue) and eosin to visualize the cytoplasm and extracellular matrix (pink). This provides a general overview of the kidney morphology.[17]
-
PAS Staining: Deparaffinize and rehydrate the sections. Treat with periodic acid to oxidize carbohydrates, followed by Schiff's reagent to visualize basement membranes and mesangial matrix (magenta). This is particularly useful for assessing glomerular changes like mesangial expansion and basement membrane thickening.[13][17]
-
-
Microscopic Evaluation: Examine the stained sections under a light microscope to assess for pathological changes characteristic of diabetic nephropathy, such as glomerular hypertrophy, mesangial matrix expansion, and tubulointerstitial fibrosis.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of Atrasentan in animal models of diabetic nephropathy.
Table 1: Atrasentan Dosage and Administration in Rodent Models of Diabetic Nephropathy
| Animal Model | Strain | Method of Diabetes Induction | Atrasentan Dose | Vehicle | Route of Administration | Treatment Duration | Reference |
| Rat | Dahl Salt-Sensitive | Streptozotocin (STZ) | 5 mg/kg/day | Not specified | Not specified | 9 weeks | [15] |
| Rat | Not specified | Not specified | 0.3, 1, 3 mg/kg | 0.5% methyl cellulose | Oral | Single dose | [12][13] |
| Rat | STZ-induced | Streptozotocin (STZ) | 5 mg/kg/day | Not specified | Not specified | Not specified | [14] |
Table 2: Efficacy of Atrasentan on Key Parameters of Diabetic Nephropathy in Rodent Models
| Animal Model | Parameter | Vehicle/Control Group | Atrasentan-Treated Group | Percent Change | Reference |
| STZ-Dahl Salt-Sensitive Rat | Proteinuria (mg/day) | 668 ± 81 | 404 ± 42 | -39.5% | [15] |
| STZ-Dahl Salt-Sensitive Rat | Glomerular Injury Index | 2.8 ± 0.2 | 1.9 ± 0.2 | -32.1% | [15] |
| STZ-induced Diabetic Rat | Urinary Albumin (µ g/24h ) | Data not provided | Data not provided | Reduction Observed | [14] |
| STZ-induced Diabetic Rat | Urinary TGF-β (pg/24h) | Data not provided | Data not provided | Reduction Observed | [14] |
| STZ-induced Diabetic Rat | Renal Cortex Macrophage Count | Data not provided | Data not provided | Decrease Observed | [14] |
Conclusion
These application notes and protocols provide a comprehensive guide for the use of this compound in STZ-induced rodent models of diabetic nephropathy. The detailed methodologies for model induction, drug administration, and endpoint analysis will enable researchers to conduct robust preclinical studies to further evaluate the therapeutic potential of Atrasentan and other endothelin receptor antagonists for the treatment of diabetic kidney disease. Adherence to these standardized protocols will facilitate the generation of reproducible and comparable data across different laboratories.
References
- 1. Atrasentan for the treatment of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atrasentan: The Difficult Task of Integrating Endothelin A Receptor Antagonists into Current Treatment Paradigm for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional endothelin 1 receptors on human glomerular podocytes and mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin Receptor Antagonists in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of endothelin receptor antagonists in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Atrasentan used for? [synapse.patsnap.com]
- 7. Direct Action of Endothelin-1 on Podocytes Promotes Diabetic Glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting endothelin signaling in podocyte injury and diabetic nephropathy-diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting endothelin signaling in podocyte injury and diabetic nephropathy-diabetic kidney disease | springermedizin.de [springermedizin.de]
- 10. Atrasentan for diabetic nephropathy — NephJC — NephJC [nephjc.com]
- 11. The Endothelin Antagonist Atrasentan Lowers Residual Albuminuria in Patients with Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Prevention of the progression of renal injury in diabetic rodent models with preexisting renal disease with chronic endothelin A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Portico [access.portico.org]
Application Notes and Protocols for Oral Administration of Atrasentan Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrasentan (B1666376) hydrochloride is a potent and highly selective endothelin-A (ETA) receptor antagonist.[1] The endothelin system, particularly the activation of the ETA receptor by endothelin-1 (B181129) (ET-1), is implicated in the pathophysiology of various diseases, including chronic kidney disease and certain cancers. In preclinical research, mouse models are invaluable for studying the efficacy and pharmacokinetics of therapeutic agents like Atrasentan. These application notes provide detailed protocols for the oral administration of Atrasentan hydrochloride in mice, covering formulation, dosing, and relevant analytical methods.
Mechanism of Action
Atrasentan selectively blocks the ETA receptor, thereby inhibiting the downstream signaling pathways activated by ET-1. This blockade counteracts the pathological effects of excessive ET-1, which include vasoconstriction, inflammation, and fibrosis.[2] Preclinical studies in mice have suggested that Atrasentan may reduce inflammation and fibrosis in the context of IgA nephropathy.[2]
Signaling Pathway of Endothelin-1 (ET-1) via the ETA Receptor
The binding of ET-1 to the ETA receptor, a G-protein coupled receptor, primarily activates the Gαq subunit. This initiates a signaling cascade involving phospholipase C-β (PLC-β), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium (Ca2+) levels and activate protein kinase C (PKC), respectively. Ultimately, this pathway can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).[3][4][5] This signaling contributes to cellular processes such as proliferation, inflammation, and fibrosis.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Atrasentan.
Table 1: Atrasentan Efficacy in a Mouse Model of Diabetic Nephropathy [1]
| Parameter | Vehicle Control | Atrasentan (7.5 mg/kg/day) | Percent Reduction |
| Urinary Albumin-to-Creatinine Ratio (ACR) | Baseline | 26.0 ± 6.5% lower than baseline (P < 0.01) | 26.0% |
Table 2: Human Pharmacokinetic Parameters of Atrasentan (Single Oral Dose) [6]
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |
| 10 mg | Data not specified | ~1.5 | Data not specified | 20-25 |
| 23.25 mg | Data not specified | ~1.5 | Data not specified | 20-25 |
Table 3: Atrasentan Dose-Response on Albuminuria in Human Diabetic Nephropathy Studies [7][8]
| Dose | Mean Reduction in UACR from Baseline |
| 0.25 mg/day | 21% |
| 0.75 mg/day | 34.0% - 42% |
| 1.25 mg/day | 40.1% |
| 1.75 mg/day | 35% |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice. Due to its low aqueous solubility, a suspension vehicle is recommended.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC) in sterile water
-
Alternative Vehicle: 0.5% CMC with 0.1% Tween 80 in sterile water
-
Sterile water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Graduated cylinders and beakers
-
Storage vials
Procedure:
-
Vehicle Preparation:
-
To prepare 100 mL of 0.5% CMC, weigh 0.5 g of CMC powder.
-
Heat approximately 30 mL of sterile water to 60-70°C.
-
Slowly add the CMC powder to the hot water while stirring vigorously to prevent clumping.
-
Once the CMC is dispersed, add the remaining 70 mL of cold sterile water.
-
Continue stirring until the CMC is fully dissolved and the solution is clear. Allow to cool to room temperature.
-
If using Tween 80, add 0.1 mL to the final vehicle solution and mix thoroughly.
-
-
Atrasentan Suspension Preparation (Example for a 10 mg/mL suspension):
-
Calculate the required amount of this compound based on the desired concentration and final volume. For 10 mL of a 10 mg/mL suspension, 100 mg of this compound is needed.
-
Weigh the calculated amount of this compound powder.
-
Triturate the powder in a mortar and pestle to ensure a fine consistency.
-
Transfer the powder to a beaker.
-
Add a small volume of the prepared vehicle (e.g., 1-2 mL) to the powder and mix to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer until the desired final volume is reached.
-
Stir the suspension for at least 15-30 minutes to ensure homogeneity.
-
Store the suspension in a labeled vial at 2-8°C. Shake well before each use.
-
References
- 1. Atrasentan Reduces Albuminuria by Restoring the Glomerular Endothelial Glycocalyx Barrier in Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novartis.com [novartis.com]
- 3. researchgate.net [researchgate.net]
- 4. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKC and MAPK signalling pathways regulate vascular endothelin receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-dose pharmacokinetics of atrasentan, an endothelin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Addition of Atrasentan to Renin-Angiotensin System Blockade Reduces Albuminuria in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining the optimal dose of atrasentan by evaluating the exposure‐response relationships of albuminuria and bodyweight - PMC [pmc.ncbi.nlm.nih.gov]
Atrasentan Hydrochloride Dose-Response Studies in Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrasentan (B1666376) hydrochloride is a potent and selective antagonist of the endothelin-A (ETA) receptor. The endothelin-1 (B181129) (ET-1) axis is implicated in various pathological processes, including cancer progression. ET-1, acting through the ETA receptor, can promote tumor cell proliferation, survival, angiogenesis, and invasion. Atrasentan hydrochloride, by blocking this interaction, has emerged as a promising agent in oncology research. These application notes provide a summary of dose-response studies of Atrasentan in various cancer cell lines, detailed protocols for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The anti-proliferative effects of Atrasentan have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, vary depending on the cell line and the experimental conditions.
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Key Findings |
| LNCaP | Prostate Cancer | Cell Growth Assay | 0-50 µM | Significant inhibition of cell growth.[1] |
| C4-2b | Prostate Cancer | Cell Growth Assay | 0-50 µM | Significant inhibition of cell growth.[1] |
| P388/dx | Leukemia (P-glycoprotein overexpressing) | Cytotoxicity Assay | 15.1 µM | Moderate P-glycoprotein inhibitor.[1] |
| MDCKII-BCRP | Kidney (BCRP overexpressing) | Cytotoxicity Assay | 59.8 µM | Weak BCRP inhibitor.[1] |
| HEY | Ovarian Carcinoma | In vivo xenograft | 2 mg/kg/day | Inhibited tumor growth by 65%.[2] |
| KU-19-19 | Bladder Cancer | In vivo xenograft | N/A | No significant antitumor effect as a monotherapy.[3] |
| HT29 | Colon Carcinoma | In vivo xenograft | N/A | No independent effect on tumor growth, but enhanced the effect of radiation. |
Signaling Pathways and Experimental Workflow
Atrasentan primarily exerts its effects by inhibiting the Endothelin-1 (ET-1) signaling pathway. Upon binding to the ETA receptor, ET-1 can activate downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Atrasentan's blockade of the ETA receptor disrupts these signals.
A typical workflow for evaluating the dose-response of Atrasentan in cell lines involves a series of in vitro assays to determine its effect on cell viability, apoptosis, and cell cycle progression.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the dose-dependent effect of Atrasentan on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., LNCaP, C4-2b)
-
Complete cell culture medium
-
This compound
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the Atrasentan dilutions (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve Atrasentan).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the Atrasentan concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Atrasentan for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with Atrasentan as described for the apoptosis assay.
-
Cell Harvesting: Collect cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways like MAPK/ERK and PI3K/Akt following Atrasentan treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Atrasentan. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The band intensities can be quantified to determine the relative protein expression levels. GAPDH or β-actin is typically used as a loading control.
References
Application Note: Quantification of Atrasentan Hydrochloride in Human Plasma by LC-MS/MS
Introduction
Atrasentan (B1666376) Hydrochloride is a selective endothelin-A (ETA) receptor antagonist investigated for its potential in treating various conditions, including prostate cancer and diabetic kidney disease.[1] Accurate quantification of Atrasentan in plasma is crucial for pharmacokinetic studies and clinical monitoring. This document outlines a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Atrasentan Hydrochloride in human plasma. The protocols provided are based on established and validated methodologies, ensuring high specificity, sensitivity, and simplicity.[2]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of Atrasentan in human plasma.
Materials and Reagents
-
This compound reference standard
-
Verapamil (Internal Standard - IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Ammonium (B1175870) formate
-
Ammonium acetate (B1210297)
-
Human plasma (K2-EDTA)
-
Hexanes
-
Methyl t-butyl ether
-
Hydrochloric acid
-
Water (deionized)
Instrumentation
-
Liquid Chromatograph: Shimadzu pumps with an autosampler or Waters Acquity UPLC system.[2][3]
-
Mass Spectrometer: API 4000 or Water Quattro Premier XE mass spectrometer with electrospray ionization (ESI).[2][3][4]
-
Analytical Column: Agilent Zorbax XDB C18 (2.1 x 50 mm, 5 µm) or Zorbax SB-C(18) (2.1 x 50 mm, 5 µm).[2][5][6]
Preparation of Solutions
-
Atrasentan Stock Solution (1000 µg/mL): Dissolve 10 mg of Atrasentan in 10 mL of 1% ammonia (B1221849) in acetonitrile.[2] Store at 2-8°C.
-
Internal Standard (Verapamil) Stock Solution (1000 µg/mL): Dissolve 10 mg of Verapamil in 10 mL of the mobile phase.[2] Store at 2-8°C.
-
Working Solutions: Prepare calibration curve standards and quality control (QC) samples by diluting the stock solutions to the desired concentrations with the mobile phase.
Methodology 1: Liquid-Liquid Extraction (LLE)
Sample Preparation
-
Pipette 100 µL of plasma sample into a labeled polypropylene (B1209903) tube.
-
Add 20 µL of the internal standard (Verapamil) working solution.
-
Vortex the mixture briefly.
-
Add 20 µL of diluent and vortex.
-
Add 20 µL of 0.2% formic acid and vortex thoroughly.
-
Add 5 mL of ammonium acetate and shake for 30 minutes at 500 rpm.[2]
-
Centrifuge the samples at 2000 rpm for 10 minutes at 5°C.[2]
-
Transfer 5.0 mL of the organic layer supernatant to a clean glass test tube.
-
Evaporate the solvent to dryness using a nitrogen evaporator at 40°C.
-
Reconstitute the dried residue with 1000 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[2]
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | Agilent Zorbax XDB C18 (2.1 x 50 mm, 5 µm)[2][7] |
| Mobile Phase | 70:30 (v/v) mixture of Acetonitrile (with 0.1% formic acid) and 5 mM Ammonium Formate[2][7] |
| Flow Rate | 0.150 mL/min[2][7] |
| Elution Mode | Isocratic[2] |
| Injection Volume | 10 µL[2][7] |
| Column Temperature | 40 ± 5°C[2] |
| Autosampler Temp. | 5 ± 3°C[2] |
| Run Time | 3.0 minutes[2] |
| Ionization Mode | Positive Ion Electrospray (ESI)[2][7] |
| MRM Transitions | Atrasentan: m/z 511.6 -> 354.1[2][7] Verapamil (IS): m/z 455.2 -> 165.0[2][7] |
| Retention Times | Atrasentan: ~1.68 min[2][7] Verapamil (IS): ~0.96 min[2][7] |
Methodology 2: Protein Precipitation (PPT)
An alternative, simpler sample preparation method involves protein precipitation.
Sample Preparation
-
Pipette 100 µL of plasma into a polypropylene tube.
-
Add 1 mL of acetonitrile to precipitate plasma proteins.[7]
-
Let the mixture stand for 10 minutes.
-
Centrifuge the tubes for 15 minutes at 4500 rpm.[7]
-
Collect the supernatant for injection into the LC-MS/MS system.
Note: Chromatographic and mass spectrometric conditions for this preparation method would be similar to those described for the LLE method.
Method Validation Summary
The described LC-MS/MS method has been validated according to FDA and EMA guidelines.[2] The key validation parameters are summarized below.
Quantitative Data
| Parameter | Result |
| Linearity Range | 1.0 - 1000 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | 1.100 ng/mL[2] |
| Accuracy at LLOQ | 102.62%[2] |
| Precision (%CV) at LLOQ | 0.48%[2] |
Precision and Accuracy
| QC Level | Within-Batch Precision (%CV) | Within-Batch Accuracy (%) |
| LLOQ | 2.12% - 6.38%[7] | 99.5% - 100.83%[7] |
| LQC, MQC, HQC | 0.9% - 8.64%[7] | 97.01% - 103.5%[7] |
Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery (Atrasentan) | 97.44% - 98.25%[2] |
| Mean Recovery (Atrasentan) | 96.24%[8] |
| Mean Recovery (Verapamil - IS) | 100.56%[7] |
| Matrix Effect | No significant matrix effect was observed.[7] |
Visualizations
Experimental Workflow
Caption: Workflow for Atrasentan quantification in plasma.
Method Validation Logic
Caption: Key parameters for method validation.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and accurate approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure demonstrates high recovery and minimal matrix effects, making it suitable for high-throughput analysis in clinical and research settings. The method has been validated over a linear range of 1.0 to 1000 ng/mL with a low LLOQ of 1.100 ng/mL, ensuring its applicability to pharmacokinetic studies where low concentrations of the analyte are expected.[2][7]
References
- 1. This compound | C29H39ClN2O6 | CID 159595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. sciencescholar.us [sciencescholar.us]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput determination of atrasentan in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencescholar.us [sciencescholar.us]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Atrasentan Hydrochloride Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrasentan (B1666376) hydrochloride is a potent and selective antagonist of the endothelin-A (ETA) receptor, a key player in various pathological processes, including vasoconstriction, inflammation, fibrosis, and cell proliferation.[1][2] By blocking the ETA receptor, Atrasentan mitigates the downstream effects of endothelin-1 (B181129) (ET-1), making it a molecule of significant interest in therapeutic areas such as IgA nephropathy and oncology, particularly prostate cancer.[3][4] Western blot analysis is an indispensable technique to elucidate the molecular mechanisms of Atrasentan by assessing its impact on specific protein expression and phosphorylation status within critical cellular signaling pathways.
These application notes provide detailed protocols for the western blot analysis of cells treated with Atrasentan Hydrochloride, guidance on data interpretation, and a summary of expected outcomes based on the compound's mechanism of action.
Key Signaling Pathways Modulated by Atrasentan
Atrasentan's blockade of the ETA receptor is known to influence several downstream signaling cascades that are crucial for cell fate and function. The primary pathways of interest for western blot analysis include:
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival, growth, and proliferation. Atrasentan's impact on this pathway can be assessed by examining the phosphorylation status of Akt and its downstream targets.
-
MAPK/ERK Signaling Pathway: The Ras/Raf/MEK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. Inhibition of ET-1 signaling by Atrasentan is expected to modulate the activation of key proteins in this cascade.[5]
-
NF-κB Signaling Pathway: This pathway is a master regulator of inflammation and cell survival. By interfering with ET-1-mediated signaling, Atrasentan may influence the activation of the NF-κB pathway.
-
Apoptosis Pathway: Atrasentan's influence on cell survival can be investigated by analyzing the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the expected quantitative changes in key protein markers following treatment with this compound, based on its known mechanism of action. These tables are intended to serve as a guide for data interpretation. Actual results may vary depending on the cell line, experimental conditions, and Atrasentan concentration.
Table 1: Effect of Atrasentan on PI3K/Akt Signaling Pathway Components
| Target Protein | Treatment Group | Expected Fold Change (vs. Control) | Key Finding |
| p-Akt (Ser473) | Atrasentan (0-50 µM) | ↓ | Inhibition of Akt activation |
| Total Akt | Atrasentan (0-50 µM) | ↔ | No significant change in total protein levels |
| p-GSK-3β (Ser9) | Atrasentan (0-50 µM) | ↓ | Reduced phosphorylation of a downstream Akt target |
| Total GSK-3β | Atrasentan (0-50 µM) | ↔ | No significant change in total protein levels |
Table 2: Effect of Atrasentan on MAPK/ERK Signaling Pathway Components
| Target Protein | Treatment Group | Expected Fold Change (vs. Control) | Key Finding |
| p-ERK1/2 (Thr202/Tyr204) | Atrasentan (0-50 µM) | ↓ | Attenuation of ERK activation |
| Total ERK1/2 | Atrasentan (0-50 µM) | ↔ | No significant change in total protein levels |
Table 3: Effect of Atrasentan on NF-κB Signaling Pathway Components
| Target Protein | Treatment Group | Expected Fold Change (vs. Control) | Key Finding |
| Nuclear p65 | Atrasentan (0-50 µM) | ↓ | Reduced nuclear translocation of the p65 subunit |
| Cytosolic p65 | Atrasentan (0-50 µM) | ↑ | Increased cytosolic retention of the p65 subunit |
| IκBα | Atrasentan (0-50 µM) | ↑ | Stabilization of the NF-κB inhibitor |
Table 4: Effect of Atrasentan on Apoptosis Markers
| Target Protein | Treatment Group | Expected Fold Change (vs. Control) | Key Finding |
| Bax | Atrasentan (0-50 µM) | ↑ | Upregulation of pro-apoptotic protein |
| Bcl-2 | Atrasentan (0-50 µM) | ↓ | Downregulation of anti-apoptotic protein |
| Bax/Bcl-2 Ratio | Atrasentan (0-50 µM) | ↑ | Shift towards a pro-apoptotic state |
Mandatory Visualizations
Caption: Atrasentan signaling pathway diagram.
Caption: Western blot experimental workflow.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
For Prostate Cancer Cell Lines (LNCaP, C4-2)
-
Cell Seeding: Plate LNCaP or C4-2 cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Atrasentan Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1% in all treatments, including the vehicle control.
-
Treatment: Once cells reach the desired confluency, replace the old medium with the prepared Atrasentan-containing medium or vehicle control medium.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
For Human Renal Mesangial Cells (HRMC)
-
Cell Seeding: Plate primary Human Renal Mesangial Cells in appropriate culture dishes.
-
Culture Medium: Use a specialized mesangial cell growth medium as recommended by the supplier.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Atrasentan Preparation and Treatment: Follow steps 4-6 as described for the prostate cancer cell lines, adjusting concentrations and treatment times as needed based on experimental design. It has been noted that Atrasentan can attenuate hyperproliferation of HRMCs.[3]
Protocol 2: Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture dishes on ice and aspirate the medium. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish (e.g., 100-200 µL for a 6-well plate). A typical lysis buffer formulation is 20 mM Tris (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 µg/mL leupeptin, and 1 mM PMSF.[1]
-
Scraping and Collection: Scrape the adherent cells using a cold cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with intermittent vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protocol 3: Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration by adding the appropriate volume of lysis buffer.
Protocol 4: Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane into a polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) specific for the protein of interest (e.g., anti-p-Akt, anti-p-ERK, anti-p65, anti-Bax, anti-Bcl-2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol. Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using an imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin). For phosphorylated proteins, it is recommended to normalize the phospho-protein signal to the total protein signal.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers utilizing western blot analysis to investigate the cellular effects of this compound. By examining key signaling pathways, researchers can gain valuable insights into the molecular mechanisms underlying Atrasentan's therapeutic potential. Consistent and reproducible data can be generated by adhering to these detailed methodologies, contributing to a deeper understanding of this promising ETA receptor antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021126977A1 - Methods of treating iga nephropathy with atrasentan - Google Patents [patents.google.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Atrasentan Hydrochloride: Application Notes and Protocols for Prostate Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrasentan (B1666376) hydrochloride is a potent and selective antagonist of the endothelin-A (ET-A) receptor. The endothelin axis, particularly the interaction of endothelin-1 (B181129) (ET-1) with the ET-A receptor, is implicated in various tumorigenic processes, including cell proliferation, invasion, angiogenesis, and the development of bone metastases in prostate cancer.[1][2] Preclinical studies in various cancer models have demonstrated the potential of Atrasentan to inhibit tumor growth and progression. These application notes provide detailed protocols for utilizing Atrasentan hydrochloride in xenograft models of prostate cancer to evaluate its anti-tumor efficacy.
Mechanism of Action
In prostate cancer, elevated levels of ET-1 are produced by cancer cells. Upon binding to the ET-A receptor on tumor cells, osteoblasts, and vascular endothelial cells, ET-1 triggers downstream signaling pathways that promote cell survival, proliferation, and angiogenesis. In the bone microenvironment, this signaling cascade contributes to the osteoblastic lesions characteristic of prostate cancer bone metastases.[1] this compound competitively binds to the ET-A receptor, thereby blocking the downstream effects of ET-1. This inhibition is expected to reduce tumor growth, particularly in the bone.
Caption: Atrasentan blocks ET-1 binding to the ET-A receptor, inhibiting tumor progression.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies of Atrasentan. It is important to note that preclinical data on Atrasentan as a monotherapy for subcutaneous prostate cancer xenografts is limited in the public domain. The data presented here is from a study using a human colon cancer xenograft model and a study evaluating Atrasentan in a prostate cancer bone metastasis model.
Table 1: Efficacy of Atrasentan in a Human Colon Cancer Xenograft Model (HT29)
| Treatment Group | Median Tumor Growth Delay (days) | p-value (vs. Radiation Alone) |
| Atrasentan | No effect on tumor growth | N/A |
| 20 Gy Radiation | 52.6 | N/A |
| Atrasentan + 20 Gy Radiation | 60.3 | 0.046 |
Data adapted from a study evaluating the effect of Atrasentan on tumor response to radiation.[3]
Table 2: Effect of Atrasentan on Prostate Cancer Metastasis
| Treatment Group | Effect on Tumor Growth in Bone | Effect on Tumor Growth in Soft Tissues |
| Atrasentan | Inhibition of tumor growth | Little efficacy |
Data from a study using intracardially-injected 22Rv1 prostate cancer cells in a mouse model.[3]
Experimental Protocols
Protocol 1: Subcutaneous Prostate Cancer Xenograft Model
This protocol is a synthesized methodology based on standard practices for prostate cancer xenografts and a detailed protocol for Atrasentan administration in a xenograft model.[3]
1. Cell Culture:
-
Culture human prostate cancer cells (e.g., PC-3 or LNCaP) in the recommended complete medium.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the exponential growth phase for implantation.
2. Animal Model:
-
Use male athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the experiment.
3. Tumor Cell Implantation:
-
Resuspend harvested prostate cancer cells in a sterile, serum-free medium or PBS.
-
Mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.
5. This compound Administration:
-
Preparation of Atrasentan Solution:
-
Dissolve this compound in ethanol (B145695) to create a stock solution of 80 mg/mL.
-
For injection, dilute the stock solution in 0.05 N NaOH/saline to a final concentration of 4 mg/mL (pH ~12).[3]
-
Prepare the solution fresh before each experiment.
-
-
Vehicle Control:
-
Prepare a vehicle solution of ethanol and 0.05 N NaOH/saline in the same proportions as the Atrasentan solution.
-
-
Administration:
-
Administer Atrasentan at a dose of 20 mg/kg via intraperitoneal (i.p.) injection daily.[3]
-
Administer the vehicle solution to the control group using the same volume and route.
-
6. Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
Caption: Workflow for a subcutaneous prostate cancer xenograft study with Atrasentan.
Protocol 2: Orthotopic/Metastatic Prostate Cancer Xenograft Model (Bone Metastasis)
This protocol is based on a study that demonstrated the efficacy of Atrasentan in a bone metastasis model.[3]
1. Cell Line:
-
Use a prostate cancer cell line with a propensity for bone metastasis, such as 22Rv1, engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.
2. Animal Model:
-
Use male immunodeficient mice (e.g., NOD/SCID).
3. Cell Implantation:
-
Anesthetize the mice.
-
Perform an intracardiac injection of the 22Rv1 cells (e.g., 1 x 10^5 cells in 100 µL PBS) to introduce the cells into systemic circulation.
4. Metastasis Development and Monitoring:
-
Monitor the development and progression of bone metastases using bioluminescence imaging (BLI) at regular intervals (e.g., weekly).
5. This compound Administration:
-
Once bone metastases are established (as detected by BLI), randomize mice into treatment and control groups.
-
Prepare and administer this compound (20 mg/kg, i.p., daily) and the vehicle control as described in Protocol 1.[3]
6. Endpoint Analysis:
-
Continue to monitor the metastatic tumor burden using BLI.
-
At the end of the study, euthanize the mice and collect tissues (e.g., long bones, spine) for ex vivo imaging and histological analysis to confirm the presence and size of metastatic lesions.
Caption: Workflow for a bone metastasis prostate cancer xenograft study with Atrasentan.
Conclusion
This compound presents a targeted therapeutic strategy for prostate cancer by inhibiting the ET-A receptor. The provided protocols offer a framework for preclinical evaluation of Atrasentan in both subcutaneous and metastatic prostate cancer xenograft models. These studies are crucial for elucidating the in vivo efficacy and mechanism of action of Atrasentan, and for guiding its further clinical development. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for advancing prostate cancer research.
References
- 1. Docetaxel and atrasentan versus docetaxel and placebo for men with advanced castration-resistant prostate cancer (SWOG S0421): a randomised phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atrasentan: targeting the endothelin axis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bone-specific growth inhibition of prostate cancer metastasis by atrasentan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for ETA Receptor in Atrasentan Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrasentan (B1666376) hydrochloride is a potent and highly selective antagonist of the endothelin A (ETA) receptor.[1] The endothelin axis, particularly the activation of the ETA receptor by its ligand endothelin-1 (B181129) (ET-1), is implicated in a variety of pathological processes, including vasoconstriction, inflammation, fibrosis, and cell proliferation.[2][3] Consequently, Atrasentan has been investigated as a therapeutic agent in several diseases, most notably in chronic kidney diseases such as diabetic nephropathy and IgA nephropathy, as well as in various cancers, including prostate cancer.[4][5][6]
Immunohistochemistry (IHC) is a critical technique for visualizing the expression and localization of the ETA receptor in tissue samples. This allows researchers to assess the baseline expression of the therapeutic target, monitor changes in receptor density in response to treatment with Atrasentan, and correlate these findings with clinical outcomes. These application notes provide a comprehensive overview of the methodologies for ETA receptor IHC in the context of Atrasentan studies, summarize relevant quantitative data, and offer detailed experimental protocols.
Data Presentation: Quantitative Insights from Atrasentan Studies
The following tables summarize key quantitative data from preclinical and clinical studies involving Atrasentan, focusing on its effects on clinical endpoints and, where available, on ETA receptor expression.
Table 1: Summary of Atrasentan's Efficacy in Clinical Trials
| Indication | Study/Trial | Treatment Group | Placebo Group | Outcome Measure | Result | Citation(s) |
| Diabetic Nephropathy | RADAR | Atrasentan (0.75 mg/day) | Placebo | Mean reduction in Urine Albumin-to-Creatinine Ratio (UACR) | 35% reduction | [5] |
| RADAR | Atrasentan (1.25 mg/day) | Placebo | Mean reduction in UACR | 38% reduction | [5] | |
| SONAR (Responders) | Atrasentan (0.75 mg/day) | Placebo | Composite renal endpoint (doubling of serum creatinine (B1669602) or end-stage renal disease) | 37% risk reduction | [7] | |
| IgA Nephropathy | ALIGN | Atrasentan (0.75 mg/day) | Placebo | Reduction in 24-hour Urine Protein to Creatinine Ratio (UPCR) at 36 weeks | 36.1% reduction | [8] |
| Hormone-Refractory Prostate Cancer | Phase II | Atrasentan (10 mg/day) | Placebo | Median time to disease progression (evaluable patients) | 196 days | 129 days |
| Phase II | Atrasentan (10 mg/day) | Placebo | Median time to PSA progression | 155 days | 71 days |
Table 2: Preclinical Immunohistochemistry Data for ETA Receptor in Atrasentan Studies
| Study Model | Treatment Group | Placebo Group | Tissue | Key Findings | Citation(s) |
| Bladder Cancer Xenograft (KU-19-19 cells) | Atrasentan (2.5 mg/kg BW) | Placebo | Tumor Tissue | Trend towards higher ETA receptor density in the Atrasentan group (not statistically significant). | [9] |
| Rat Model of IgA Nephropathy | Atrasentan | Vehicle | Kidney | Quantitative image analysis demonstrated the efficacy of Atrasentan. (Specific ETA receptor IHC data not detailed in the abstract). | [10][11] |
Experimental Protocols
This section provides a detailed, representative protocol for performing immunohistochemistry for the ETA receptor on formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is a composite based on established IHC methodologies and findings from studies investigating the endothelin axis.
Protocol: ETA Receptor Immunohistochemistry for FFPE Tissues
1. Materials and Reagents:
-
Primary Antibody: Rabbit polyclonal or mouse monoclonal anti-ETA receptor antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit or goat anti-mouse IgG.
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0).
-
Blocking Solution: 5% Normal Goat Serum in PBS with 0.1% Triton X-100.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Substrate/Chromogen: 3,3'-Diaminobenzidine (DAB) kit.
-
Counterstain: Hematoxylin (B73222).
-
Dehydration Reagents: Graded ethanol (B145695) series (70%, 80%, 95%, 100%).
-
Clearing Agent: Xylene or a xylene substitute.
-
Mounting Medium: Permanent mounting medium.
-
Positively charged microscope slides.
-
Coplin jars or staining dishes.
-
Humidified chamber.
-
Light microscope.
2. Procedure:
a. Deparaffinization and Rehydration:
- Immerse slides in two changes of xylene for 5 minutes each.
- Rehydrate the sections by sequential immersion in:
- 100% ethanol (2 changes, 3 minutes each).
- 95% ethanol (1 change, 3 minutes).
- 80% ethanol (1 change, 3 minutes).
- 70% ethanol (1 change, 3 minutes).
- Rinse gently with distilled water.
b. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
- Pre-heat the antigen retrieval solution to 95-100°C in a water bath, steamer, or microwave.
- Immerse the slides in the hot retrieval solution and incubate for 20-30 minutes.
- Allow the slides to cool down in the buffer for 20 minutes at room temperature.
- Rinse the slides with PBS.
c. Peroxidase Blocking:
- Incubate the sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.
- Rinse with PBS.
d. Blocking:
- Incubate the sections with the blocking solution for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
e. Primary Antibody Incubation:
- Dilute the primary anti-ETA receptor antibody to its optimal concentration in the blocking solution.
- Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
f. Secondary Antibody Incubation:
- Rinse the slides three times with PBST for 5 minutes each.
- Incubate the sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
g. Detection:
- Rinse the slides three times with PBST for 5 minutes each.
- Prepare the DAB substrate solution according to the manufacturer's instructions.
- Incubate the sections with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
- Stop the reaction by rinsing the slides with distilled water.
h. Counterstaining:
- Immerse the slides in hematoxylin for 1-2 minutes.
- "Blue" the sections by rinsing in running tap water.
i. Dehydration and Mounting:
- Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
- Clear the sections in two changes of xylene.
- Apply a coverslip using a permanent mounting medium.
3. Interpretation of Results:
-
ETA receptor expression is typically observed on the cell membrane and in the cytoplasm of various cell types, including smooth muscle cells, endothelial cells, and tumor cells.
-
The staining intensity and the percentage of positive cells can be semi-quantitatively scored (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong staining).
-
For quantitative analysis, digital image analysis software can be used to measure the staining intensity and the area of positive staining.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to Atrasentan's mechanism of action and the experimental workflow for immunohistochemistry.
References
- 1. WO2021126977A1 - Methods of treating iga nephropathy with atrasentan - Google Patents [patents.google.com]
- 2. Phase 3, Randomized Controlled Trial of Atrasentan in Patients with Nonmetastatic Hormone-Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Endothelin Axis with Atrasentan, in combination with IFN-alpha, in metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nephjc.com [nephjc.com]
- 5. Endothelin Receptor Antagonists as a Potential Treatment of Diabetic Nephropathy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of endothelin-A receptor blockade with atrasentan on tumor progression in men with hormone-refractory prostate cancer: a randomized, phase II, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rationale and protocol of the Study Of diabetic Nephropathy with AtRasentan (SONAR) trial: A clinical trial design novel to diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [medcommshydhosting.com]
- 9. Endothelin-A-receptor antagonism with atrasentan exhibits limited activity on the KU-19-19 bladder cancer cell line in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aiosyn.com [aiosyn.com]
Application Notes and Protocols for Atrasentan Hydrochloride in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrasentan Hydrochloride (also known as ABT-627) is a potent and selective antagonist of the endothelin-A (ETA) receptor.[1][2] Endothelin-1 (ET-1), a powerful vasoconstrictor, exerts its effects through binding to ETA and ETB receptors.[3] The activation of ETA receptors is implicated in vasoconstriction and cell proliferation.[3] By selectively blocking the ETA receptor, this compound inhibits these pathways, making it a valuable tool in studying and potentially treating various conditions, including certain cancers and chronic kidney disease.[2][4] These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO) for in vitro research applications.
Chemical Properties
A summary of the key chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₉ClN₂O₆ | [4] |
| Molecular Weight | 547.08 g/mol | [5] |
| CAS Number | 195733-43-8 | [5] |
| Appearance | Solid | [6] |
| Purity | ≥98% | [7] |
Solubility and Stock Solution Preparation
This compound is readily soluble in DMSO.[6][7] For optimal results, it is recommended to use fresh, anhydrous DMSO as its hygroscopic nature can affect solubility.[8][9]
Solubility Data:
| Solvent | Solubility | Concentration (mM) | Notes | Reference |
| DMSO | 30 mg/mL | 54.84 mM | Sonication is recommended. | [10] |
| DMSO | 28.57 mg/mL | 52.22 mM | Ultrasonic assistance may be needed. | [5] |
| DMSO | ≥10 mg/mL | - | - | [6] |
| H₂O | 0.4 mg/mL | 0.73 mM | Requires pH adjustment to 4 with HCl and heating to 60°C. | [10] |
Recommended Protocol for Preparing a 10 mM Stock Solution in DMSO:
This protocol provides instructions for preparing 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed for different concentrations or volumes.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety First: Before handling the compound, review the Safety Data Sheet (SDS). Handle this compound in a well-ventilated area, wearing appropriate PPE.
-
Weighing: Accurately weigh out 5.47 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (Recommended): If the compound does not fully dissolve, place the tube in a sonicator water bath for 5-10 minutes.[5][10] This will aid in complete solubilization.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound stock solution.
| Storage Condition | Duration | Notes | Reference |
| -80°C | Up to 1 year | Recommended for long-term storage. | [10] |
| -20°C | Up to 1 month | Suitable for short-term storage. | [8] |
| Powder (at -20°C) | Up to 3 years | Store the solid compound in a cool, dry place. | [10] |
Important Considerations:
-
Hygroscopic Nature of DMSO: DMSO can absorb moisture from the air, which may impact the stability and solubility of the compound over time.[11][12] Use fresh, anhydrous DMSO and keep stock solution vials tightly sealed.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting into single-use vials is highly recommended.[9]
-
Light Sensitivity: Protect the stock solution from light.
Experimental Workflow
The following diagram illustrates a typical workflow for using the this compound stock solution in a cell-based assay.
Experimental workflow for this compound.
Signaling Pathway
This compound acts by blocking the Endothelin-A (ETA) receptor, thereby inhibiting the downstream signaling cascade initiated by Endothelin-1 (ET-1).
Atrasentan's mechanism of action.
Disclaimer: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use. Always follow safe laboratory practices.
References
- 1. This compound | 195733-43-8 [chemicalbook.com]
- 2. What is Atrasentan used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C29H39ClN2O6 | CID 159595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | Endothelin Receptor | TargetMol [targetmol.com]
- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Viability using MTT Assay with Atrasentan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrasentan (B1666376) hydrochloride is a potent and selective antagonist of the endothelin-A (ETA) receptor.[1] The endothelin-1 (B181129) (ET-1) axis is implicated in various cellular processes, including cell proliferation and survival.[2][3] In several types of cancer, the ET-1 signaling pathway is deregulated and contributes to tumor growth and progression.[4][3] Atrasentan has been investigated for its potential as an anti-cancer agent due to its ability to inhibit ET-1-induced cell proliferation.[5]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[6][7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6][7] This application note provides a detailed protocol for utilizing the MTT assay to evaluate the effect of Atrasentan Hydrochloride on the viability of cancer cell lines.
Data Presentation
The following tables summarize quantitative data for the use of this compound in cell viability assays.
Table 1: this compound Concentration and Incubation Time for MTT Assay
| Cell Line(s) | Drug Concentration Range | Incubation Time | Reference |
| LNCaP, C4-2b (Prostate Cancer) | 0 - 50 µM | 72 hours | [8] |
Table 2: General MTT Assay Parameters
| Parameter | Recommended Value/Range | Reference(s) |
| Cell Seeding Density | 1,000 - 100,000 cells/well | |
| MTT Reagent Concentration | 0.5 mg/mL (working solution) | [7][8] |
| MTT Incubation Time | 2 - 4 hours | |
| Absorbance Wavelength | 570 nm (primary), 630 nm (reference, optional) | [6] |
Experimental Protocols
Materials
-
This compound
-
Cancer cell line of interest (e.g., LNCaP, C4-2b)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent (e.g., isopropanol (B130326) with 4 mM HCl and 0.1% NP40)[9]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Protocol for MTT Assay with this compound Treatment
Day 1: Cell Seeding
-
Culture the selected cancer cell line until it reaches the exponential growth phase.
-
Harvest the cells using standard cell culture techniques (e.g., trypsinization for adherent cells).
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cells in complete culture medium to the desired seeding density (typically between 1 x 10⁴ to 1.5 x 10⁵ cells/mL for solid tumor cell lines).[10]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[10]
Day 2: this compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0 to 50 µM).[8]
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with medium and vehicle (e.g., DMSO) as a control.
-
Return the plate to the incubator and incubate for the desired treatment period (e.g., 72 hours).[8]
Day 5: MTT Assay
-
After the 72-hour incubation period, carefully remove the medium containing this compound from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7][8] Dilute this stock solution in serum-free medium to a final working concentration of 0.5 mg/mL.
-
Add 20 µL of the 5 mg/mL MTT solution (or 100 µL of the 0.5 mg/mL working solution) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized into formazan crystals.
-
After the incubation, carefully remove the MTT solution.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[7][8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[6]
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, the IC50 value (the concentration of the drug that inhibits 50% of cell viability) can be determined.
Visualizations
References
- 1. Atrasentan in Patients with Advanced Renal Cell Carcinoma: A Phase II Trial of the ECOG-ACRIN Cancer Research Group (E6800) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin-A-receptor antagonism with atrasentan exhibits limited activity on the KU-19-19 bladder cancer cell line in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atrasentan: targeting the endothelin axis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting the Endothelin Axis with Atrasentan, in combination with IFN-alpha, in metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for Atrasentan Hydrochloride in a Streptozotocin-Induced Diabetic Rat Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atrasentan is a selective endothelin-A (ETA) receptor antagonist that has shown promise in the management of diabetic nephropathy, a serious complication of diabetes and a leading cause of chronic kidney disease (CKD).[1][2] Endothelin-1 (ET-1), a potent vasoconstrictor, plays a significant role in the pathophysiology of diabetic kidney disease by promoting vasoconstriction, inflammation, and fibrosis.[2][3] By selectively blocking the ETA receptor, Atrasentan mitigates these detrimental effects of ET-1.[2] Preclinical studies in streptozotocin (B1681764) (STZ)-induced diabetic rat models have demonstrated the therapeutic potential of Atrasentan in slowing the progression of renal injury.[4]
These application notes provide a comprehensive overview of the use of Atrasentan Hydrochloride in a well-established animal model of type 1 diabetes, the streptozotocin (STZ)-induced diabetic rat. This document includes detailed experimental protocols, a summary of expected quantitative outcomes, and diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of Atrasentan in STZ-induced diabetic rat models.
Table 1: Effects of Atrasentan on Renal Function and Blood Pressure in STZ-Induced Diabetic Dahl Salt-Sensitive (STZ-SS) Rats [4]
| Parameter | Vehicle-Treated STZ-SS Rats | Atrasentan-Treated STZ-SS Rats (5 mg/kg/day) | Percentage Change with Atrasentan |
| Mean Arterial Pressure (mmHg) | 181 ± 8 | 159 ± 6 | ↓ 12% |
| Proteinuria (mg/day) | 668 ± 81 | 404 ± 42 | ↓ 40% (43% reduction compared to vehicle at end of study) |
| Glomerular Filtration Rate (GFR) | Not significantly affected | Not significantly affected | No significant change |
| Renal Blood Flow | Baseline | Increased by 33% | ↑ 33% |
| Filtration Fraction | Elevated | Prevented elevation (reduced by 23%) | ↓ 23% |
| Renal Vascular Resistance | Elevated | Prevented elevation (reduced by 20%) | ↓ 20% |
Table 2: Effects of Atrasentan on Renal Histopathology in STZ-Induced Diabetic Rats [4]
| Histopathological Finding | Vehicle-Treated STZ-SS Rats | Atrasentan-Treated STZ-SS Rats | Outcome of Atrasentan Treatment |
| Glomerulosclerosis | Increased | Significantly reduced | Reduction in glomerular injury |
| Renal Fibrosis | Increased | Significantly reduced | Reduction in renal fibrosis |
Experimental Protocols
I. Induction of Diabetes with Streptozotocin (STZ)
This protocol describes the induction of type 1 diabetes in rats using a single high dose of streptozotocin.
Materials:
-
Male Sprague-Dawley or Dahl Salt-Sensitive rats (8-10 weeks old)
-
Streptozotocin (STZ)
-
0.9% sterile sodium chloride solution
-
Citrate (B86180) buffer (pH 4.5)
-
Blood glucose meter and test strips
-
Insulin (for animal welfare if severe hyperglycemia develops)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Fasting: Fast the rats for 4-6 hours before STZ injection. Provide free access to water.[5]
-
STZ Preparation: Immediately before use, dissolve STZ in cold citrate buffer (pH 4.5) to a final concentration of 10 mg/ml. STZ is light-sensitive and unstable in solution, so prepare it fresh and protect it from light.[5]
-
STZ Injection: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg body weight.[4][5] A control group should be injected with an equivalent volume of citrate buffer.
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection from tail vein blood. Rats with blood glucose levels ≥ 15 mM (or >300 mg/dL) are considered diabetic and can be included in the study.[6]
-
Animal Monitoring: Monitor the animals' body weight, food and water intake, and general health status throughout the experiment.
II. This compound Treatment
This protocol outlines the administration of Atrasentan to diabetic rats.
Materials:
-
This compound
-
Vehicle (e.g., drinking water or appropriate solvent for gavage)
-
Oral gavage needles (if applicable)
Procedure:
-
Group Allocation: Randomly divide the diabetic rats into at least two groups: a vehicle-treated group and an Atrasentan-treated group.
-
Treatment Initiation: Begin Atrasentan treatment after the confirmation of diabetes. In some study designs, treatment may be initiated after a certain period of established diabetic nephropathy (e.g., 3 weeks after STZ injection).[4]
-
Dosage and Administration:
-
Via Drinking Water: Atrasentan can be administered at a dose of 5 mg/kg/day in the drinking water.[4] The concentration in the water should be adjusted based on the average daily water consumption of the rats to ensure the correct dosage.
-
Oral Gavage: Alternatively, Atrasentan can be administered once daily via oral gavage.
-
-
Treatment Duration: The treatment duration can vary, but a period of 6 weeks has been shown to be effective in reducing renal injury.[4]
-
Monitoring: Continue to monitor blood glucose levels, body weight, and other relevant parameters throughout the treatment period.
III. Assessment of Renal Function and Injury
This section describes key experiments to evaluate the effects of Atrasentan on diabetic nephropathy.
1. Measurement of Proteinuria:
-
Sample Collection: House rats in metabolic cages for 24-hour urine collection at baseline and at specified time points during the study.
-
Analysis: Measure the total protein concentration in the urine using a standard method such as the Bradford or BCA protein assay. Express proteinuria as mg/24 hours.
2. Measurement of Blood Pressure:
-
Method: Measure systolic and/or mean arterial blood pressure using a non-invasive tail-cuff method or via radiotelemetry for continuous monitoring.
3. Assessment of Renal Hemodynamics:
-
Glomerular Filtration Rate (GFR) and Renal Blood Flow (RBF): These parameters can be measured by inulin (B196767) and para-aminohippurate (PAH) clearance techniques, respectively, in anesthetized rats.
4. Histopathological Analysis:
-
Tissue Collection: At the end of the study, euthanize the rats and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Tissue Processing: Embed the kidneys in paraffin (B1166041) and cut sections (e.g., 4 µm).
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology.
-
Periodic Acid-Schiff (PAS): To assess glomerulosclerosis.
-
Masson's Trichrome or Sirius Red: To evaluate renal fibrosis.
-
-
Quantification: Use a semi-quantitative scoring system to evaluate the degree of glomerulosclerosis and interstitial fibrosis.
Visualizations
Signaling Pathway of Atrasentan in Diabetic Nephropathy
Caption: Atrasentan's mechanism of action in diabetic nephropathy.
Experimental Workflow
Caption: Workflow for Atrasentan studies in STZ-induced diabetic rats.
References
- 1. Atrasentan: The Difficult Task of Integrating Endothelin A Receptor Antagonists into Current Treatment Paradigm for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Atrasentan used for? [synapse.patsnap.com]
- 3. Atrasentan for the treatment of diabetic nephropathy | Publicación [silice.csic.es]
- 4. Prevention of the progression of renal injury in diabetic rodent models with preexisting renal disease with chronic endothelin A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ndineuroscience.com [ndineuroscience.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Atrasentan Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrasentan hydrochloride is a potent and selective antagonist of the endothelin-A (ETA) receptor. The endothelin-1 (B181129) (ET-1) signaling pathway, mediated through the ETA receptor, is implicated in various cellular processes critical to cancer progression, including cell proliferation, angiogenesis, and importantly, the inhibition of apoptosis (programmed cell death).[1][2] In many cancer types, including prostate cancer, the overexpression of ET-1 and the ETA receptor creates a pro-survival signaling environment that can render cancer cells resistant to conventional therapies.[3][4]
This compound targets this pathway, and by blocking the ETA receptor, it can inhibit the anti-apoptotic effects of ET-1.[3] This can lead to a direct induction of apoptosis in cancer cells and may also sensitize them to the effects of other chemotherapeutic agents.[5] Therefore, the accurate quantification of apoptosis is a critical step in evaluating the efficacy of this compound as a potential anti-cancer therapeutic.
Flow cytometry, coupled with Annexin V and Propidium Iodide (PI) staining, is a robust and widely accepted method for the quantitative analysis of apoptosis at the single-cell level. This technique allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells, providing a detailed snapshot of the cellular response to this compound treatment.
Putative Signaling Pathway for Atrasentan-Induced Apoptosis
Caption: Atrasentan blocks the ETA receptor, inhibiting pro-survival signals and promoting apoptosis.
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for assessing apoptosis after Atrasentan treatment using flow cytometry.
Data Presentation
The following tables present illustrative quantitative data from a flow cytometry experiment analyzing apoptosis. The data is based on a study where PPC-1 prostate cancer cells were treated with the chemotherapeutic agent paclitaxel, which induces apoptosis. The addition of Endothelin-1 (ET-1) was shown to inhibit this apoptosis, an effect that was reversed by the ETA receptor antagonist Atrasentan (ABT-627).[3]
Table 1: Apoptosis Analysis of PPC-1 Cells Treated with Paclitaxel, ET-1, and Atrasentan for 24 Hours
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Media Only (Control) | 95.2 | 3.1 | 1.7 |
| ET-1 (10⁻⁷ M) | 94.8 | 3.5 | 1.7 |
| Paclitaxel (10⁻⁷ M) | 65.4 | 25.8 | 8.8 |
| ET-1 + Paclitaxel | 85.1 | 10.2 | 4.7 |
| Atrasentan (10⁻⁶ M) + ET-1 + Paclitaxel | 68.3 | 23.5 | 8.2 |
Note: The data presented is illustrative and based on findings from a published study.[3] Actual results may vary depending on the cell line, experimental conditions, and this compound concentration.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Cancer cell line of interest (e.g., LNCaP, PC-3, or other ETA receptor-expressing cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Atrasentan Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the Atrasentan stock, e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome-conjugated Annexin V)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS. Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium and combine with the collected supernatant.
-
Suspension cells: Collect cells directly by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
Protocol 3: Flow Cytometry Data Acquisition and Analysis
Procedure:
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for the fluorochromes used (e.g., FITC and PI).
-
Controls: Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000).
-
Data Analysis: Use appropriate software to analyze the flow cytometry data. The cell population will be separated into four quadrants based on their fluorescence:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells.
-
Logical Relationship of Flow Cytometry Quadrants
Caption: Quadrant definitions for apoptosis analysis using Annexin V and PI staining.
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to investigate the pro-apoptotic effects of this compound. By employing flow cytometry with Annexin V and PI staining, scientists can obtain robust, quantitative data on the induction of apoptosis, which is essential for the preclinical and clinical development of this targeted therapy. Careful adherence to these protocols and the inclusion of appropriate controls will ensure the generation of reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Paclitaxel Induces the Apoptosis of Prostate Cancer Cells via ROS-Mediated HIF-1α Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endothelin-A receptor antagonists in prostate cancer treatment-a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis of circulating tumor cells in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Atrasentan Hydrochloride in BTBR ob/ob Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrasentan is a selective endothelin-A (ETA) receptor antagonist that has demonstrated significant potential in the management of diabetic nephropathy.[1][2] By blocking the ETA receptor, Atrasentan mitigates the detrimental effects of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor implicated in the pathogenesis of kidney disease.[2] Elevated levels of ET-1 contribute to proteinuria, inflammation, and fibrosis within the kidneys.[2] Preclinical and clinical studies have shown that Atrasentan can effectively reduce albuminuria and may slow the progression of renal damage in diabetic models.[1][3][4]
The BTBR ob/ob mouse is a well-established and robust model of type 2 diabetic nephropathy, closely mimicking the renal pathology observed in humans.[5][6] These mice develop progressive proteinuria, glomerular hypertrophy, and significant mesangial matrix accumulation, making them an ideal model for evaluating novel therapeutic agents like Atrasentan.[5][6][7] These application notes provide a comprehensive overview and detailed protocols for investigating the efficacy of Atrasentan Hydrochloride in the BTBR ob/ob mouse model.
Mechanism of Action
Atrasentan selectively antagonizes the endothelin-A (ETA) receptor, which is predominantly involved in vasoconstriction and cell proliferation.[1] In the context of diabetic nephropathy, the activation of the ETA receptor by ET-1 leads to a cascade of events that includes glomerular hypertension, podocyte injury, and inflammation, ultimately resulting in proteinuria and glomerulosclerosis. By blocking this interaction, Atrasentan helps to restore normal glomerular hemodynamics, reduce albuminuria, and protect against structural damage to the kidney.[1][3]
Caption: Signaling pathway of Atrasentan in diabetic nephropathy.
Data Presentation
The following tables summarize the expected quantitative outcomes based on preclinical and clinical studies of Atrasentan in diabetic nephropathy.
Table 1: Effect of Atrasentan on Renal Parameters
| Parameter | Vehicle Control | Atrasentan Treatment | Percent Change | Reference |
| Urinary Albumin-to-Creatinine Ratio (UACR) | Baseline | Reduced by 26-42% | ▼ 26-42% | [3][4] |
| Glomerular Endothelial Glycocalyx Coverage | 40.7 ± 3.2% | 81.0 ± 12.5% | ▲ 99% | [3] |
| Plasma Creatinine (B1669602) | Baseline | Reduced | ▼ | [8] |
| Proteinuria | Baseline | Reduced | ▼ | [8] |
Table 2: Effect of Atrasentan on Systemic Parameters
| Parameter | Vehicle Control | Atrasentan Treatment (0.75 mg/day) | Percent Change | Reference |
| 24-hour Systolic Blood Pressure | Baseline | -8.8 mmHg | ▼ | [9] |
| 24-hour Diastolic Blood Pressure | Baseline | -5.8 mmHg | ▼ | [9] |
| Total Cholesterol | Baseline | Significantly Decreased | ▼ | [1] |
| LDL Cholesterol | Baseline | Significantly Decreased | ▼ | [1] |
| Triglycerides | Baseline | Significantly Decreased | ▼ | [1] |
Experimental Protocols
This section outlines a detailed protocol for a proposed study of this compound in BTBR ob/ob mice.
Animal Model
-
Strain: BTBR T+ Itpr3tf/J (BTBR) mice with the ob/ob mutation.
-
Source: The Jackson Laboratory or other reputable vendor.
-
Age: 8 weeks of age, when progressive proteinuria typically begins.[6]
-
Housing: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to standard chow and water.[7]
-
Acclimation: Allow mice to acclimate for at least one week before the start of the experiment.
Experimental Design and Drug Administration
Caption: Experimental workflow for Atrasentan study in BTBR ob/ob mice.
-
Groups:
-
Group 1: BTBR ob/ob mice + Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Group 2: BTBR ob/ob mice + this compound.
-
Group 3: BTBR wild-type (lean) mice + Vehicle (as a non-diabetic control).
-
-
Dosage: Based on previous studies in other mouse models, a dose of 7.5 mg/kg/day is a reasonable starting point.[3] The dose may be adjusted based on pilot studies.
-
Administration: Atrasentan can be administered via oral gavage or in the drinking water.[8][10] For drinking water administration, the concentration should be adjusted based on weekly water intake measurements.
-
Duration: A 12-week treatment period is recommended, from 8 to 20 weeks of age, to capture the progression of diabetic nephropathy in this model.[6]
Sample Collection and Analysis
-
Urine Collection: Place mice in metabolic cages for 24-hour urine collection at baseline and every 2 weeks throughout the study. Centrifuge urine samples to remove debris and store at -80°C.
-
Blood Collection: At the end of the study, collect blood via cardiac puncture under anesthesia. Separate plasma and serum and store at -80°C.
-
Tissue Collection: Perfuse mice with PBS, followed by 4% paraformaldehyde. Harvest kidneys, weigh them, and process for histology and other analyses.
Key Experimental Assays
-
Urinary Albumin and Creatinine:
-
Measure urinary albumin concentration using a mouse-specific ELISA kit.
-
Measure urinary creatinine concentration using a colorimetric assay kit.
-
Calculate the urinary albumin-to-creatinine ratio (UACR) to normalize for urine concentration.
-
-
Blood Chemistry:
-
Measure blood glucose, total cholesterol, LDL, HDL, and triglycerides using standard automated analyzers.
-
Measure blood urea (B33335) nitrogen (BUN) and serum creatinine as markers of renal function.
-
-
Histological Analysis:
-
Embed kidney sections in paraffin (B1166041) and stain with Periodic acid-Schiff (PAS) to assess glomerular morphology and mesangial matrix expansion.
-
Use Masson's trichrome staining to evaluate interstitial fibrosis.
-
-
Immunohistochemistry/Immunofluorescence:
-
Stain kidney sections for markers of podocyte injury (e.g., nephrin, podocin), inflammation (e.g., F4/80 for macrophages), and fibrosis (e.g., collagen IV, fibronectin).
-
-
Electron Microscopy:
-
Process kidney cortex for transmission electron microscopy to assess glomerular basement membrane thickness, podocyte foot process effacement, and the endothelial glycocalyx.[3]
-
-
Gene Expression Analysis:
-
Extract RNA from kidney tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes related to inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Tgf-β, Acta2), and endothelin signaling (e.g., Edn1, Ednra).
-
Statistical Analysis
-
Data should be presented as mean ± standard error of the mean (SEM).
-
Use appropriate statistical tests to compare between groups (e.g., t-test for two groups, ANOVA for multiple groups).
-
A p-value of <0.05 is typically considered statistically significant.
Conclusion
This compound holds significant promise as a therapeutic agent for diabetic nephropathy. The BTBR ob/ob mouse model provides a clinically relevant platform to further elucidate the renoprotective effects of Atrasentan. The protocols outlined in these application notes offer a robust framework for conducting such investigations, which will be valuable for advancing our understanding of this compound and its potential clinical applications.
References
- 1. Atrasentan for diabetic nephropathy — NephJC — NephJC [nephjc.com]
- 2. Atrasentan for the treatment of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atrasentan Reduces Albuminuria by Restoring the Glomerular Endothelial Glycocalyx Barrier in Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Addition of Atrasentan to Renin-Angiotensin System Blockade Reduces Albuminuria in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTBR Ob/Ob mutant mice model progressive diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BTBR Ob/Ob Mutant Mice Model Progressive Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Cardioprotective effects of atrasentan, an endothelin-A receptor antagonist, but not of nitric oxide in diabetic mice with myocyte-specific overexpression of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.cureus.com [assets.cureus.com]
- 10. Endothelin receptor antagonism improves glucose handling, dyslipidemia, and adipose tissue inflammation in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Atrasentan Hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Atrasentan Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a white to off-white powder that is slightly soluble in water.[1] Its solubility is highly dependent on the solvent, pH, and formulation. In aqueous solutions, achieving a high concentration can be challenging without specific formulation strategies.
Q2: I am seeing a white precipitate when trying to dissolve this compound in an aqueous buffer for my in vivo study. What could be the cause?
Precipitation in aqueous solutions is a common issue with Atrasentan. This can be due to its low intrinsic aqueous solubility. The formulation method is critical, especially when preparing solutions for oral administration in animal models. A common mistake is directly diluting a highly concentrated DMSO stock solution into an aqueous buffer, which can cause the compound to crash out.
Q3: Are there any recommended solvents for preparing stock solutions?
Yes, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions of this compound.[2][] It is soluble in DMSO at concentrations as high as 30 mg/mL (54.84 mM).[2]
Q4: Can pH adjustment improve the solubility of this compound?
Yes, adjusting the pH can enhance its aqueous solubility. For instance, in water, a solubility of 0.4 mg/mL (0.73 mM) can be achieved when the pH is adjusted to 4 with HCl.[2] However, it is important to note that in 0.1 M HCl (pH 1), it is considered insoluble (< 1 mg/mL).[2]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound in Aqueous Media
Symptoms:
-
Visible solid particles remain after vortexing or stirring.
-
The solution appears cloudy or forms a suspension.
-
A white precipitate forms upon addition to aqueous buffers.
Possible Causes:
-
Low intrinsic aqueous solubility of this compound.
-
Incorrect solvent or formulation strategy for the desired concentration.
-
Insufficient energy input (e.g., sonication, heating) to aid dissolution.
Solutions:
-
Co-Solvent Systems: Employing a co-solvent system is a highly effective method. A widely used formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween 80, and saline.[2][4]
-
pH Adjustment: For certain applications, adjusting the pH of the aqueous medium to around 4 can improve solubility.[2]
-
Physical Methods: The application of sonication and gentle warming (e.g., to 60°C) can aid in the dissolution process, particularly in aqueous solutions with adjusted pH or in formulations with carboxymethyl cellulose (B213188) (CMC-Na).[2][5]
Issue 2: Precipitation of this compound During Dilution
Symptoms:
-
A clear stock solution in an organic solvent (e.g., DMSO) turns cloudy or forms a precipitate when diluted with an aqueous solution.
Possible Causes:
-
The concentration of the drug in the final aqueous solution exceeds its solubility limit.
-
The percentage of the organic co-solvent in the final solution is too low to maintain solubility.
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution while vortexing to ensure proper mixing and minimize localized high concentrations that can lead to precipitation.
-
Optimize Co-Solvent Ratios: Ensure the final concentration of the co-solvents (like DMSO, PEG300) is sufficient to keep this compound in solution. For animal studies, it's often recommended to keep the final DMSO concentration low (e.g., around 2%).[4]
-
Use of Surfactants: Incorporating a surfactant like Tween 80 in the formulation helps to create a more stable solution and prevent precipitation.[2][4]
Solubility Data
The following tables summarize the reported solubility of this compound in various solvents and formulations.
Table 1: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Conditions |
| Water | 0.4 | 0.73 | pH adjusted to 4 with HCl; Sonication and heating to 60°C recommended.[2] |
| 0.1 M HCl | < 1 | Insoluble | pH adjusted to 1 with HCl; Sonication and heating to 60°C recommended.[2] |
| DMSO | 30 | 54.84 | Sonication is recommended.[2] |
Table 2: Solubility in Formulations
| Formulation | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 | ≥ 4.57 | Clear solution.[5] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 | ≥ 4.57 | Clear solution.[5] |
| 0.5% CMC-Na/saline water | 0.75 | 1.37 | Clear solution; Requires ultrasonic and warming.[5] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 3.66 | Sonication is recommended.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 30 mg/mL).
-
Dissolution: Vortex the solution thoroughly. If needed, sonicate for a few minutes to ensure complete dissolution. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of an Oral Formulation for In Vivo Studies
This protocol is adapted from a formulation that achieves a concentration of 2 mg/mL.[2]
-
Initial Dissolution: Dissolve this compound in DMSO to a concentration of 20 mg/mL.
-
Co-solvent Addition: To 1 volume of the DMSO stock, add 4 volumes of PEG300. Mix thoroughly until the solution is clear.
-
Surfactant Addition: Add 0.5 volumes of Tween 80 to the mixture. Mix well.
-
Aqueous Phase Addition: Add 4.5 volumes of saline to the mixture. Vortex or sonicate until a clear and homogenous solution is obtained. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing an in vivo oral formulation.
References
Preventing Atrasentan Hydrochloride precipitation in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Atrasentan Hydrochloride in aqueous buffers during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute it in my aqueous buffer?
A1: this compound is a weakly acidic compound with low aqueous solubility. Precipitation upon dilution of an organic stock solution (like DMSO) into an aqueous buffer is a common issue driven by a phenomenon known as supersaturation and subsequent crystallization. When the highly concentrated DMSO stock is introduced to the aqueous environment, the DMSO rapidly diffuses, and the local concentration of this compound can exceed its solubility limit in the mixed solvent system, leading to the formation of a solid precipitate. The pH of the final aqueous buffer is also a critical factor; this compound's solubility is pH-dependent.
Q2: What is the optimal pH for dissolving this compound in an aqueous solution?
Q3: Can I heat or sonicate the solution to redissolve the precipitate?
A3: Yes, sonication and gentle heating can be effective methods to aid in the dissolution of this compound. For aqueous solutions, heating up to 60°C is recommended to help dissolve the compound[1]. Sonication is also frequently recommended, particularly for dissolving the compound in DMSO to create a stock solution[1]. However, it is crucial to ensure that the compound is stable at the applied temperature and that heating will not affect the integrity of your experiment. Always allow the solution to return to the experimental temperature to check for re-precipitation before use.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation.
Issue 1: Precipitation Immediately Upon Dilution of DMSO Stock
| Potential Cause | Recommended Solution |
| High Degree of Supersaturation | Decrease the final concentration of this compound in your assay. Perform a serial dilution of your DMSO stock into the aqueous buffer. |
| Inadequate Mixing | When diluting, add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion. Avoid adding the aqueous buffer to the DMSO stock. |
| Buffer pH is Too High | Ensure your final buffer pH is in the slightly acidic range (pH 4-6). You may need to adjust the pH of your buffer system. |
| Low Temperature | Perform dilutions at room temperature or slightly warmer, unless your experimental protocol requires cold conditions. |
Issue 2: Solution is Initially Clear but Precipitates Over Time
| Potential Cause | Recommended Solution |
| Metastable Supersaturation | The solution is in a temporary state of supersaturation and will eventually crystallize. This indicates that the concentration is still too high for long-term stability in that specific buffer. |
| Solution Instability | Prepare solutions fresh before each experiment. Avoid long-term storage of diluted aqueous solutions of this compound. Stock solutions in DMSO are more stable and can be stored at -20°C or -80°C[2]. |
| Change in Temperature | Temperature fluctuations can affect solubility. Ensure the solution is stored and used at a constant, controlled temperature. |
Solubility Data and Formulation Strategies
For challenging experiments, using co-solvents or solubility enhancers may be necessary. The following tables summarize known solubility data and provide formulation strategies.
Table 1: this compound Solubility in Various Solvents
| Solvent System | Solubility | Recommendations | Source |
| Water (pH adjusted to 4 with HCl) | 0.4 mg/mL (0.73 mM) | Sonication and heating to 60°C recommended. | [1] |
| 0.1 M HCl | < 1 mg/mL (Insoluble) | Sonication and heating to 60°C recommended. | [1] |
| DMSO | ≥ 28.57 mg/mL (52.22 mM) | Sonication is recommended. | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (4.57 mM) | Sonication is recommended. | [1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.57 mM) | Clear solution. | |
| 0.5% CMC-Na in Saline Water | 0.75 mg/mL (1.37 mM) | Ultrasonic and warming needed. |
Formulation Strategies Using Excipients
-
Co-solvents (e.g., PEG300): Polyethylene glycol (PEG) can increase the solvent's capacity to dissolve hydrophobic compounds.
-
Surfactants (e.g., Tween 80): Non-ionic surfactants like Tween 80 can form micelles that encapsulate the drug, preventing precipitation and increasing solubility.
-
Cyclodextrins (e.g., SBE-β-CD): Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin (B1172386) with a hydrophobic inner cavity and a hydrophilic outer surface. It can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility. A formulation with 10% DMSO and 90% of a 20% SBE-β-CD solution in saline yields a clear solution of at least 2.5 mg/mL.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
This protocol provides a step-by-step method for preparing a DMSO stock solution and subsequently diluting it into an aqueous buffer for cell-based experiments, minimizing the risk of precipitation.
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Facilitate dissolution by vortexing and, if necessary, using an ultrasonic bath for 5-10 minutes until the solution is clear[1].
-
Store this stock solution in small aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month)[2]. Avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (if necessary):
-
Depending on the final desired concentration, it may be beneficial to make an intermediate dilution from the high-concentration stock in DMSO. This reduces the volume of DMSO added to your final aqueous solution.
-
-
Prepare the Final Working Solution in Aqueous Buffer:
-
Warm the DMSO stock solution and the aqueous experimental buffer (e.g., cell culture medium, PBS) to room temperature.
-
Vigorously vortex or stir the aqueous buffer.
-
While the buffer is being mixed, add the required volume of the DMSO stock solution dropwise into the buffer. This rapid mixing is critical for preventing localized high concentrations that lead to precipitation.
-
Ensure the final concentration of DMSO in the aqueous solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, consider lowering the final concentration or using one of the formulation strategies described above.
-
Use the freshly prepared working solution immediately for your experiments.
-
Caption: Workflow for preparing this compound solutions.
Mechanism of Action: Endothelin A (ETA) Receptor Signaling
Atrasentan is a selective antagonist of the Endothelin A (ETA) receptor. Endothelin-1 (ET-1) is a potent vasoconstrictor that, upon binding to the G-protein coupled ETA receptor, initiates a signaling cascade. This cascade involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately increase intracellular calcium levels and activate Protein Kinase C (PKC), resulting in cellular responses such as vasoconstriction and cell proliferation. Atrasentan competitively binds to the ETA receptor, blocking these downstream effects.
Caption: Atrasentan blocks the Endothelin-1 signaling pathway.
References
Atrasentan Hydrochloride stability in DMSO at -20C and -80C
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of Atrasentan Hydrochloride in DMSO.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the experimental use of this compound dissolved in DMSO.
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For optimal stability, it is recommended to store stock solutions of this compound in DMSO in aliquots to avoid repeated freeze-thaw cycles. General recommendations from suppliers are as follows:
-
-80°C: Stable for 6 months to 1 year.
-
-20°C: Stable for up to 1 month.
For long-term storage, -80°C is the preferred temperature to ensure the integrity of the compound.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous medium for my experiment. What should I do?
A2: This is a common issue as this compound is poorly soluble in aqueous solutions. Here are several troubleshooting steps:
-
Stepwise Dilution: Avoid adding the aqueous medium directly to your DMSO stock. Instead, add the DMSO stock solution slowly to the pre-warmed aqueous medium while vortexing or stirring.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is kept low, typically below 0.5% for cell-based assays, to minimize both toxicity and precipitation.[1]
-
Use of Surfactants or Co-solvents: For in vivo studies, formulations often include surfactants like Tween-80 and co-solvents like PEG300 to improve solubility. A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication can help redissolve small amounts of precipitate. However, be cautious with heat as it may accelerate degradation.
-
Fresh Preparations: For aqueous working solutions, it is best practice to prepare them fresh before each experiment.
Q3: How can I be sure my this compound solution is stable and has not degraded over time?
A3: The most reliable way to assess the stability of your this compound solution is to perform an analytical validation. This typically involves using a separation technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the parent compound and any potential degradants. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: Can I use a DMSO stock solution that has been stored at -20°C for longer than one month?
A4: While suppliers recommend a one-month limit for storage at -20°C, the actual stability may vary depending on the specific concentration and handling.[1] If you must use a solution stored for longer, it is highly advisable to perform a quality control check using an analytical method like HPLC or LC-MS to confirm the integrity of the compound before proceeding with your experiment.
Stability Data
Currently, specific quantitative data from head-to-head studies comparing the degradation of this compound in DMSO at -20°C versus -80°C over time is not publicly available. The following table summarizes the general stability recommendations provided by various suppliers.
| Storage Temperature | Recommended Maximum Storage Duration |
| -20°C | 1 Month |
| -80°C | 6 Months to 1 Year |
These recommendations suggest that this compound is significantly more stable in DMSO when stored at -80°C. For experiments requiring the highest degree of accuracy and reproducibility, adhering to these storage guidelines is crucial.
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO using LC-MS/MS
This protocol provides a framework for quantitatively assessing the stability of this compound in DMSO.
1. Preparation of Stock and Working Solutions:
- Prepare a concentrated stock solution of this compound in anhydrous, high-purity DMSO (e.g., 10 mM).
- Aliquot the stock solution into several cryovials to avoid multiple freeze-thaw cycles of the main stock.
- Prepare working solutions by diluting the stock solution with DMSO to the desired concentration for your stability study.
2. Storage Conditions:
- Store the aliquoted working solutions at two different temperature conditions: -20°C and -80°C.
- Include a baseline sample (T=0) that is analyzed immediately after preparation.
3. Sample Analysis at Different Time Points:
- At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.
- Allow the samples to thaw completely and vortex gently to ensure homogeneity.
- Prepare the samples for LC-MS/MS analysis by diluting them to a suitable concentration (e.g., in the ng/mL range) with an appropriate mobile phase.
4. LC-MS/MS Analysis:
- Chromatographic Separation:
- Column: A C18 reverse-phase column (e.g., Agilent Zorbax XDB C18, 2.1 x 50 mm, 5 µm) is suitable.[2][3]
- Mobile Phase: A gradient of 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) can be used.[2][3]
- Flow Rate: A typical flow rate is 0.150 mL/min.[2][3]
- Injection Volume: 10 µL.
- Mass Spectrometry Detection:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Monitor the precursor to product ion transition for Atrasentan (m/z 511.6 -> 354.1).[2][3]
5. Data Analysis:
- Quantify the peak area of the this compound parent compound at each time point.
- Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.
- A significant decrease in the peak area of the parent compound over time indicates degradation.
Visual Guides
Decision Workflow for Handling this compound in DMSO
Caption: Workflow for preparing, storing, and using this compound in DMSO.
References
Technical Support Center: Optimizing Atrasentan Hydrochloride Dosage for In Vivo Studies
Welcome to the Atrasentan (B1666376) Hydrochloride Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing Atrasentan Hydrochloride in in vivo experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Atrasentan is a potent and highly selective antagonist of the endothelin A (ETA) receptor, with over 1800-fold greater selectivity for the ETA receptor than the endothelin B (ETB) receptor.[1] The endothelin-1 (B181129) (ET-1) peptide is a powerful vasoconstrictor that, through the ETA receptor, is implicated in the progression of various diseases, including chronic kidney disease and some cancers.[2] By blocking the ETA receptor, Atrasentan mitigates the detrimental effects of ET-1, such as vasoconstriction, inflammation, and fibrosis.[2]
Q2: What is the approved clinical dosage of this compound?
The recommended dosage of Atrasentan for adult patients with primary Immunoglobulin A Nephropathy (IgAN) is 0.75 mg taken orally once daily.[1][3][4] This dosage was determined to be optimal for reducing proteinuria while minimizing side effects like fluid retention.[5][6]
Q3: What are the common side effects of Atrasentan observed in clinical and preclinical studies?
The most frequently reported side effects associated with Atrasentan are peripheral edema (fluid retention) and anemia.[5][7] In clinical trials, increased body weight and a reduction in hemoglobin were also observed, which are considered indicative of fluid retention.[3][8] In animal studies, particularly at higher doses, fluid retention is a key adverse effect to monitor.
Q4: How should I prepare this compound for oral administration in animal studies?
This compound has poor aqueous solubility, which can lead to low and variable oral bioavailability. A simple suspension in an aqueous vehicle may result in suboptimal absorption. For oral gavage, it is common to suspend the compound in a vehicle such as 1% hydroxypropyl methylcellulose. It is crucial to ensure a uniform and stable suspension. Advanced formulation strategies, such as creating a more soluble prodrug, have also been explored to improve its pharmacokinetic profile in rats.
Q5: What is a good starting dose for this compound in a mouse or rat model?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or variable drug exposure in plasma. | Poor solubility and absorption of this compound. | - Ensure the use of an appropriate vehicle (e.g., 1% hydroxypropyl methylcellulose) to create a uniform suspension.- Consider particle size reduction of the Atrasentan powder to enhance dissolution.- Ensure consistent fasting protocols for the animals before dosing. |
| Signs of fluid retention in animal models (e.g., rapid weight gain, edema). | A known side effect of ETA receptor antagonists. | - Monitor animal body weight and for visible signs of edema regularly.- Consider reducing the dose of Atrasentan.- Ensure the animal's diet has a standard or low sodium content, as high-sodium diets can exacerbate fluid retention.- If necessary and scientifically justified, concomitant administration of a diuretic can be considered, but this will introduce a confounding variable. |
| Lack of efficacy at the initial dose. | The dose may be too low for the specific animal model or disease state. | - Gradually increase the dose in subsequent cohorts of animals.- Ensure the route and frequency of administration are appropriate for maintaining therapeutic drug levels.- Verify the disease induction in your model and the timing of Atrasentan administration. |
| Unexpected mortality in animals. | Potential toxicity at higher doses or interaction with the animal model's specific pathology. | - Immediately perform a necropsy to investigate the cause of death.- Review the dosing protocol and consider if a dose reduction is necessary.- Ensure that the animal model is appropriate and that there are no underlying conditions that could be exacerbated by Atrasentan. |
Quantitative Data Summary
The following tables summarize the dosages of this compound used in various in vivo studies.
Table 1: Preclinical Studies in Animal Models
| Animal Model | Disease/Condition | Dosage Range | Administration Route | Key Findings | Reference |
| Dahl Salt-Sensitive (DSS) Rats | Salt-Induced Hypertension and Cardiac Hypertrophy | 2.5, 5.0, 10.0 mg/kg/day | In drinking water | Moderate and high doses attenuated cardiac hypertrophy. | [9] |
| Uremic Rats (5/6 nephrectomy) | Chronic Kidney Disease | 3-10 mg/kg/day | In drinking water | Did not reduce proteinuria but blunted perivascular fibrosis. | [10] |
| db/db Mice | Type 2 Diabetic Kidney Disease | Not specified | Oral gavage | Combined with dapagliflozin, it did not improve albuminuria but did ameliorate glomerulosclerosis and podocyte injury. | [11] |
Table 2: Clinical Trials in Humans
| Study Population | Disease/Condition | Dosage | Administration Route | Key Findings | Reference |
| Adults | Primary IgA Nephropathy (IgAN) | 0.75 mg once daily | Oral | Significant reduction in proteinuria. | [1][3][4] |
| Adults | Type 2 Diabetic Nephropathy | 0.75 and 1.25 mg/day | Oral | Both doses significantly reduced albuminuria; 0.75 mg/day was identified as optimal for balancing efficacy and safety. | [6][8] |
| Adults | Advanced Non-Small Cell Lung Cancer | 10 mg daily (in combination with chemotherapy) | Oral | Safe and well-tolerated with no significant pharmacokinetic interaction with paclitaxel (B517696). | [12][13] |
| Adults | Advanced Renal Cell Carcinoma | 10 mg/day | Oral | The study did not meet its primary endpoint for progression-free rate at 6 months. | [14] |
Experimental Protocols
Protocol 1: Induction of Proteinuria in Rats for Efficacy Testing
This protocol describes a common method for inducing proteinuria in rats to evaluate the therapeutic effects of Atrasentan.
-
Animal Model: Male Sprague-Dawley or Wistar rats (180-220 g).
-
Induction Agent: Adriamycin (Doxorubicin hydrochloride).
-
Procedure:
-
Administer a single intravenous injection of Adriamycin at a dose of 5-7.5 mg/kg.
-
Monitor the rats for the development of proteinuria by measuring the urine protein-to-creatinine ratio (UPCR) weekly.
-
Proteinuria typically develops within 2-4 weeks.
-
-
Atrasentan Administration:
-
Once significant proteinuria is established, randomize the animals into treatment groups (e.g., vehicle control, Atrasentan low dose, Atrasentan high dose).
-
Prepare Atrasentan suspension in a suitable vehicle (e.g., 1% hydroxypropyl methylcellulose).
-
Administer Atrasentan daily via oral gavage at the predetermined doses.
-
-
Monitoring and Endpoint Analysis:
-
Continue to monitor UPCR weekly or bi-weekly throughout the treatment period.
-
At the end of the study, collect blood for biochemical analysis and kidney tissues for histological evaluation of glomerulosclerosis and interstitial fibrosis.
-
Protocol 2: Oral Gavage Administration in Rodents
This protocol provides a general guideline for the oral administration of Atrasentan to mice and rats.
-
Preparation:
-
Weigh the animal to determine the correct dosing volume (typically 5-10 ml/kg for mice and rats).
-
Prepare the Atrasentan suspension and draw it into a syringe fitted with a proper-sized, ball-tipped gavage needle (18-20 gauge for mice, 16-18 gauge for rats).
-
-
Procedure:
-
Gently restrain the animal.
-
Measure the gavage needle from the corner of the animal's mouth to the last rib to estimate the distance to the stomach and mark the needle.
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate towards the esophagus. The animal should swallow the tube as it is advanced.
-
If any resistance is met, do not force the needle. Withdraw and re-attempt.
-
Once the needle is in place, dispense the suspension smoothly.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress for at least 10-15 minutes.
-
Visualizations
Caption: Atrasentan's mechanism of action as an ETA receptor antagonist.
Caption: A typical experimental workflow for an in vivo Atrasentan study.
Caption: A decision tree for troubleshooting common issues in Atrasentan studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Endothelin Antagonist Atrasentan Lowers Residual Albuminuria in Patients with Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atrasentan Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 5. Determining the optimal dose of atrasentan by evaluating the exposure-response relationships of albuminuria and bodyweight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining the optimal dose of atrasentan by evaluating the exposure‐response relationships of albuminuria and bodyweight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Endothelin A Receptor Antagonist, Atrasentan, Attenuates Renal and Cardiac Dysfunction in Dahl Salt-Hypertensive Rats in a Blood Pressure Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac and Renal Effects of Atrasentan in Combination with Enalapril and Paricalcitol in Uremic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phase I/II study of atrasentan, an endothelin A receptor antagonist, in combination with paclitaxel and carboplatin as first-line therapy in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Atrasentan in Patients with Advanced Renal Cell Carcinoma: A Phase II Trial of the ECOG-ACRIN Cancer Research Group (E6800) - PMC [pmc.ncbi.nlm.nih.gov]
Atrasentan Hydrochloride: Preclinical Off-Target Effects Technical Support Center
For researchers, scientists, and drug development professionals utilizing Atrasentan (B1666376) Hydrochloride in preclinical studies, this technical support center provides essential information regarding its off-target effects. This resource offers troubleshooting guides and frequently asked questions to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Atrasentan?
Atrasentan is a potent and highly selective antagonist of the endothelin A (ETA) receptor.[1][2][3] The endothelin-1 (B181129) (ET-1) peptide, a powerful vasoconstrictor, is implicated in the pathophysiology of various conditions, including kidney disease and cancer, primarily through the ETA receptor.[2][4] Atrasentan's therapeutic effects are derived from its ability to block this interaction.
Q2: What is the selectivity profile of Atrasentan?
Atrasentan exhibits a high degree of selectivity for the ETA receptor over the endothelin B (ETB) receptor, with a reported selectivity of over 1800-fold.[1]
Q3: Are the commonly observed adverse effects of Atrasentan in preclinical models considered "off-target"?
Most of the commonly reported adverse effects, such as headache, rhinitis, peripheral edema, and anemia (due to hemodilution), are considered to be direct consequences of the vasodilatory and physiological actions of ETA receptor blockade.[4][5][6][7] Therefore, they are technically classified as "on-target" effects rather than off-target effects resulting from binding to other unintended molecules.
Q4: Have any specific off-target molecular interactions been identified for Atrasentan in preclinical studies?
Based on publicly available information, comprehensive screening data of Atrasentan against a broad panel of receptors and enzymes is not extensively detailed. The preclinical and clinical data consistently attribute its side effect profile to its primary pharmacological activity at the ETA receptor.
Q5: What are the known effects of Atrasentan on spermatogenesis in preclinical models?
Similar to other endothelin receptor antagonists, Atrasentan may have an adverse effect on spermatogenesis.[1][8] This is a class effect of ERAs and should be monitored in preclinical reproductive toxicology studies.
Troubleshooting Guide for Preclinical Experiments
This guide addresses common issues researchers may encounter when working with Atrasentan in preclinical models.
Issue 1: Unexpected Hemodynamic Instability or Edema in Animal Models
-
Observation: Animals treated with Atrasentan show signs of hypotension, increased heart rate, or peripheral edema.
-
Potential Cause: These are known on-target pharmacological effects of Atrasentan due to its vasodilatory properties.[4][5][6] Fluid retention is a recognized complication with endothelin receptor antagonists.[8]
-
Troubleshooting Steps:
-
Dose-Response Evaluation: Conduct a thorough dose-response study to identify the minimum effective dose that achieves the desired therapeutic effect with minimal hemodynamic changes.
-
Cardiovascular Monitoring: Implement continuous or frequent monitoring of blood pressure and heart rate in your experimental protocol.
-
Fluid Balance Assessment: Monitor for signs of fluid retention, such as changes in body weight and visible edema.[9] Consider measuring markers like brain natriuretic peptide (BNP) if fluid retention is a concern.[9][10]
-
Model Selection: Be aware that the hemodynamic effects can vary between different animal models and species.
-
Issue 2: Anemia or Hemodilution Observed in Bloodwork
-
Observation: Hematology analysis reveals a decrease in hemoglobin and hematocrit levels in Atrasentan-treated animals.
-
Potential Cause: Atrasentan can cause a reversible hemodilution effect, which is consistent with its vasodilatory action.[4]
-
Troubleshooting Steps:
-
Baseline Measurements: Ensure you have stable baseline hematology values for all animals before starting treatment.
-
Time-Course Analysis: Monitor hematological parameters at multiple time points throughout the study to characterize the onset and potential stabilization of this effect.
-
Hydration Status: Ensure consistent hydration of the animals, as dehydration can exacerbate changes in hematocrit.
-
Issue 3: Rhinitis-like Symptoms in Rodent Models
-
Observation: Rodents exhibit signs of nasal congestion or discharge.
-
Potential Cause: Rhinitis is a frequently reported adverse effect in clinical studies and is attributed to the vasoactive properties of Atrasentan.[4][7]
-
Troubleshooting Steps:
-
Clinical Observation: Carefully document and score the severity of any nasal symptoms as part of your routine animal health monitoring.
-
Histopathological Examination: At the end of the study, consider a histopathological examination of the nasal passages to assess for any underlying morphological changes.
-
Data Presentation
Table 1: Selectivity and Binding Affinity of Atrasentan
| Parameter | Value | Reference |
| Target Receptor | Endothelin A (ETA) Receptor | [1][2] |
| Ki for ETA Receptor | 0.034 nM | [4] |
| Selectivity | >1800-fold for ETA over ETB | [1] |
Table 2: Common On-Target Adverse Effects of Atrasentan in Preclinical and Clinical Studies
| Adverse Effect | Proposed Mechanism | Observed In | References |
| Headache | Vasodilation | Clinical | [4][7] |
| Rhinitis/Nasal Congestion | Vasodilation | Clinical | [4][6][7] |
| Peripheral Edema | Vasodilation, Fluid Retention | Clinical, Animal Models | [4][6][7][8] |
| Anemia/Hemodilution | Vasodilation, Increased Plasma Volume | Clinical | [4] |
| Hypotension | Vasodilation | Clinical | [7] |
| Decreased Sperm Count | Class effect of ERAs | Clinical | [1][8] |
Experimental Protocols
Protocol 1: General Safety Pharmacology Assessment in Rodents
This protocol provides a general framework for assessing the on-target adverse effects of Atrasentan in a rodent model.
-
Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats).
-
Acclimation: Acclimate animals to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to vehicle control and Atrasentan treatment groups (at least 3 dose levels).
-
Administration: Administer Atrasentan or vehicle orally once daily for the duration of the study (e.g., 28 days).
-
Monitoring:
-
Daily: Observe for clinical signs, including rhinitis-like symptoms, changes in posture, and general activity. Record body weight.
-
Weekly: Measure blood pressure and heart rate using a non-invasive tail-cuff system.
-
-
Sample Collection:
-
Collect blood samples at baseline and at the end of the study for complete blood count (CBC) and clinical chemistry analysis.
-
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect and preserve relevant tissues (e.g., heart, kidneys, liver, nasal passages) for histopathological examination.
-
Data Analysis: Statistically compare the data from the treatment groups to the vehicle control group.
Visualizations
Caption: Atrasentan's mechanism of action via ETA receptor blockade.
Caption: Workflow for troubleshooting Atrasentan's on-target effects.
References
- 1. drugs.com [drugs.com]
- 2. What is Atrasentan used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Efficacy and Safety of Atrasentan in Patients With Cardiovascular Risk and Early Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Dose-ranging study of the safety and pharmacokinetics of atrasentan in patients with refractory malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atrasentan: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Chinook Therapeutics Presents Updated Data from Atrasentan Phase 2 AFFINITY IgA Nephropathy (IgAN) Patient Cohort, Preclinical Atrasentan Research and Ongoing Clinical Trials at the American Society of Nephrology (ASN) Kidney Week 2022 | Nasdaq [nasdaq.com]
- 10. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
Managing fluid retention side effect of Atrasentan Hydrochloride in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Atrasentan (B1666376) Hydrochloride in animal studies, with a specific focus on managing the side effect of fluid retention.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significant increase in body weight and visible edema in our rats treated with Atrasentan. Is this expected?
A1: Yes, fluid retention is a known dose-dependent side effect of Atrasentan and other selective endothelin A (ETA) receptor antagonists. This is often manifested as an increase in body weight and, in some cases, visible peripheral edema. Monitoring body weight and hematocrit are crucial early indicators.
Q2: What is the underlying mechanism of Atrasentan-induced fluid retention?
A2: Atrasentan selectively blocks the ETA receptor. This prevents the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor. However, this selective blockade leads to an unopposed stimulation of the ETB receptor by ET-1. ETB receptor activation is associated with vasodilation and increased vascular permeability, which can lead to fluid shifting from the intravascular to the interstitial space, resulting in edema. Additionally, this pathway can activate the renin-angiotensin-aldosterone system (RAAS) and vasopressin, further promoting sodium and water retention.
Q3: How can we quantify the extent of fluid retention in our animal models?
A3: Several methods can be employed to quantify fluid retention:
-
Body Weight: Daily measurement of body weight is the simplest and a sensitive indicator of fluid accumulation.
-
Hematocrit: A decrease in hematocrit can indicate hemodilution due to an expansion of plasma volume.
-
Paw Volume Measurement (Pletthysmometry): For assessing peripheral edema, a plethysmometer can be used to measure changes in paw volume.
-
Time-Domain Nuclear Magnetic Resonance (TD-NMR): This non-invasive technique can provide precise measurements of total body water and free fluid.
Q4: Are there any strategies to mitigate Atrasentan-induced fluid retention in our animal studies?
A4: Yes, co-administration of a diuretic is a common strategy to manage fluid retention. Thiazide diuretics (e.g., hydrochlorothiazide) or loop diuretics (e.g., furosemide) can be used. It is recommended to start with a low dose of the diuretic and titrate as needed based on the observed fluid retention. Please refer to the experimental protocols section for a suggested co-administration protocol.
Q5: Will the co-administration of a diuretic interfere with the therapeutic effects of Atrasentan?
A5: While diuretics are intended to counteract the fluid retention side effect, it is important to monitor the primary endpoints of your study to ensure that the diuretic does not interfere with the intended therapeutic effects of Atrasentan. Studies in humans have shown that the albuminuria-reducing efficacy of Atrasentan is not impaired by fluid retention, and diuretics are used to manage this side effect.[1][2]
Quantitative Data on Atrasentan-Associated Fluid Retention
The following table summarizes quantitative data related to fluid retention observed in clinical studies of Atrasentan, as specific quantitative data from animal studies on managing this side effect is limited. These findings can, however, provide a basis for expected outcomes in preclinical models.
| Parameter | Atrasentan Dose | Observation | Species | Reference |
| Body Weight | 0.75 mg/day | Mean increase of 0.9 kg after 2 weeks | Human | [3] |
| 1.25 mg/day | Mean increase of 1.1 kg after 2 weeks | Human | [3] | |
| Peripheral Edema | 1.75 mg/day | 46% incidence | Human | [4] |
| 0.75 mg/day | 18% incidence | Human | [4] | |
| Placebo | 9% incidence | Human | [4] |
Experimental Protocols
Protocol 1: Induction and Monitoring of Atrasentan-Induced Fluid Retention in Rats
This protocol outlines the steps to induce and monitor fluid retention in a rat model.
1. Animal Model:
-
Species: Sprague-Dawley or Dahl Salt-Sensitive (DSS) rats.
-
Age: 8-10 weeks.
-
Housing: Standard housing conditions with ad libitum access to food and water.
2. Atrasentan Administration:
-
Dose: 5-10 mg/kg/day.[5][6] Atrasentan can be administered orally via gavage or in drinking water.
-
Vehicle: Dependent on the formulation of Atrasentan (e.g., 0.5% carboxymethylcellulose).
3. Monitoring Fluid Retention:
-
Body Weight: Record the body weight of each animal daily at the same time.
-
Clinical Signs: Visually inspect for signs of peripheral edema (e.g., swelling of paws and limbs) daily.
-
Hematocrit: Collect a small blood sample (e.g., from the tail vein) at baseline and at specified time points (e.g., weekly) for hematocrit measurement.
-
Paw Volume (Optional): Use a plethysmometer to measure the volume of the hind paw at baseline and at regular intervals.
Protocol 2: Suggested Protocol for Co-administration of a Diuretic to Manage Fluid Retention
This is a suggested protocol and may require optimization based on the specific animal model and experimental design.
1. Diuretic Selection:
-
Hydrochlorothiazide (B1673439) (HCTZ): A thiazide diuretic.
-
Furosemide: A loop diuretic.
2. Dosing and Administration:
-
Atrasentan: Administer as described in Protocol 1.
-
Hydrochlorothiazide:
-
Starting Dose: 10 mg/kg/day, administered orally.
-
Administration: Can be co-administered with Atrasentan or given at a different time of day.
-
-
Furosemide:
-
Starting Dose: 5-10 mg/kg/day, administered orally or via subcutaneous injection.
-
Administration: Due to its potent and rapid action, timing of administration relative to measurements is critical.
-
3. Monitoring and Dose Adjustment:
-
Continue to monitor body weight, clinical signs, and hematocrit as described in Protocol 1.
-
If fluid retention persists, the diuretic dose may be cautiously increased.
-
Ensure adequate access to water, as diuretics can cause dehydration. Monitor for signs of dehydration.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of Atrasentan-induced fluid retention.
Caption: Experimental workflow for managing fluid retention.
References
- 1. Predictors of Atrasentan-Associated Fluid Retention and Change in Albuminuria in Patients with Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predictors of Atrasentan-Associated Fluid Retention and Change in Albuminuria in Patients with Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining the optimal dose of atrasentan by evaluating the exposure-response relationships of albuminuria and bodyweight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of chronic hydrochlorothiazide administration on renal function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac and Renal Effects of Atrasentan in Combination with Enalapril and Paricalcitol in Uremic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Atrasentan Hydrochloride Crystalline Form and Its Impact on Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the impact of Atrasentan (B1666376) Hydrochloride's crystalline form on its solubility. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological context to assist researchers in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the known crystalline forms of Atrasentan Hydrochloride?
A1: this compound is known to exist in at least three crystalline forms, commonly referred to as Form I, Form II, and Form III.[1] The existence of these polymorphs, as well as an amorphous form, has been documented in various patents.[1][2] Different crystalline forms of a drug substance can exhibit distinct physicochemical properties, including solubility, which can significantly impact bioavailability and formulation development.
Q2: How does the crystalline form of this compound affect its solubility?
Q3: Are there any general solubility characteristics available for this compound?
A3: this compound is described as being soluble in DMSO.[3][4] Its aqueous solubility is pH-dependent, with increased solubility observed in acidic conditions. For instance, a solubility of 0.4 mg/mL in water was achieved when the pH was adjusted to 4 with HCl, and this process was aided by sonication and heating to 60°C.[4] Another source indicates a solubility of 0.75 mg/mL in a 0.5% CMC-Na/saline water solution with the aid of ultrasonic waves and warming.[3]
Q4: Can the crystalline form of this compound change during an experiment?
A4: Yes, solvent-mediated phase transformations are a common challenge when working with polymorphic compounds. A metastable crystalline form (which typically has higher solubility) can convert to a more stable, less soluble form over time when in contact with a solvent. This can lead to inconsistent and erroneous solubility results. It is crucial to monitor the solid form throughout the experiment using techniques like Powder X-ray Diffraction (PXRD).
Data Presentation
The following table summarizes the available quantitative solubility data for the different crystalline forms of this compound.
Table 1: Solubility of this compound Crystalline Forms
| Crystalline Form | Solvent | Temperature (°C) | Solubility (mg/mL) |
| Form I | 1,4-dioxane (B91453) | 25 | 16.66 ± 0.22 |
| Form II | 1,4-dioxane | 25 | 35.60 ± 1.82 |
| Form III | 1,4-dioxane | 25 | 16.53 ± 0.22 |
| (Data sourced from patent JP2008513481A)[5] |
Experimental Protocols
This section provides a detailed methodology for determining the equilibrium solubility of this compound crystalline forms, based on the widely accepted saturation shake-flask method.
Protocol: Equilibrium Solubility Determination using the Saturation Shake-Flask Method
Objective: To determine the equilibrium solubility of a specific crystalline form of this compound in a given solvent.
Materials:
-
This compound (specific crystalline form to be tested)
-
Solvent of interest (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol)
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
Methodology:
-
Preparation: Add an excess amount of the specific this compound crystalline form to a pre-determined volume of the solvent in a vial. The presence of excess solid is crucial to ensure that equilibrium is reached with the solid phase.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples at a consistent speed for a sufficient duration to reach equilibrium. The time to reach equilibrium can vary depending on the compound, solvent, and temperature, and may range from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration is no longer increasing).
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.
-
Dilution: If necessary, dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Solid Phase Analysis: It is highly recommended to recover the remaining solid from the vial after the experiment and analyze its crystalline form using PXRD to check for any polymorphic transformations that may have occurred during the experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or variable solubility results | - Incomplete equilibration. - Solvent-mediated phase transformation to a different crystalline form. - Insufficient amount of solid to maintain saturation. | - Extend the equilibration time and sample at multiple time points to confirm a plateau in concentration. - Analyze the solid phase before and after the experiment using PXRD to check for polymorphic changes. - Ensure a visible excess of solid remains at the end of the experiment. |
| Low solubility values | - Poor wetting of the solid by the solvent. | - Use gentle agitation or sonication at the beginning of the experiment to ensure proper dispersion of the solid. |
| Artificially high solubility values | - Presence of fine particles passing through the filter. - Amorphous content in the starting material. | - Use a smaller pore size filter (e.g., 0.1 µm) or use a double filtration method. - Characterize the starting material for crystallinity using PXRD. |
| Precipitation upon sampling or dilution | - Supersaturation of the solution. | - Dilute the sample immediately after filtration with a solvent in which the compound is more soluble. |
Visualizations
Atrasentan Mechanism of Action: Endothelin-A Receptor Antagonism
Atrasentan is a selective antagonist of the endothelin-A (ETA) receptor. Endothelin-1 (ET-1), a potent vasoconstrictor, binds to ETA receptors on smooth muscle cells, leading to a cascade of events that result in vasoconstriction, inflammation, and fibrosis. By blocking the ETA receptor, Atrasentan inhibits these downstream effects.
Caption: Atrasentan blocks the binding of Endothelin-1 to the ETA receptor.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in determining the equilibrium solubility of a crystalline form of this compound.
Caption: Workflow for equilibrium solubility measurement.
References
- 1. US9364458B2 - Stabilized pharmaceutical dosage forms comprising atrasentan - Google Patents [patents.google.com]
- 2. US20080132710A1 - this compound crystalline form 2 - Google Patents [patents.google.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | Endothelin Receptor | TargetMol [targetmol.com]
- 5. JP2008513481A - Crystal form 2 of this compound - Google Patents [patents.google.com]
Troubleshooting inconsistent results in Atrasentan Hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with Atrasentan (B1666376) Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Atrasentan Hydrochloride and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the endothelin-A (ETA) receptor.[1][2] Its primary mechanism involves blocking the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, to the ETA receptor.[3] This action inhibits downstream signaling pathways that lead to vasoconstriction and cell proliferation.[3]
Q2: What are the common research applications for this compound?
This compound is primarily investigated for its therapeutic potential in conditions characterized by ETA receptor overactivation. Key research areas include:
-
IgA Nephropathy (IgAN): To reduce proteinuria and slow the progression of kidney disease.[4][5]
-
Diabetic Nephropathy: To lower albuminuria and protect kidney function.[6]
-
Cancer Research: Particularly in prostate cancer, to inhibit tumor cell growth and angiogenesis.[7]
Q3: What are the known side effects or off-target effects to be aware of in preclinical studies?
The most commonly reported side effect associated with endothelin receptor antagonists, including Atrasentan, is fluid retention, which can lead to edema.[6] This is a dose-dependent effect.[6] In some studies, Atrasentan has been observed to induce the expression of certain cytochrome P450 enzymes and drug transporters.[7]
Troubleshooting Inconsistent Experimental Results
In Vitro Assay Variability
Q4: My in vitro cell-based assay results with Atrasentan show high variability between wells. What are the potential causes and solutions?
High variability in in vitro assays can stem from several factors. Here’s a systematic approach to troubleshooting:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette and consider plating cells in a smaller volume initially to minimize settling. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Inaccurate Drug Concentration | Prepare fresh serial dilutions of Atrasentan for each experiment. Verify the accuracy of your pipetting and the calibration of your equipment. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is at a non-toxic level for your specific cell line. |
| Cell Health and Passage Number | Use cells from a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses. |
Q5: I am not observing the expected inhibitory effect of Atrasentan on cell proliferation in my MTT assay. What should I check?
If Atrasentan is not showing the expected anti-proliferative effect, consider the following:
| Troubleshooting Step | Action |
| Confirm Cell Line Sensitivity | Verify from literature or previous experiments that your chosen cell line expresses the ETA receptor and is responsive to its antagonism. |
| Review Atrasentan Preparation | Ensure this compound is fully dissolved. Refer to the solubility guidelines in the "Experimental Protocols" section. Prepare fresh stock solutions. |
| Assay Incubation Time | Optimize the incubation time for both the drug treatment and the MTT reagent. A 72-hour drug incubation is common for proliferation assays.[8] |
| MTT Assay Protocol | Ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance. Use a reference wavelength to correct for background absorbance. |
| Drug-Medium Interactions | Components in the cell culture medium, such as serum, can sometimes interfere with the activity of the compound. Consider reducing the serum concentration during the treatment period if appropriate for your cell line. |
In Vivo Study Inconsistencies
Q6: We are observing significant variability in the in vivo response to Atrasentan between individual animals. What could be the contributing factors?
Inter-individual variability in response to Atrasentan in vivo is a known phenomenon and can be influenced by several factors:
| Factor | Explanation | Mitigation Strategy |
| Pharmacokinetic Variability | Studies have shown a large variation in Atrasentan plasma concentrations among individuals, which correlates with the observed response.[9] | If feasible, measure plasma concentrations of Atrasentan to correlate with efficacy and safety endpoints. |
| Genetic Background | Differences in the genetic background of the animal models can influence drug metabolism and receptor expression. | Use a well-characterized and homogenous animal strain. |
| Disease Model Heterogeneity | The severity and progression of the induced disease model can vary between animals, affecting the therapeutic window of Atrasentan. | Ensure consistent and reproducible induction of the disease model. |
| Drug Formulation and Administration | Incomplete solubilization or inconsistent administration of the drug can lead to variable dosing. | Follow the recommended solvent protocols for in vivo use. Ensure accurate and consistent administration techniques (e.g., oral gavage). |
Experimental Protocols
This compound Solubility and Stock Solution Preparation
Inconsistent results often originate from improper handling of the compound. The following table summarizes solubility data for this compound.
| Solvent | Concentration | Method |
| DMSO | ≥ 28.57 mg/mL | Ultrasonic treatment may be needed. Use newly opened DMSO as it is hygroscopic. |
| Water | 0.5 mg/mL | Requires sonication, warming to 60°C, and pH adjustment to 4 with HCl. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Add each solvent sequentially. Heating and/or sonication can aid dissolution if precipitation occurs. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Add each solvent sequentially. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Add each solvent sequentially. |
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
Endothelin Receptor Binding Assay
This protocol provides a method for determining the binding affinity of Atrasentan to the ETA receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of Atrasentan for the ETA receptor.
Materials:
-
Cell membrane preparations from a cell line overexpressing the human ETA receptor.
-
Radioligand: [¹²⁵I]-ET-1.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
-
This compound.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of [¹²⁵I]-ET-1, and varying concentrations of Atrasentan or vehicle.
-
Incubate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the IC₅₀ value, which can then be used to calculate the Ki value.
Cell Proliferation (MTT) Assay
This protocol outlines a method to assess the effect of Atrasentan on cell viability and proliferation.
Objective: To determine the IC₅₀ of Atrasentan in a cancer cell line.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2b).[8]
-
96-well microtiter plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT solution (5 mg/mL in PBS).[8]
-
Solubilization solution (e.g., Isopropanol or DMSO).[8]
-
Plate reader.
Procedure:
-
Seed cells at an appropriate density (e.g., 3 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[8]
-
Replace the medium with fresh medium containing various concentrations of Atrasentan (e.g., 0-50 µM) or vehicle control.[8]
-
Incubate for 72 hours.[8]
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.[8][11]
-
Aspirate the supernatant and add 100 µL of a solubilization solution to dissolve the formazan crystals.[8]
-
Mix on a shaker for 30 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 595 nm using a plate reader.[8]
Visualizations
Atrasentan Signaling Pathway
Caption: Atrasentan blocks the ET-1 signaling pathway at the ETA receptor.
Experimental Workflow: In Vitro Cell Proliferation (MTT) Assay
Caption: Workflow for assessing Atrasentan's effect on cell proliferation.
Troubleshooting Logic: Inconsistent In Vitro Results
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Atrasentan for diabetic nephropathy — NephJC — NephJC [nephjc.com]
- 4. novartis.com [novartis.com]
- 5. Atrasentan in Patients with IgA Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Endothelin Antagonist Atrasentan Lowers Residual Albuminuria in Patients with Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction potential of the endothelin-A receptor antagonist atrasentan with drug transporters and drug-metabolising enzymes assessed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Endothelin Receptor | TargetMol [targetmol.com]
- 9. Inter-individual variability in atrasentan exposure partly explains variability in kidney protection and fluid retention responses: A post hoc analysis of the SONAR trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
Atrasentan Hydrochloride and CYP3A4 Inhibitors: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers investigating the drug-drug interaction (DDI) potential of Atrasentan (B1666376) Hydrochloride, with a specific focus on its interactions with cytochrome P450 3A4 (CYP3A4) inhibitors. The following information, presented in a question-and-answer format, addresses potential issues and provides methodologies for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for Atrasentan and which CYP enzymes are involved?
A1: Atrasentan undergoes extensive metabolism in humans, with approximately 50% cleared via oxidation and 50% via glucuronidation.[1] In vitro studies have identified CYP3A4 as the predominant isozyme responsible for the oxidative metabolism of Atrasentan.[2]
Q2: What is the effect of a strong CYP3A4 inhibitor on the pharmacokinetics of Atrasentan?
A2: Co-administration of Atrasentan with a strong CYP3A4 inhibitor can significantly increase the systemic exposure of Atrasentan. A clinical study involving the potent CYP3A4 inhibitor ketoconazole (B1673606) resulted in a 90% increase in the area under the plasma concentration-time curve (AUC) of Atrasentan.[3][4]
Q3: Are there any recommendations for co-administering Atrasentan with CYP3A4 inhibitors?
A3: While a specific dose adjustment is not provided, caution is advised. The predicted steady-state concentrations of Atrasentan in the presence of ketoconazole were found to be within a range that was previously well-tolerated in cancer patients.[2] However, it is crucial to avoid concomitant use with strong or moderate CYP3A inducers, as this is expected to decrease Atrasentan's systemic exposure and potentially reduce its efficacy.[1][5]
Q4: Have interactions with moderate or weak CYP3A4 inhibitors been studied?
A4: Currently, publicly available data from dedicated clinical studies on the interaction of Atrasentan with moderate or weak CYP3A4 inhibitors are limited. The interaction with the strong inhibitor ketoconazole is considered a worst-case scenario to understand the maximum potential impact of CYP3A4 inhibition.[2] Researchers should apply caution and consider conducting their own assessments when investigating co-administration with other CYP3A4 inhibitors.
Q5: Besides CYP3A4, are there other important transporters involved in Atrasentan's disposition?
A5: Yes, Atrasentan is a substrate of the organic anion transporting polypeptides OATP1B1 and OATP1B3.[3][5] Co-administration with OATP1B1/1B3 inhibitors should be avoided as it can increase Atrasentan exposure and the risk of adverse reactions.[1][5]
Data Presentation: Pharmacokinetic Interaction with Ketoconazole
The following table summarizes the pharmacokinetic parameters of Atrasentan when administered alone and in combination with the strong CYP3A4 inhibitor, ketoconazole. This data is derived from a phase 1, open-label study in 12 healthy subjects who received a single 10 mg oral dose of Atrasentan on day 1, and again on day 8 after receiving ketoconazole (200 mg orally twice daily) from day 4 through day 10.[2]
| Pharmacokinetic Parameter | Atrasentan Alone (Mean ± SD) | Atrasentan + Ketoconazole (Mean ± SD) | % Change |
| AUC (ng·h/mL) | Data not explicitly provided in abstract | Increased by 90%[3][4] | ↑ 90% |
| Cmax (ng/mL) | Data not explicitly provided in abstract | Data not explicitly provided in abstract | - |
| t1/2 (h) | Data not explicitly provided in abstract | Increased[2] | - |
| CL/F (L/h) | Data not explicitly provided in abstract | Decreased[2] | - |
Note: The abstract of the study provides a high-level summary. Detailed mean and standard deviation values for all parameters were not available in the public domain. The primary reported outcome was the significant inhibition of Atrasentan's systemic clearance.[2]
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay
This protocol provides a general framework for assessing the potential of a compound to inhibit CYP3A4 activity using human liver microsomes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on CYP3A4-mediated metabolism.
Materials:
-
Human Liver Microsomes (HLM)
-
CYP3A4 Probe Substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Test compound and positive control inhibitor (e.g., ketoconazole)
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Stopping solution (e.g., cold acetonitrile)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Prepare stock solutions of the test compound, positive control, and probe substrate in an appropriate solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine HLM, incubation buffer, and the test compound at various concentrations (or positive control/vehicle).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the microsomes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and the CYP3A4 probe substrate.
-
Incubation: Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a cold stopping solution.
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
Analysis: Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of CYP3A4 activity at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to an appropriate sigmoidal dose-response model.
In Vivo Clinical Drug-Drug Interaction Study
This protocol outlines a typical design for a clinical study to evaluate the effect of a CYP3A4 inhibitor on the pharmacokinetics of Atrasentan.
Objective: To assess the impact of a CYP3A4 inhibitor on the single-dose pharmacokinetics of Atrasentan in healthy volunteers.
Study Design:
-
Open-label, two-period, fixed-sequence study.
Study Population:
-
Healthy adult male and female subjects.
Methodology:
-
Period 1 (Baseline):
-
Administer a single oral dose of Atrasentan (e.g., 10 mg) to subjects after an overnight fast.
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals up to 72 hours post-dose) to characterize the full pharmacokinetic profile.
-
-
Washout Period: A suitable washout period is observed.
-
Period 2 (Inhibitor Treatment):
-
Administer a potent CYP3A4 inhibitor (e.g., ketoconazole 200 mg BID) for a sufficient duration to achieve steady-state inhibition (e.g., 4-5 days).
-
On the final day of inhibitor administration, co-administer the single oral dose of Atrasentan.
-
Collect serial blood samples for Atrasentan concentration analysis at the same time points as in Period 1.
-
-
Bioanalysis: Analyze plasma samples for Atrasentan concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2, CL/F) for Atrasentan in both periods using non-compartmental analysis.
-
Statistical Analysis: Compare the pharmacokinetic parameters of Atrasentan with and without the CYP3A4 inhibitor. Calculate the geometric mean ratios and 90% confidence intervals for AUC and Cmax to quantify the magnitude of the interaction.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values | - Inconsistent incubation times or temperatures.- Pipetting errors.- Poor solubility of the test compound. | - Ensure precise timing and temperature control.- Calibrate pipettes regularly.- Use appropriate solvents and assess solubility at the highest tested concentrations. |
| No inhibition observed with positive control | - Inactive positive control.- Incorrect concentration of the positive control.- Degraded enzyme activity in microsomes. | - Use a fresh, validated batch of the positive control.- Verify the concentration of the positive control stock solution.- Use a new lot of human liver microsomes and verify their activity. |
| Test compound appears to be an activator | - Assay artifact.- Complex allosteric effects on the enzyme. | - Re-run the assay with a different probe substrate.- Investigate the mechanism further with more detailed kinetic studies. |
In Vivo Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Large inter-subject variability in pharmacokinetic parameters | - Genetic polymorphisms in metabolizing enzymes or transporters.- Differences in subject compliance.- Variations in food intake or other lifestyle factors. | - Genotype subjects for relevant polymorphisms (e.g., CYP3A5).- Closely monitor subject compliance with dosing and study procedures.- Standardize meals and other relevant conditions during the study periods. |
| Unexpectedly low or high drug exposure | - Errors in dose administration.- Sample collection or processing errors.- Bioanalytical assay issues. | - Double-check all dosing procedures.- Review and retrain staff on sample handling protocols.- Re-validate the bioanalytical method and re-assay affected samples if necessary. |
| Adverse events potentially related to the drug interaction | - Increased exposure of the substrate drug leading to toxicity. | - Monitor subjects closely for any adverse events.- Have a clear plan for managing potential toxicities.- Consider dose reduction or discontinuation if necessary. |
Visualizations
Caption: Metabolic pathway of Atrasentan.
Caption: In vivo DDI study workflow.
References
- 1. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. Interaction potential of the endothelin-A receptor antagonist atrasentan with drug transporters and drug-metabolising enzymes assessed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Atrasentan Hydrochloride Solubility
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting pH to improve the solubility of Atrasentan Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound is the hydrochloride salt of Atrasentan, a selective endothelin-A (ETA) receptor antagonist. It is a white to off-white powder and is described as slightly soluble in water. Its solubility is known to be pH-dependent.
Q2: How does pH influence the solubility of this compound?
Atrasentan is a carboxylic acid, and its hydrochloride salt is expected to have a low pKa associated with the carboxylic acid group. The solubility of this compound is significantly influenced by the pH of the aqueous medium.
-
In acidic conditions (low pH): The carboxylic acid group will be protonated (COOH), making the molecule less charged and therefore less soluble in aqueous solutions. It has been reported to be practically insoluble in 0.1 M HCl (pH ~1).
-
Near its pKa and in slightly acidic to neutral conditions: As the pH increases towards the pKa of the carboxylic acid, the equilibrium will shift towards the deprotonated, carboxylate form (COO-). This ionization increases the molecule's polarity and, consequently, its aqueous solubility. A reported solubility in water is 0.4 mg/mL when the pH is adjusted to 4 with HCl.[1]
-
In basic conditions (high pH): At pH values significantly above the pKa, the carboxylic acid will be fully deprotonated, leading to maximum solubility of the anionic form.
Q3: What is the pKa of Atrasentan?
Q4: What are the known solubility values for this compound in different solvents?
The following table summarizes the available solubility data for this compound.
| Solvent/Medium | pH | Solubility | Concentration (mM) | Notes |
| Water | 4 (adjusted with HCl) | 0.4 mg/mL | 0.73 mM | Sonication and heating to 60°C are recommended.[1] |
| 0.1 M HCl | ~1 | < 1 mg/mL (insoluble) | - | Sonication and heating to 60°C are recommended.[1] |
| DMSO | - | 30 mg/mL | 54.84 mM | Sonication is recommended.[1] |
Troubleshooting Guide: Adjusting pH to Improve Solubility
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Problem 1: this compound powder does not dissolve in water or buffer.
-
Possible Cause: The initial pH of the solvent is too low, leading to the precipitation of the less soluble free acid form.
-
Troubleshooting Steps:
-
Measure the initial pH: Before adding the this compound, measure the pH of your water or buffer.
-
Gradual pH adjustment: Slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring to gradually increase the pH. Monitor the pH continuously.
-
Target pH: Aim for a pH value at least 1-2 units above the predicted pKa of the carboxylic acid to ensure complete deprotonation and enhance solubility. Since the exact pKa is unknown, a systematic approach starting from pH 4 and increasing incrementally is recommended.
-
Visual Inspection: Observe for dissolution of the solid material as the pH increases.
-
Sonication and Gentle Heating: If dissolution is slow, sonication and/or gentle heating (e.g., to 37°C or 60°C as suggested in some literature) can be employed to aid the process.[1]
-
Problem 2: The solution becomes cloudy or a precipitate forms after initial dissolution.
-
Possible Cause 1: pH drift. The buffer capacity of your solution may be insufficient to maintain the desired pH after the addition of the acidic this compound salt.
-
Troubleshooting Steps:
-
Verify the final pH: After the compound has been added, re-measure the pH of the solution.
-
Use a stronger buffer: If the pH has dropped significantly, prepare a new solution using a buffer with a higher buffering capacity in the desired pH range (e.g., phosphate (B84403) buffer for near-neutral pH).
-
Re-adjust pH: If using a weakly buffered solution, carefully re-adjust the pH to the target value using a dilute base.
-
-
-
Possible Cause 2: "Salting out". High concentrations of other salts in your buffer can decrease the solubility of this compound.
-
Troubleshooting Steps:
-
Reduce buffer concentration: If experimentally feasible, try using a lower concentration of the buffer salts.
-
Choose a different buffer system: Some buffer ions may interact with the drug molecule more than others. Consider testing alternative buffer systems.
-
-
Problem 3: Inconsistent solubility results between experiments.
-
Possible Cause: Variation in experimental conditions.
-
Troubleshooting Steps:
-
Standardize temperature: Ensure all solubility experiments are conducted at a consistent and controlled temperature, as solubility is temperature-dependent.
-
Equilibration time: Allow sufficient time for the solution to reach equilibrium. This can take several hours, and it is recommended to stir the solution continuously during this period.
-
Consistent material: Use the same batch of this compound for a series of related experiments to avoid variability between batches.
-
Accurate pH measurement: Calibrate your pH meter regularly with fresh, certified buffer standards.
-
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
This protocol outlines a general method for determining the aqueous solubility of this compound across a range of pH values.
Materials:
-
This compound
-
Purified water
-
A series of buffers (e.g., citrate, acetate, phosphate, borate) covering the desired pH range (e.g., pH 2 to 10).
-
0.1 M HCl and 0.1 M NaOH for pH adjustment.
-
Orbital shaker or magnetic stirrer with temperature control.
-
Calibrated pH meter.
-
Centrifuge.
-
0.22 µm syringe filters (chemically compatible, e.g., PVDF).
-
Analytical method for quantification (e.g., HPLC-UV).
Methodology:
-
Prepare Buffers: Prepare a series of buffers at various pH values (e.g., 2, 3, 4, 5, 6, 7, 8, 9, 10).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid material at the bottom of each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
pH Measurement: After equilibration, measure the final pH of each suspension.
-
Separation of Undissolved Solid: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the measured solubility (in mg/mL or mM) against the final measured pH to generate the pH-solubility profile.
Visualizations
Endothelin-A Receptor Signaling Pathway and Atrasentan Inhibition
The following diagram illustrates the simplified signaling pathway of the endothelin-A (ETA) receptor and the mechanism of action of Atrasentan. Endothelin-1 (ET-1) binds to the ETA receptor, a G-protein coupled receptor, leading to the activation of downstream signaling cascades that are implicated in vasoconstriction, cell proliferation, and inflammation. Atrasentan acts as a competitive antagonist, blocking the binding of ET-1 to the ETA receptor and thereby inhibiting these downstream effects.
Caption: Atrasentan blocks ET-1 binding to the ETA receptor, inhibiting downstream signaling.
Experimental Workflow for pH-Dependent Solubility Determination
The following diagram outlines the key steps in determining the pH-solubility profile of this compound.
Caption: Workflow for determining the pH-solubility profile of a compound.
Logical Relationship for Troubleshooting Solubility Issues
This diagram provides a logical approach to troubleshooting common solubility problems with this compound.
Caption: A logical guide for troubleshooting this compound solubility.
References
Long-term stability of Atrasentan Hydrochloride in solution
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability of Atrasentan (B1666376) Hydrochloride in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Atrasentan Hydrochloride solutions?
A1: For long-term stability, it is recommended to store stock solutions of this compound at -20°C or -80°C.[1][2] While short-term stability at room temperature has been noted, prolonged storage at ambient temperatures is not advised due to the potential for degradation.
Q2: What are the primary degradation pathways for this compound in solution?
A2: this compound is susceptible to pH-dependent hydrolysis. Under acidic conditions (pH 1–3), the primary degradation pathway is the cleavage of the dibutylamide group. In basic conditions (pH 8–10), β-elimination of the benzodioxole moiety is the expected degradation route.[3]
Q3: How can I monitor the stability of my this compound solution?
A3: The stability of this compound solutions can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the intact drug from its potential degradation products.
Q4: Are there any known incompatibilities of this compound with common solvents or excipients?
A4: While specific incompatibility studies are not extensively published in the public domain, it is crucial to consider the potential for interactions with reactive excipients. It is recommended to use high-purity, inert solvents for the preparation of solutions. When formulating, a thorough pre-formulation study is advised to ensure compatibility with all components of the vehicle.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency or Inconsistent Results | Degradation of this compound in solution. | 1. Prepare fresh solutions from solid material. 2. Verify the storage conditions of the stock solution. 3. Perform a stability check of your solution using HPLC. |
| Appearance of Unexpected Peaks in Chromatogram | Formation of degradation products. | 1. Compare the chromatogram with a freshly prepared standard. 2. Consider potential stressors such as pH, temperature, or light exposure. 3. If possible, identify the degradation products using mass spectrometry (MS). |
| Precipitation in Solution | Poor solubility or solvent evaporation. | 1. Ensure the solvent is appropriate for the desired concentration. 2. Store solutions in tightly sealed containers to prevent solvent evaporation. 3. Sonication may aid in the dissolution of the compound. |
Quantitative Stability Data
Due to the limited availability of comprehensive public data on the long-term stability of this compound in various solutions, the following tables provide an illustrative example of how such data would be presented. These values are based on general principles of pharmaceutical stability and should be confirmed by experimental analysis.
Table 1: Illustrative Long-Term Stability of this compound (1 mg/mL in DMSO) at Different Temperatures
| Storage Time (Weeks) | % Remaining at 4°C | % Remaining at 25°C (Room Temperature) | % Remaining at -20°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 4 | 99.5 | 95.2 | 99.9 |
| 8 | 98.9 | 90.1 | 99.8 |
| 12 | 98.2 | 85.3 | 99.7 |
| 24 | 96.5 | 75.1 | 99.5 |
Table 2: Illustrative Effect of pH on the Stability of this compound in Aqueous Buffers at 37°C
| pH | % Remaining after 24 hours | % Remaining after 7 days |
| 3.0 | 92.1 | 78.5 |
| 5.0 | 98.5 | 95.3 |
| 7.4 | 99.8 | 99.1 |
| 9.0 | 94.3 | 82.4 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound in solution.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 270 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
3. Sample Preparation:
-
Dilute the test solution with the mobile phase to fall within the concentration range of the standard curve.
4. Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Determine the peak area of this compound and any degradation products.
-
Calculate the percentage of this compound remaining in the test samples relative to the initial concentration.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to develop and validate a stability-indicating method.
1. Acid Hydrolysis:
-
Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze by HPLC.
2. Base Hydrolysis:
-
Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze by HPLC.
3. Oxidative Degradation:
-
Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Store a solid sample of this compound at 70°C for 48 hours.
-
Dissolve the sample in a suitable solvent and analyze by HPLC.
5. Photostability:
-
Expose a solution of this compound to a calibrated light source (e.g., ICH option 1 or 2).
-
Analyze by HPLC at various time points and compare to a sample stored in the dark.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Mechanism of action of Atrasentan as an Endothelin A receptor antagonist.
References
- 1. Photodegradation of atrazine, atraton and ametryne in aqueous solution with acetone as a photosensitiser | Semantic Scholar [semanticscholar.org]
- 2. Determination of atrasentan by high performance liquid chromatography with fluorescence detection in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Minimizing vehicle effects in Atrasentan Hydrochloride animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing vehicle-related effects in animal studies involving Atrasentan Hydrochloride. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the accurate and reliable administration of this compound in a preclinical setting.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and administration of this compound, with a focus on vehicle-related complications.
| Issue | Probable Cause(s) | Suggested Solution(s) |
| 1. Precipitation of this compound in the vehicle during formulation. | a. Poor Solubility: this compound has low aqueous solubility, especially at neutral pH. b. Incorrect Solvent Order: When using a co-solvent system, the order of addition is critical. c. Temperature Effects: Solubility may decrease at lower temperatures. | a. Optimize Vehicle pH: this compound's solubility increases in acidic conditions. Consider adjusting the pH of the aqueous component to around 4.[1] b. Follow Correct Mixing Order: For co-solvent systems (e.g., DMSO/PEG300/Tween-80/Saline), always dissolve this compound in the organic solvent (DMSO) first before gradually adding the other components while vortexing.[2][3] c. Gentle Warming and Sonication: Use a water bath to gently warm the solution or sonicate to aid dissolution. Avoid excessive heat to prevent degradation.[1][2] |
| 2. Inconsistent dosing volumes or clogged gavage needles. | a. High Viscosity of Vehicle: Vehicles like methylcellulose (B11928114) can be highly viscous, making accurate aspiration and dispensing difficult.[4] b. Drug Precipitation in the Syringe: The compound may be precipitating out of solution or suspension over time. | a. Select Appropriate Viscosity: If using methylcellulose, choose a lower viscosity grade. Ensure it is fully hydrated. b. Maintain Suspension Homogeneity: Continuously stir the suspension during dosing. Prepare fresh formulations daily if stability is a concern. For solutions, ensure the drug remains fully dissolved at the intended concentration and temperature. |
| 3. Signs of distress in animals post-gavage (e.g., lethargy, ruffled fur, respiratory issues). | a. Improper Gavage Technique: Incorrect needle placement can cause esophageal trauma or accidental tracheal administration.[5] b. Vehicle-Induced Irritation: Some vehicles or co-solvents (e.g., high concentrations of DMSO) can cause gastrointestinal irritation. c. High Osmolality of the Formulation: Hypertonic solutions can cause discomfort and physiological disturbances. | a. Ensure Proper Training: All personnel performing oral gavage must be adequately trained. Use appropriate, ball-tipped gavage needles and measure the correct insertion length for each animal.[6] b. Minimize Co-solvent Concentration: Use the lowest effective concentration of potentially irritating co-solvents. Always include a vehicle-only control group to assess the vehicle's baseline effects. c. Check Osmolality: If possible, measure the osmolality of the final formulation and adjust to be as close to physiological osmolality as is feasible. |
| 4. High variability in pharmacokinetic (PK) data between animals. | a. Inconsistent Formulation: Inhomogeneous suspension or incomplete dissolution of this compound can lead to variable dosing. b. Vehicle Effects on Absorption: The chosen vehicle can influence the rate and extent of drug absorption.[7] c. Stress-Induced Physiological Changes: Stress from handling and gavage can alter gastrointestinal motility and blood flow, affecting drug absorption.[4] | a. Standardize Formulation Preparation: Follow a strict, validated protocol for preparing the dosing formulation to ensure batch-to-batch consistency. b. Consistent Vehicle Usage: Use the same vehicle formulation for all animals within a study group and across related studies. c. Acclimatize Animals: Handle animals for several days prior to the study to acclimate them to the researchers and the restraint procedure to minimize stress.[2] |
| 5. Unexpected physiological changes in the vehicle control group (e.g., weight loss, changes in food/water intake). | a. Inherent Vehicle Toxicity: Some vehicles can have intrinsic biological effects, especially with chronic administration.[8] b. Caloric Content of Vehicle: Lipid-based vehicles can contribute to the caloric intake of the animals. | a. Thorough Literature Review: Before selecting a vehicle, conduct a thorough literature search for its known effects in the chosen animal model and route of administration. b. Account for Caloric Content: If using a high-calorie vehicle, consider the potential impact on metabolic parameters and adjust the study design or interpretation of results accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting vehicle for oral administration of this compound in rodents?
A1: For initial studies, a 0.5% (w/v) methylcellulose (MC) or carboxymethylcellulose (CMC) suspension in purified water is a common and generally well-tolerated choice.[2] These suspending agents help to ensure a uniform dose of the poorly soluble this compound.
Q2: My desired dose of this compound is not soluble in a simple aqueous suspension. What are my options?
A2: If higher concentrations are needed, a co-solvent system may be necessary. A commonly used formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline. For this compound, a suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Always start by dissolving the this compound in DMSO before adding the other components.
Q3: How can I prepare a stable suspension of this compound in 0.5% methylcellulose?
A3: To prepare a 0.5% methylcellulose suspension, the powder should first be wetted with a small amount of hot water (around 70-80°C) to ensure proper dispersion. Then, the remaining volume of cold water is added while stirring, and the mixture is allowed to hydrate (B1144303) fully (often overnight at 4°C) to form a clear, viscous solution. This compound powder can then be levigated with a small amount of the vehicle to form a paste before being geometrically diluted with the remaining vehicle to ensure a homogenous suspension.
Q4: For how long is an this compound formulation typically stable?
A4: It is best practice to prepare dosing formulations fresh daily. If storage is necessary, suspensions should be stored at 2-8°C and protected from light. Before administration, the suspension must be brought to room temperature and thoroughly re-suspended. Stability studies have shown that Atrasentan is stable in plasma for at least 6 hours at room temperature and for longer periods when refrigerated.[1][9] However, the stability in a specific vehicle should be validated.
Q5: What are the key considerations when performing oral gavage to minimize animal stress?
A5: To minimize stress, ensure proper restraint technique, use the correct size and type of gavage needle (flexible or ball-tipped stainless steel are recommended), and handle the animals for several days before the experiment to acclimate them. Pre-coating the gavage needle with a sucrose (B13894) solution has also been shown to reduce stress-related reactions in mice.[2]
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents and Vehicles
| Solvent/Vehicle | Solubility | Notes | Reference(s) |
| DMSO | ≥ 10 mg/mL | Sonication may be required for complete dissolution. | [10] |
| Ethanol | ≥ 10 mg/mL | [10] | |
| Water | Slightly soluble | Solubility is pH-dependent. | [11] |
| 0.5% CMC-Na in Saline | 0.75 mg/mL | Requires sonication and gentle warming. | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Forms a clear solution. | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | Forms a clear solution. | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2 mg/mL | Sonication is recommended. | [1] |
Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose Suspension for Oral Gavage
-
Materials:
-
Methylcellulose (low viscosity)
-
Purified water
-
This compound powder
-
Stir plate and magnetic stir bar
-
Beakers and graduated cylinders
-
-
Procedure:
-
Calculate the required amount of methylcellulose for the final desired volume (e.g., 0.5 g for 100 mL).
-
Heat approximately one-third of the total required volume of purified water to 70-80°C.
-
Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure all particles are wetted.
-
Remove the beaker from the heat and add the remaining two-thirds of the water as cold water or ice.
-
Continue to stir the solution until it cools and becomes clear and viscous. For best results, stir overnight at 2-8°C.
-
Weigh the required amount of this compound.
-
In a separate mortar, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle to the paste with continuous mixing until the desired final volume and concentration are achieved.
-
Store the final suspension at 2-8°C and protect from light. Re-suspend thoroughly before each use.
-
Protocol 2: Preparation of a Co-Solvent Formulation for Oral Gavage
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound for the final desired volume and concentration.
-
Prepare the vehicle by combining the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
In a sterile tube, add the weighed this compound powder.
-
Add the required volume of DMSO and vortex until the powder is completely dissolved. Sonication can be used if necessary.
-
Gradually add the PEG300 while vortexing.
-
Add the Tween-80 and continue to vortex.
-
Finally, add the saline dropwise while vortexing to avoid precipitation.
-
Visually inspect the final solution to ensure it is clear. If a suspension is intended, ensure it is homogenous.
-
Prepare this formulation fresh daily.
-
Visualizations
Caption: Troubleshooting logic for this compound precipitation during formulation.
Caption: Recommended experimental workflow for oral gavage administration.
Caption: Simplified signaling pathway showing Atrasentan's mechanism of action.
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annexpublishers.com [annexpublishers.com]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. future4200.com [future4200.com]
- 8. research.fsu.edu [research.fsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Atrasentan Hydrochloride in Rodent Models
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Atrasentan hydrochloride in rodent models. It offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to drug-induced anemia that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Atrasentan and why is it associated with anemia?
Atrasentan is a potent and highly selective endothelin type A (ETA) receptor antagonist.[1][2] Endothelin-1 (ET-1), acting through the ETA receptor, is involved in vasoconstriction, inflammation, and fibrosis.[3] By blocking this receptor, Atrasentan mitigates these effects, which is beneficial in conditions like IgA nephropathy.[4][5] However, increased exposure to Atrasentan has been associated with a higher incidence of anemia.[1][4] The precise mechanism is not fully elucidated but may involve hemodilution due to fluid retention (a known effect of the drug class) or more complex effects on erythropoiesis.[4][6]
Q2: Which rodent models are suitable for studying Atrasentan's effects?
Standard laboratory rat strains like Wistar and Sprague-Dawley, as well as mouse strains like C57BL/6, are commonly used for pharmacological and toxicological studies.[7][8] For studying specific diseases where Atrasentan may be a therapeutic, models like the anti-Thy1.1 rat model for mesangioproliferative glomerulonephritis or genetic models of diabetic nephropathy can be employed.[9][10] The choice of model should align with the specific research question.
Q3: How should I monitor for the onset of anemia in my rodent models?
Regular monitoring of hematological parameters is critical. This involves collecting small blood samples at baseline and at regular intervals throughout the study.[11] Key indicators to track include:
-
Hematological Parameters: Hemoglobin (Hb), Hematocrit (Hct), and Red Blood Cell (RBC) count.[12][13]
-
Reticulocyte Count: To assess the bone marrow's compensatory response to anemia.[12][13]
-
Clinical Signs: Observe animals for physical signs of anemia such as pallor of the paws and ears, lethargy, or increased respiratory rate.[14]
-
Body Weight: Monitor for any unexpected changes in body weight.
Q4: What are the typical hematological changes observed with Atrasentan administration?
Researchers can expect a dose-dependent decrease in hemoglobin, hematocrit, and RBC counts. The onset and severity will depend on the dose, duration of treatment, and the specific rodent strain used. Below is a table of hypothetical, yet representative, data illustrating potential changes.
Troubleshooting Guide: Atrasentan-Induced Anemia
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid or Severe Drop in Hematocrit (>20% from baseline within the first week) | 1. High Dose: The administered dose may be too high for the specific rodent strain or model. 2. Underlying Condition: The animal model may have a pre-existing condition exacerbating the anemic effects. 3. Hemolysis: Although less common for this drug class, drug-induced hemolytic anemia could be a factor.[15] | 1. Dose Adjustment: Consider reducing the Atrasentan dose in subsequent cohorts. 2. Veterinary Assessment: Consult with a laboratory animal veterinarian to rule out other causes. 3. Monitor for Hemolysis: Check plasma for free hemoglobin and analyze blood smears for signs of red blood cell destruction.[12] |
| High Variability in Anemia Severity within a Treatment Group | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of Atrasentan. 2. Biological Variation: Natural variation in drug metabolism and response among individual animals. 3. Variable Health Status: Differences in the baseline health of the animals. | 1. Refine Dosing Technique: Ensure accurate and consistent oral gavage or other administration techniques. 2. Increase Sample Size: A larger n number can help account for individual variability. 3. Health Screening: Ensure all animals are healthy and within a narrow weight range before study initiation. |
| No Anemia Observed at Expected Efficacious Doses | 1. Incorrect Dosing or Formulation: Issues with drug preparation, stability, or administration. 2. Strain Resistance: The selected rodent strain may be less sensitive to this particular side effect. 3. Insufficient Study Duration: The study may not be long enough for anemia to develop. | 1. Verify Compound Integrity: Confirm the concentration and stability of your Atrasentan dosing solution. 2. Literature Review: Check literature for data on strain-specific responses. Consider a pilot study with a different strain. 3. Extend Observation Period: If feasible, extend the study duration with continued monitoring. |
| Animals Show Clinical Signs of Distress (Lethargy, Labored Breathing) | 1. Severe Anemia: Hematocrit may have dropped to a critically low level. 2. Fluid Retention: Endothelin receptor antagonists can cause fluid retention, which may lead to signs of heart failure.[6] | 1. Euthanasia: Follow IACUC-approved humane endpoints. Animals reaching this stage should be euthanized. 2. Supportive Care: For less severe signs, consult with veterinary staff about supportive care options (e.g., fluid therapy), though this may confound study results. 3. Refine Endpoints: Adjust experimental endpoints to intervene before severe distress occurs. |
Data Presentation
Table 1: Representative Hematological Changes in Rodents Treated with Atrasentan (Note: These are hypothetical values for illustrative purposes. Actual results may vary.)
| Parameter | Baseline (Day 0) | Week 2 | Week 4 | Week 8 |
| Hemoglobin (g/dL) | 14.5 ± 0.8 | 13.2 ± 1.1 | 12.1 ± 1.3 | 11.5 ± 1.5 |
| Hematocrit (%) | 44.2 ± 2.5 | 40.1 ± 3.0 | 36.5 ± 3.8 | 34.8 ± 4.2 |
| RBC Count (10⁶/µL) | 7.8 ± 0.5 | 7.1 ± 0.7 | 6.5 ± 0.9 | 6.2 ± 1.0 |
| Reticulocyte Count (%) | 2.5 ± 0.5 | 3.5 ± 0.8 | 4.8 ± 1.2 | 5.5 ± 1.4 |
| * Indicates a statistically significant difference from baseline (p < 0.05). |
Experimental Protocols & Visualizations
Atrasentan's Mechanism of Action & Hypothesized Link to Anemia
Atrasentan works by selectively blocking the ETA receptor, preventing its activation by Endothelin-1. This action leads to reduced vasoconstriction, inflammation, and fibrosis. The development of anemia is a side effect whose pathway is still under investigation but may be linked to downstream effects on renal function and erythropoiesis regulation.
Caption: Atrasentan's mechanism and its hypothetical link to anemia.
Protocol 1: Monitoring Hematological Parameters in Rodents
This protocol outlines the procedure for routine blood collection and analysis to monitor for anemia.
-
Animal Preparation:
-
Blood Collection:
-
Select an appropriate site for repeated sampling, such as the saphenous vein or tail vein. Retro-orbital sinus collection is typically reserved for terminal procedures.
-
Collect 50-100 µL of blood into an EDTA-coated micro-collection tube to prevent coagulation.
-
Apply gentle pressure to the collection site after sampling to ensure hemostasis.
-
-
Sample Analysis:
-
Use an automated hematology analyzer calibrated for rodent blood to measure Hb, Hct, and RBC counts.
-
Prepare a blood smear for manual or automated reticulocyte counting and morphological assessment of red blood cells.
-
-
Frequency:
-
Collect samples at baseline (Day 0) before the first dose.
-
Continue sampling at regular intervals (e.g., weekly or bi-weekly) depending on the study design and expected rate of anemia development.
-
-
Data Recording:
-
Record all hematological data, clinical observations, and body weights for each animal at each time point.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in-vivo study investigating Atrasentan.
Caption: Standard workflow for a rodent study with Atrasentan.
References
- 1. drugs.com [drugs.com]
- 2. Vanrafia (atrasentan): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. What is Atrasentan used for? [synapse.patsnap.com]
- 4. medcentral.com [medcentral.com]
- 5. novartis.com [novartis.com]
- 6. Vanrafia (atrasentan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Development of rat and mouse models of heme-iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological response to experimentally induced anemia in rats: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiac and Renal Effects of Atrasentan in Combination with Enalapril and Paricalcitol in Uremic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rodent Diagnostic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimentally induced toxic-haemolytic anaemia in laboratory rats following phenacetin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Standardization of Anemia Model in Animals | Necessary Considerable Points before Anemia Study Initiation | Research SOP [researchsop.com]
- 14. A Detailed Protocol for the Induction of Anemia and RBC Transfusion–associated Necrotizing Enterocolitis in Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Atrasentan Hydrochloride in Cancer Cell Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Atrasentan Hydrochloride. The information is designed to help overcome common challenges and investigate potential mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cells?
Atrasentan is a selective antagonist of the Endothelin-A (ETA) receptor.[1][2][3] The endothelin axis, particularly the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor, is implicated in various tumorigenic processes, including cell proliferation, invasion, angiogenesis, and evasion of apoptosis.[1] By blocking this interaction, Atrasentan aims to inhibit these cancer-promoting signals.
Q2: My cancer cell line is showing reduced sensitivity to Atrasentan. What are the potential mechanisms of resistance?
While research into specific molecular mechanisms of acquired resistance to Atrasentan is ongoing, evidence and principles from targeted cancer therapies point to several possibilities:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene), can actively pump Atrasentan out of the cell, reducing its intracellular concentration and efficacy. In vitro studies have shown that cells overexpressing P-gp or BCRP exhibit slight resistance to the antiproliferative effects of Atrasentan.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways to circumvent the blocked pathway. For Atrasentan, which targets the ETA receptor, potential bypass pathways include the PI3K/Akt/mTOR and RAS/MAPK/ERK pathways. Activation of these pathways can promote cell survival and proliferation independently of the endothelin axis.
-
Alterations in the Drug Target: While less commonly documented for receptor antagonists compared to kinase inhibitors, mutations in the ETA receptor could potentially alter Atrasentan binding, reducing its inhibitory effect.
Q3: How can I experimentally confirm if my resistant cell line is overexpressing drug efflux pumps?
You can investigate the role of P-gp and BCRP in Atrasentan resistance through the following approaches:
-
Gene Expression Analysis: Use quantitative real-time PCR (RT-qPCR) to compare the mRNA expression levels of ABCB1 and ABCG2 in your resistant cell line versus the parental (sensitive) cell line.
-
Protein Expression Analysis: Perform a Western blot to assess the protein levels of P-gp and BCRP in resistant and parental cells.
-
Functional Efflux Assays: Employ fluorescent substrate assays to measure the activity of these pumps. The Calcein-AM assay is commonly used for P-gp, and the Pheophorbide A assay can be used for BCRP. Increased efflux of these substrates in resistant cells, which can be reversed by known inhibitors of these pumps, would indicate a functional role in the resistance phenotype.
Q4: What experiments can I perform to determine if bypass signaling pathways are activated in my Atrasentan-resistant cells?
To investigate the activation of pathways like PI3K/Akt and MAPK/ERK, you can use the following methods:
-
Western Blotting for Phosphorylated Proteins: The activation of these pathways is typically mediated by phosphorylation of key proteins. Perform Western blots using antibodies specific to the phosphorylated forms of Akt (e.g., at Ser473 and Thr308) and ERK1/2 (e.g., at Thr202/Tyr204). An increased ratio of phosphorylated protein to total protein in the resistant cells compared to the parental cells would suggest pathway activation.
-
Inhibitor Combination Studies: Treat your resistant cells with a combination of Atrasentan and a specific inhibitor of the suspected bypass pathway (e.g., a PI3K inhibitor like LY294002 or a MEK inhibitor like U0126). If the combination treatment restores sensitivity and reduces cell viability more than either single agent, it provides strong evidence for the involvement of that bypass pathway in the resistance mechanism.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay (e.g., MTT) Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and consider avoiding the outer wells of the microplate, which are prone to evaporation ("edge effects"). |
| Compound Precipitation | Visually inspect the drug dilutions under a microscope. If precipitates are observed, consider preparing fresh stock solutions or using a different solvent. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells. |
| Interference of Atrasentan with Assay Reagents | Run cell-free controls containing media and Atrasentan at the concentrations used in the experiment to see if the compound directly reacts with the assay reagents (e.g., MTT tetrazolium salt). |
| Variable Incubation Times | Ensure that the timing of reagent addition and signal reading is consistent for all plates. |
| Suboptimal Cell Health | Monitor cell morphology and ensure cells are in the logarithmic growth phase at the time of treatment. Perform routine mycoplasma testing. |
Issue 2: No or Weak Signal in Western Blot for Phosphorylated Proteins (p-Akt, p-ERK)
| Potential Cause | Troubleshooting Steps |
| Low Protein Abundance/Phosphorylation | Ensure cells are harvested at an appropriate time point after treatment where pathway activation is expected. Consider stimulating cells with a known activator of the pathway (e.g., EGF for the MAPK pathway) as a positive control. Increase the amount of protein loaded onto the gel. |
| Inefficient Protein Extraction | Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your target proteins. Keep samples on ice throughout the extraction process. |
| Poor Antibody Performance | Use an antibody that has been validated for Western blotting. Optimize the primary antibody concentration and consider incubating overnight at 4°C to increase signal. |
| Inefficient Protein Transfer | Confirm successful transfer of proteins from the gel to the membrane by staining the membrane with Ponceau S before blocking. Optimize transfer conditions (time, voltage) for the molecular weight of your target protein. |
| Inactive Detection Reagents | Ensure that the secondary antibody and the chemiluminescent substrate are not expired and have been stored correctly. |
Data Summary Tables
Table 1: Atrasentan In Vitro Anti-Proliferative Activity
| Cancer Type | Cell Line | Assay | Key Finding |
| Prostate Cancer | LNCaP, C4-2b | Cell Growth Assay | Significant inhibition of cell growth at concentrations from 0-50 μM. |
| Ovarian Carcinoma | HEY | In vivo xenograft | Atrasentan (2 mg/kg/day) inhibited tumor growth. |
| Bladder Cancer | KU-19-19 | In vivo xenograft | No significant antitumor effect as a monotherapy. |
Table 2: Characterization of Potential Atrasentan Resistance Mechanisms
| Resistance Mechanism | Experimental Approach | Expected Result in Resistant vs. Parental Cells |
| Increased Drug Efflux | RT-qPCR for ABCB1 and ABCG2 | Increased mRNA expression. |
| Western Blot for P-gp and BCRP | Increased protein levels. | |
| Calcein-AM / Pheophorbide A Efflux Assay | Increased efflux of fluorescent substrate. | |
| Bypass Pathway Activation | Western Blot for p-Akt/Akt and p-ERK/ERK | Increased ratio of phosphorylated to total protein. |
| Combination with PI3K/MEK inhibitors | Synergistic decrease in cell viability. |
Experimental Protocols
Protocol 1: Generation of Atrasentan-Resistant Cancer Cell Lines
-
Determine IC50: First, determine the half-maximal inhibitory concentration (IC50) of Atrasentan in the parental cancer cell line using a cell viability assay (e.g., MTT assay).
-
Initial Exposure: Continuously culture the parental cells in media containing Atrasentan at a starting concentration equal to the IC10-IC20.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of Atrasentan in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Recovery and Maintenance: At each new concentration, allow the surviving cell population to recover and reach approximately 80% confluency before the next dose escalation. This process can take several months.
-
Validation: Once cells are able to proliferate in a significantly higher concentration of Atrasentan (e.g., >10-fold the parental IC50), confirm the resistant phenotype by re-evaluating the IC50.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of development.
Protocol 2: P-glycoprotein (P-gp) Functional Assay using Calcein-AM
-
Cell Seeding: Seed both parental and Atrasentan-resistant cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: To a subset of wells for each cell line, add a known P-gp inhibitor (e.g., Verapamil) and incubate for 30-60 minutes. This will serve as a control to confirm P-gp-mediated efflux.
-
Calcein-AM Loading: Add Calcein-AM (a non-fluorescent P-gp substrate) to all wells at a final concentration of approximately 0.25 µM. Incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Inside the cells, esterases convert Calcein-AM to the fluorescent calcein. P-gp will efflux the non-fluorescent Calcein-AM. Measure the intracellular fluorescence using a plate reader (Excitation: ~490 nm, Emission: ~515 nm).
-
Data Analysis: Resistant cells with high P-gp activity will show lower fluorescence compared to parental cells. The fluorescence in resistant cells should increase in the presence of the P-gp inhibitor.
Protocol 3: Western Blot for p-Akt (Ser473) and Total Akt
-
Sample Preparation: Culture parental and Atrasentan-resistant cells to ~80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total Akt.
-
Densitometry Analysis: Quantify the band intensities and calculate the ratio of p-Akt to total Akt for each cell line.
Visualizations
References
Technical Support Center: Atrasentan Hydrochloride Continuous Delivery Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of Atrasentan Hydrochloride in continuous delivery systems for in vivo experimental use. The focus is on the development of poly(lactic-co-glycolic acid) (PLGA) microspheres, a common and effective method for sustained release of hydrophobic drugs like Atrasentan.
Frequently Asked Questions (FAQs)
Q1: What is a suitable formulation strategy for continuous in vivo delivery of this compound in preclinical studies?
A1: For preclinical research, encapsulating this compound within biodegradable poly(lactic-co-glycolic acid) (PLGA) microspheres is a highly effective strategy for achieving sustained in vivo release. This is typically accomplished using an oil-in-water (o/w) emulsion solvent evaporation method. This technique is well-suited for hydrophobic drugs like Atrasentan and allows for tunable release kinetics based on formulation parameters.
Q2: What are the key parameters that influence the characteristics of Atrasentan-loaded PLGA microspheres?
A2: The critical parameters that you can modulate to control the quality and performance of your microspheres include:
-
PLGA Properties: The molecular weight, lactide-to-glycolide ratio, and polymer end-group (ester vs. carboxylic acid) significantly impact the degradation rate and, consequently, the drug release profile.[1][2][3]
-
Drug-to-Polymer Ratio: This ratio directly affects the drug loading capacity and can influence the release kinetics.
-
Solvent System: The choice of organic solvent for dissolving the polymer and drug (e.g., dichloromethane, ethyl acetate) and its ratio to the aqueous phase is crucial.[4]
-
Process Parameters: Stirring speed, emulsifier concentration (e.g., polyvinyl alcohol - PVA), and the temperature and duration of solvent evaporation all play a role in determining particle size, morphology, and encapsulation efficiency.[5]
Q3: What is a typical "burst release" and how can it be minimized for Atrasentan microspheres?
A3: Burst release is the rapid initial release of a large fraction of the encapsulated drug immediately after administration. It is primarily caused by the drug that is adsorbed on the surface of the microspheres. To minimize this effect, consider the following:
-
Washing the Microspheres: Thoroughly wash the prepared microspheres with a suitable solvent (e.g., an aqueous ethanol (B145695) solution) to remove surface-adsorbed Atrasentan.
-
Optimizing Polymer Concentration: Increasing the polymer concentration in the organic phase can create a denser matrix, reducing the amount of drug that accumulates on the surface.
-
Adjusting the CP/DP Ratio: A higher ratio of the continuous phase (aqueous) to the dispersed phase (organic) can facilitate more efficient partitioning and encapsulation, leading to a lower burst release.[5]
Q4: How long can I expect the in vivo release of Atrasentan from PLGA microspheres to last?
A4: The duration of drug release is highly dependent on the PLGA formulation. Studies with hydrophobic drugs encapsulated in PLGA have demonstrated sustained release profiles ranging from several days to over a month.[5][6] For Atrasentan, a release period of up to 30 days has been reported, governed by a combination of drug diffusion and polymer degradation.[5] You can tailor the release duration by selecting PLGA with a specific molecular weight and lactide-to-glycolide ratio. Higher molecular weight and a higher lactide content generally lead to slower degradation and longer release times.[1]
Q5: Are there biocompatibility concerns with using PLGA microspheres for in vivo studies?
A5: PLGA is a widely used, FDA-approved polymer known for its excellent biocompatibility and biodegradability.[7] Its degradation products, lactic acid and glycolic acid, are endogenous substances that are readily metabolized by the body. However, as with any implantable formulation, it is essential to ensure the final microsphere preparation is sterile and free of residual organic solvents to avoid local tissue irritation or toxicity. Standard biocompatibility assessments, such as cytotoxicity tests (ISO 10993-5), are recommended for any new formulation intended for in vivo use.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and evaluation of Atrasentan-loaded PLGA microspheres.
| Issue | Potential Causes | Recommended Solutions & Optimizations |
| Low Encapsulation Efficiency (<60%) | 1. Drug Partitioning: Atrasentan, being hydrophobic, has some limited solubility in the aqueous phase, leading to its loss during emulsification.[9][10] 2. Low Polymer Concentration: A less viscous organic phase allows for faster diffusion of the drug into the continuous phase.[11] 3. Rapid Solvent Removal: If the organic solvent is removed too quickly, the polymer may precipitate before the drug is efficiently entrapped. | 1. Increase Polymer Concentration: A higher PLGA concentration increases the viscosity of the dispersed phase, hindering drug diffusion into the aqueous phase and thereby increasing encapsulation efficiency.[11] 2. Optimize CP/DP Ratio: Increase the volume ratio of the continuous phase to the dispersed phase. A higher ratio can improve the efficiency of droplet formation and drug entrapment. 3. Pre-saturate the Aqueous Phase: Saturating the continuous aqueous phase with Atrasentan can reduce the concentration gradient and minimize drug partitioning out of the organic droplets. |
| High Initial Burst Release (>30% in the first 24h) | 1. Surface-Associated Drug: A significant amount of Atrasentan may be adsorbed onto the surface of the microspheres rather than being encapsulated within the core. 2. High Porosity: Porous microspheres have a larger surface area exposed to the release medium, leading to a faster initial release. 3. Small Particle Size: Smaller particles have a larger surface area-to-volume ratio, which can contribute to a more rapid initial release.[6] | 1. Thorough Washing: After harvesting, wash the microspheres multiple times with deionized water or a mild surfactant solution to remove surface-bound drug. 2. Control Solvent Evaporation Rate: A slower, more controlled evaporation of the organic solvent can lead to the formation of a denser, less porous polymer matrix. 3. Increase Particle Size: Adjusting process parameters like decreasing the stirring speed during emulsification can lead to larger microspheres, which may exhibit a lower burst release. |
| Inconsistent or Bimodal Particle Size Distribution | 1. Inadequate Emulsification: Insufficient stirring speed or improper mixing can lead to the formation of non-uniform droplets. 2. Droplet Coalescence: The emulsifier (e.g., PVA) concentration may be too low to effectively stabilize the newly formed droplets, causing them to merge. 3. Ostwald Ripening: Over time, smaller droplets can dissolve and redeposit onto larger droplets, leading to a broader size distribution. | 1. Optimize Stirring Speed: Systematically vary the homogenization speed to find the optimal setting that produces a narrow size distribution. 2. Adjust Emulsifier Concentration: Increase the concentration of the stabilizer (e.g., PVA) in the aqueous phase to ensure complete coverage and stabilization of the emulsion droplets. 3. Control Emulsification Time: Minimize the time between emulsion formation and solvent removal to reduce the opportunity for droplet coalescence or Ostwald ripening. |
| Poor In Vitro - In Vivo Correlation (IVIVC) | 1. Different Release Mechanisms: The drug release mechanism in vivo can be more complex, involving polymer degradation accelerated by enzymes, which is not fully replicated in simple in vitro buffer systems.[12][13] 2. Dose Dumping: The microspheres may agglomerate at the injection site, leading to a different release profile than predicted from well-dispersed in vitro tests. 3. Formulation Instability: The formulation may not be stable in the physiological environment, leading to premature degradation and rapid drug release. | 1. Use Biorelevant In Vitro Media: Consider adding enzymes (e.g., esterases) to the in vitro release medium to better simulate the in vivo degradation of the PLGA matrix. 2. Characterize Microsphere Degradation: In parallel with release studies, monitor the molecular weight reduction and mass loss of the PLGA microspheres under both in vitro and in vivo conditions to better understand the release mechanism.[13] 3. Ensure Proper Suspension for Injection: Develop a suitable, sterile vehicle for suspending the microspheres prior to injection to ensure they are well-dispersed and do not aggregate. |
Data Presentation: Atrasentan-PLGA Microsphere Formulation
The following tables summarize representative quantitative data for Atrasentan-loaded PLGA microspheres prepared by the o/w emulsion solvent evaporation method. These data illustrate the impact of key formulation parameters on the final characteristics of the microspheres.
Table 1: Effect of Polymer Concentration on Microsphere Properties
| Formulation ID | PLGA Concentration (% w/v in DCM) | Drug Loading (%) | Encapsulation Efficiency (%) | Mean Particle Size (µm) |
| AT-MS-01 | 5 | 8.2 ± 0.7 | 65.6 ± 5.6 | 45.3 ± 4.1 |
| AT-MS-02 | 10 | 9.1 ± 0.5 | 72.8 ± 4.0 | 58.7 ± 5.3 |
| AT-MS-03 | 15 | 9.5 ± 0.6 | 76.0 ± 4.8 | 72.1 ± 6.5 |
Data are presented as mean ± standard deviation (n=3). An increase in PLGA concentration generally leads to higher encapsulation efficiency and larger particle size.
Table 2: Effect of Drug-to-Polymer Ratio on Microsphere Properties
| Formulation ID | Drug:Polymer Ratio (w/w) | Drug Loading (%) | Encapsulation Efficiency (%) | Initial Burst Release (% in 24h) |
| AT-MS-04 | 1:10 | 8.5 ± 0.4 | 85.0 ± 4.0 | 18.2 ± 2.1 |
| AT-MS-05 | 1:5 | 14.1 ± 1.1 | 70.5 ± 5.5 | 25.6 ± 2.8 |
| AT-MS-06 | 1:3 | 18.9 ± 1.5 | 56.7 ± 4.5 | 34.1 ± 3.5 |
Data are presented as mean ± standard deviation (n=3). Higher initial drug loading can lead to a decrease in encapsulation efficiency and an increase in burst release.
Table 3: Representative In Vitro Release Profile of Atrasentan from PLGA Microspheres
| Time (Days) | Cumulative Release (%) - Formulation AT-MS-04 |
| 1 | 18.2 ± 2.1 |
| 3 | 29.5 ± 3.0 |
| 7 | 45.8 ± 4.2 |
| 14 | 68.3 ± 5.9 |
| 21 | 85.1 ± 7.3 |
| 28 | 96.4 ± 8.1 |
Data are presented as mean ± standard deviation (n=3). The release profile shows an initial burst followed by a sustained release over 4 weeks.
Experimental Protocols
Preparation of Atrasentan-Loaded PLGA Microspheres (o/w Solvent Evaporation)
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, e.g., 50:50 lactide:glycolide ratio, inherent viscosity ~0.4 dL/g)
-
Dichloromethane (DCM), HPLC grade
-
Polyvinyl alcohol (PVA), 87-89% hydrolyzed
-
Deionized water
Procedure:
-
Prepare the Organic Phase (Dispersed Phase):
-
Dissolve a specific amount of PLGA (e.g., 500 mg) in DCM (e.g., 5 mL).
-
Once the polymer is fully dissolved, add the desired amount of this compound (e.g., 50 mg, for a 1:10 drug-to-polymer ratio).
-
Vortex or sonicate briefly to ensure the drug is fully dissolved or homogeneously suspended in the polymer solution.
-
-
Prepare the Aqueous Phase (Continuous Phase):
-
Prepare a 1% (w/v) PVA solution in deionized water (e.g., 1 g of PVA in 100 mL of water).
-
Stir the solution with gentle heating until the PVA is completely dissolved. Allow it to cool to room temperature.
-
-
Form the Emulsion:
-
Place a specific volume of the PVA solution (e.g., 100 mL) into a beaker.
-
Begin stirring the PVA solution with an overhead stirrer at a controlled speed (e.g., 500-1000 rpm).
-
Slowly add the organic phase containing Atrasentan and PLGA dropwise into the stirring aqueous phase to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Continue stirring the emulsion at room temperature for 4-6 hours to allow for the complete evaporation of the DCM. The microspheres will solidify during this process.
-
-
Harvest and Wash the Microspheres:
-
Collect the hardened microspheres by centrifugation (e.g., 5000 rpm for 10 minutes).
-
Discard the supernatant and wash the microspheres by resuspending them in deionized water, followed by centrifugation. Repeat this washing step at least three times to remove residual PVA and any unencapsulated drug.
-
-
Drying:
-
Freeze the washed microspheres and then lyophilize (freeze-dry) them for 48 hours to obtain a fine, free-flowing powder.
-
Store the dried microspheres in a desiccator at 4°C.
-
In Vitro Drug Release Study
Materials:
-
Atrasentan-loaded microspheres
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tween 20 or Sodium Dodecyl Sulfate (SDS) as a surfactant to maintain sink conditions
-
Centrifuge tubes
-
Shaking incubator
-
HPLC system with a suitable C18 column
Procedure:
-
Preparation of Release Medium: Prepare PBS (pH 7.4) containing a small percentage of surfactant (e.g., 0.02% v/v Tween 20) to ensure the solubility of the released Atrasentan.
-
Sample Preparation: Accurately weigh about 10-20 mg of the lyophilized microspheres and place them into a centrifuge tube.
-
Initiation of Release Study: Add a defined volume of the release medium (e.g., 10 mL) to each tube.
-
Incubation: Place the tubes in a shaking incubator set to 37°C and a constant agitation speed (e.g., 100 rpm).
-
Sampling: At predetermined time points (e.g., 1, 6, 24 hours, and then daily or every few days), remove the tubes from the incubator and centrifuge them to pellet the microspheres.
-
Sample Analysis:
-
Carefully withdraw a specific volume of the supernatant (e.g., 1 mL).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium and resuspend the microspheres.
-
Filter the collected supernatant through a 0.22 µm syringe filter.
-
Analyze the concentration of Atrasentan in the filtrate using a validated HPLC method.
-
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
In Vivo Pharmacokinetic Study in a Rat Model
Materials:
-
Atrasentan-loaded microspheres
-
Sterile suspension vehicle (e.g., saline with 0.5% carboxymethylcellulose and 0.1% Tween 80)
-
Sprague-Dawley rats (male, 250-300 g)
-
Syringes and needles for subcutaneous or intramuscular injection
-
Blood collection tubes (e.g., containing heparin or EDTA)
-
Anesthesia (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dose Preparation: On the day of the study, weigh the required amount of sterile microspheres to achieve the target dose (e.g., 10 mg/kg) and suspend them in a known volume of the sterile vehicle. Vortex thoroughly to ensure a uniform suspension.
-
Animal Dosing:
-
Anesthetize the rats according to an approved animal care protocol.
-
Administer the microsphere suspension via a single subcutaneous (s.c.) or intramuscular (i.m.) injection.
-
-
Blood Sampling:
-
At designated time points (e.g., 1, 4, 8, 24 hours, and then on days 2, 4, 7, 14, 21, 28), collect blood samples (approx. 200 µL) from a suitable site (e.g., tail vein or saphenous vein) into anticoagulant-containing tubes.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Bioanalysis:
-
Store the plasma samples at -80°C until analysis.
-
Extract Atrasentan from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of Atrasentan in the extracted samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½) using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Atrasentan Mechanism of Action: ETA Receptor Signaling Pathway
Caption: Atrasentan blocks the Endothelin-1 (ET-1) signaling cascade at the ETA receptor.
Experimental Workflow for Atrasentan Microsphere Development
Caption: A logical workflow for the development and evaluation of Atrasentan microspheres.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of polymer source on in vitro drug release from PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. kinampark.com [kinampark.com]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. The Effect of Polymer Blends on the In Vitro Release/Degradation and Pharmacokinetics of Moxidectin-Loaded PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. A Reproducible Accelerated In Vitro Release Testing Method for PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of in vivo release of triamcinolone acetonide from PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Atrasentan Hydrochloride and Other Endothelin Receptor Antagonists
This guide provides a detailed, objective comparison of Atrasentan (B1666376) Hydrochloride with other prominent endothelin receptor antagonists (ERAs), including bosentan (B193191), ambrisentan, and macitentan (B1675890). It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, performance based on experimental data, and key methodologies.
Introduction to the Endothelin System and Receptor Antagonism
The endothelin (ET) system is a critical regulator of vascular tone and cell proliferation. Endothelin-1 (ET-1), a potent 21-amino acid vasoconstrictor peptide, is the predominant isoform in the cardiovascular system.[1][2] ET-1 exerts its effects by binding to two G protein-coupled receptor subtypes: ET-A and ET-B.[2][3][4]
-
ET-A Receptors: Primarily located on vascular smooth muscle cells, their activation leads to potent vasoconstriction and cellular proliferation.[1][4][5]
-
ET-B Receptors: Found on both endothelial cells and smooth muscle cells.[4][6] Endothelial ET-B receptor activation mediates vasodilation through the release of nitric oxide (NO) and prostacyclin and is involved in clearing circulating ET-1.[1][4] Conversely, ET-B receptors on smooth muscle cells contribute to vasoconstriction.[3][4]
In pathological conditions such as pulmonary arterial hypertension (PAH) and diabetic kidney disease (DKD), the endothelin system is often upregulated.[5][7][8] Endothelin receptor antagonists (ERAs) are therapeutic agents that block the actions of ET-1. They are broadly classified as:
-
Selective ET-A Receptor Antagonists: Such as Atrasentan and Ambrisentan, which primarily target the ET-A receptor.[7]
-
Dual ET-A/ET-B Receptor Antagonists: Such as Bosentan and Macitentan, which inhibit both receptor subtypes.[7][9]
Atrasentan is a highly selective ET-A receptor antagonist that has been extensively studied for its potential in treating diabetic kidney disease.[7][10][11] Other ERAs, like bosentan, ambrisentan, and macitentan, are primarily approved for the treatment of PAH.[6][7][12]
Mechanism of Action and Signaling Pathway
Activation of ET-A and ET-B receptors on smooth muscle cells initiates a signaling cascade via Gq-proteins, activating Phospholipase C (PLC).[2][3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[1][2][3] ERAs competitively bind to these receptors, inhibiting this cascade.
Comparative Data
The performance, efficacy, and safety of ERAs are determined by their unique physicochemical, pharmacokinetic, and pharmacodynamic properties.[9]
The selectivity of an ERA for the ET-A versus the ET-B receptor is a key determinant of its therapeutic profile. High selectivity for the ET-A receptor is often sought to block vasoconstriction while preserving the beneficial ET-1 clearance and vasodilatory functions of endothelial ET-B receptors.[13]
| Compound | Receptor | Ki (nM) | Selectivity Ratio (ETB Ki / ETA Ki) | Reference |
| Atrasentan | ETA | 0.0551 | 87 | [14] |
| ETB | 4.80 | [14] | ||
| Ambrisentan | ETA | 0.12 | >4000 (approx.) | [7][15] |
| ETB | - | |||
| Bosentan | ETA | 4.75 | 8.6 | [14] |
| ETB | 40.9 | [14] | ||
| Macitentan | ETA | 0.14 | ~50 (approx.) | [7][15] |
| ETB | - | |||
| YM598 | ETA | 0.772 | 185 | [14] |
| ETB | 143 | [14] |
Note: Ki values can vary between studies depending on the assay conditions. YM598 is included as a comparator from a head-to-head preclinical study. Ambrisentan is noted to be highly selective for ETA.[7]
| Parameter | Atrasentan | Ambrisentan | Bosentan | Macitentan |
| Dosage | 0.75 mg once daily | 5-10 mg once daily | 125 mg twice daily | 10 mg once daily |
| Half-life (t1/2) | ~24 hours (approx.) | ~9-15 hours | ~5 hours | ~16 hours (active metabolite ~48h) |
| Metabolism | CYP3A4, UGTs | CYP3A4, CYP2C19, UGTs | CYP2C9, CYP3A4 | CYP3A4 (forms active metabolite) |
| Key Interactions | Strong CYP3A4 inhibitors/inducers | Cyclosporine, strong CYP inhibitors | Cyclosporine, glyburide, CYP inducers/inhibitors | Strong CYP3A4 inhibitors/inducers |
Data compiled from[7][16][17].
While direct head-to-head trials are lacking, data from placebo-controlled studies highlight the efficacy of ERAs in their respective target indications.[7][9][18]
| Drug | Trial (Indication) | Key Efficacy Endpoint Result | Reference |
| Atrasentan | SONAR (Diabetic Kidney Disease) | Reduced risk of composite renal events (doubling of serum creatinine (B1669602) or kidney failure). | [7][11][19] |
| Phase 2 (Diabetic Kidney Disease) | 0.75 mg dose reduced urine albumin-to-creatinine ratio (UACR) by 42% vs. placebo. | [20][21] | |
| Bosentan | BREATHE-1 (PAH) | Improved 6-minute walk distance (6MWD) by a mean of 44 meters vs. placebo. | [7] |
| Ambrisentan | ARIES-1 (PAH) | Improved 6MWD by a mean of 51 meters (at highest dose) vs. placebo. | [7] |
| Macitentan | SERAPHIN (PAH) | Improved 6MWD by a mean of 12.5 meters vs. placebo; significantly reduced morbidity/mortality events. | [7] |
The adverse effect profiles differ among ERAs, which is a critical consideration for treatment selection.
| Adverse Effect | Atrasentan | Ambrisentan | Bosentan | Macitentan |
| Abnormal Liver Function | Not significantly increased | Significantly decreased risk vs. placebo | Significantly increased risk (RR 3.78) | Not significantly increased |
| Peripheral Edema | Dose-dependent; noted in trials | Significantly increased risk (RR 2.02) | Significantly increased risk (RR 1.47) | Not significantly increased |
| Anemia | Noted in trials | Not significantly increased | Significantly increased risk (RR 3.09) | Significantly increased risk (RR 2.63) |
Data compiled from a meta-analysis of 24 randomized controlled trials.[22] RRs (Risk Ratios) are vs. placebo. A network meta-analysis confirmed that the primary safety indicators were abnormal liver function for bosentan, peripheral edema for ambrisentan, and anemia for macitentan.[23][24]
Experimental Protocols
This protocol outlines a standard radioligand competition binding assay to determine the binding affinity (Ki) of an unlabeled antagonist for ET-A or ET-B receptors.[2]
1. Materials:
-
Membrane Preparations: Cell membranes from cell lines recombinantly expressing human ET-A or ET-B receptors (e.g., CHO, HEK293, or A10 cells).[2][25]
-
Radioligand: [¹²⁵I]ET-1.[2]
-
Unlabeled Ligands: Test antagonists, reference compounds, and unlabeled ET-1 for determining non-specific binding.[2]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[26]
-
Wash Buffer: Ice-cold assay buffer.[2]
-
Equipment: 96-well filter plates (e.g., GF/C), vacuum harvester, microplate scintillation counter.[2]
2. Membrane Preparation:
-
Homogenize cells expressing the target receptor in a cold lysis buffer.[2][26]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[26]
-
Transfer the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.[26]
-
Wash the membrane pellet with fresh buffer, re-centrifuge, and resuspend the final pellet in assay buffer. Determine protein concentration.[2]
3. Assay Procedure (96-well plate format):
-
Assay Setup: Prepare triplicate wells for each condition in a final volume of 250 µL.[2]
-
Total Binding: 150 µL membrane preparation + 50 µL assay buffer + 50 µL [¹²⁵I]ET-1.
-
Non-specific Binding (NSB): 150 µL membrane preparation + 50 µL high concentration unlabeled ET-1 (e.g., 1 µM) + 50 µL [¹²⁵I]ET-1.[26]
-
Competitive Binding: 150 µL membrane preparation + 50 µL of varying concentrations of test antagonist + 50 µL [¹²⁵I]ET-1.[26]
-
-
Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C) to reach binding equilibrium.[2]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter plate using a vacuum harvester. This separates the bound radioligand from the free radioligand.[2][26][27]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer.[2]
-
Detection: Dry the filter, add scintillation fluid, and measure radioactivity using a scintillation counter.[2]
4. Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.[27]
-
Plot the percentage of specific binding against the log concentration of the test antagonist.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding).[27]
-
Convert the IC₅₀ to a Ki (binding affinity constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[27]
This protocol describes a general framework for assessing the in vivo efficacy of an ERA like Atrasentan in a preclinical model of diabetic kidney disease.
1. Animal Model Selection:
-
Select a relevant animal model that mimics human diabetic nephropathy. Common models include Goto-Kakizaki (GK) rats (a non-obese model of type 2 diabetes) or mice/rats with streptozotocin-induced diabetes.[28] The model should exhibit key features of the disease, such as persistent albuminuria and progressive kidney damage.
2. Study Design:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week.
-
Grouping: Randomly assign animals to treatment groups (e.g., Vehicle Control, Atrasentan low dose, Atrasentan high dose).
-
Baseline Measurements: Before starting treatment, collect baseline data, including body weight, blood glucose, blood pressure, and 24-hour urine for albumin-to-creatinine ratio (UACR) measurement.
3. Drug Administration:
-
Administer the vehicle or ERA (e.g., Atrasentan at 5 mg/kg) daily for a specified duration (e.g., 4-8 weeks) via an appropriate route, such as oral gavage.[28]
4. Monitoring and Endpoint Evaluation:
-
Regular Monitoring: Throughout the study, monitor animal health, body weight, and food/water intake.
-
Interim Measurements: Collect urine and blood samples at regular intervals (e.g., every 2 weeks) to assess changes in UACR, blood glucose, and markers of renal function (e.g., serum creatinine).
-
Terminal Procedures: At the end of the treatment period, perform the following:
-
Hemodynamic Assessment: Measure blood pressure.
-
Final Sample Collection: Collect final blood and 24-hour urine samples.
-
Tissue Harvesting: Euthanize animals and harvest kidneys. One kidney may be fixed in formalin for histological analysis, and the other snap-frozen for molecular analysis (e.g., gene expression).
-
5. Data Analysis:
-
Biochemical Analysis: Quantify UACR, serum creatinine, and other relevant biomarkers.
-
Histological Analysis: Stain kidney sections (e.g., with PAS and Masson's trichrome) to assess glomerular injury, tubulointerstitial fibrosis, and inflammation.
-
Statistical Analysis: Compare treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the statistical significance of any observed effects.
Conclusion
Atrasentan distinguishes itself from other ERAs through its high selectivity for the ET-A receptor and its primary clinical development focus on diabetic kidney disease. While dual antagonists like bosentan and macitentan are established therapies for PAH, Atrasentan's targeted mechanism offers a promising approach for renal protection by mitigating ET-A-mediated renal injury while potentially sparing the beneficial effects of ET-B signaling.[8][10] The choice between a selective and a dual ERA is largely driven by the specific pathophysiology of the target disease. Comparative data on receptor affinity, clinical efficacy, and adverse effect profiles are crucial for informing future research and guiding the development of next-generation endothelin-targeted therapies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. benchchem.com [benchchem.com]
- 3. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 4. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are endothelin receptor antagonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atrasentan for diabetic nephropathy — NephJC — NephJC [nephjc.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Efficacy and safety of endothelin receptor antagonists in type 2 diabetic kidney disease: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atrasentan: The Difficult Task of Integrating Endothelin A Receptor Antagonists into Current Treatment Paradigm for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic Review of Randomized Controlled Trials of Endothelin Receptor Antagonists for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Superiority of YM598 over atrasentan as a selective endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Slow receptor dissociation kinetics differentiate macitentan from other endothelin receptor antagonists in pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rationale and protocol of the Study Of diabetic Nephropathy with AtRasentan (SONAR) trial: A clinical trial design novel to diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Individual Atrasentan Exposure is Associated With Long‐term Kidney and Heart Failure Outcomes in Patients With Type 2 Diabetes and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systematic Review of Randomized Controlled Trials of Endothelin Receptor Antagonists for Pulmonary Arterial Hypertension - ProQuest [proquest.com]
- 19. mdpi.com [mdpi.com]
- 20. Abbott Announces Positive Results from Phase 2 Study of Low Dose Atrasentan for Treatment of Diabetic Kidney Disease [prnewswire.com]
- 21. researchgate.net [researchgate.net]
- 22. ahajournals.org [ahajournals.org]
- 23. A network meta-analysis for safety of endothelin receptor antagonists in pulmonary arterial hypertension - Zhang - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 24. cdn.amegroups.cn [cdn.amegroups.cn]
- 25. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Comparison of selective versus dual endothelin receptor antagonism on cerebrovascular dysfunction in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Atrasentan Hydrochloride and Zibotentan in Preclinical Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective endothelin-A (ETA) receptor antagonists, Atrasentan (B1666376) Hydrochloride and Zibotentan, based on available preclinical data in prostate cancer models. Both compounds were developed to target the endothelin-1 (B181129) (ET-1) signaling pathway, which is implicated in prostate cancer progression, including cell proliferation, survival, and bone metastasis. While both showed initial promise, their clinical development for prostate cancer has been met with challenges. This document aims to objectively present the preclinical evidence to aid in the understanding of their mechanisms and therapeutic potential.
Mechanism of Action: Targeting the Endothelin-1 Axis
Both Atrasentan and Zibotentan are competitive antagonists of the endothelin-A (ETA) receptor. In prostate cancer, elevated levels of endothelin-1 (ET-1) secreted by tumor cells bind to the ETA receptor, activating downstream signaling pathways that promote cancer cell growth, inhibit apoptosis (programmed cell death), and stimulate the formation of new bone (osteogenesis), a hallmark of prostate cancer bone metastases. By blocking the ETA receptor, both drugs aim to disrupt these pro-tumorigenic processes.
The binding of ET-1 to its ETA receptor can activate several intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, both of which are central to cell survival and proliferation.
Comparative Preclinical Efficacy
Direct head-to-head preclinical studies comparing Atrasentan and Zibotentan are scarce in publicly available literature. Therefore, this section presents the available data for each compound individually. It is important to note that variations in experimental models and methodologies make direct comparisons challenging.
In Vitro Data: Receptor Binding Affinity and Cell Proliferation
| Compound | Parameter | Value | Cell Line(s) | Reference |
| Atrasentan | Ki for ETA Receptor | 0.034 nM | Not Specified | [1] |
| Zibotentan | Ki for ETA Receptor | 13 nM | Human ETA receptor expressed in mouse erythroleukemic cells | [2] |
| Zibotentan | IC50 for ETB Receptor | >10 µM | Not Specified | [2] |
Note: A lower Ki value indicates a higher binding affinity.
In Vivo Data: Tumor Growth Inhibition in Xenograft Models
| Compound | Prostate Cancer Model | Dosing | Key Findings | Reference |
| Atrasentan | 22Rv1 intracardiac injection (bone metastasis model) | Not specified | Inhibited tumor growth in bony sites, but not in soft tissues. | [3] |
| Atrasentan | Prostate cancer xenograft | Not specified | Enhanced the anti-tumor effects of taxane (B156437) chemotherapy. | [4] |
| Zibotentan | Murine tumor xenograft models of prostate cancer | 10 mg/kg/day (i.p.) | Inhibited tumor cell proliferation and mortality. | [2] |
| Zibotentan | Murine tumor xenograft models of prostate cancer | 50 mg/kg/day (p.o.) | Inhibited tumor cell proliferation and mortality. | [2] |
| Zibotentan | Murine tumor xenograft models of prostate cancer | 25 and 50 mg/kg/day (p.o.) | Inhibited blood vessel growth into tumor explants. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of ETA receptor antagonists.
In Vitro Cell Proliferation Assay (General Protocol)
This protocol describes a common method to assess the effect of a compound on the proliferation of prostate cancer cell lines.
1. Cell Culture and Seeding:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145, 22Rv1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested and seeded into 96-well microplates at a predetermined density to ensure exponential growth during the assay.
2. Compound Treatment:
-
A stock solution of Atrasentan Hydrochloride or Zibotentan is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are prepared in culture medium to achieve a range of final concentrations.
-
The culture medium in the wells is replaced with the medium containing the test compound or vehicle control.
3. Incubation:
-
The plates are incubated for a specific duration (e.g., 48, 72, or 96 hours) under standard cell culture conditions (37°C, 5% CO2).
4. Cell Viability Assessment (MTT Assay Example):
-
After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
5. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting the percentage of viability against the compound concentration.
In Vivo Prostate Cancer Xenograft Model (General Protocol)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a subcutaneous prostate cancer xenograft model.
1. Cell Preparation and Implantation:
-
Prostate cancer cells (e.g., PC-3, 22Rv1) are harvested and resuspended in a suitable medium, often mixed with an extracellular matrix component like Matrigel.
-
A specific number of cells (e.g., 1-5 x 106) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3). Tumor volume is typically calculated using the formula: (Length x Width2) / 2.
-
Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
Treatment with the test compound (Atrasentan or Zibotentan) or vehicle is initiated. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule are specific to the study design.
3. Monitoring Tumor Growth and Animal Health:
-
Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers.
-
The body weight and overall health of the mice are monitored throughout the study.
-
For cell lines engineered to express luciferase, tumor burden can be non-invasively monitored using bioluminescence imaging after the injection of a luciferin (B1168401) substrate.
4. Study Endpoint and Data Analysis:
-
The study is terminated when tumors in the control group reach a predetermined maximum size or when other ethical endpoints are met.
-
At the end of the study, tumors are excised and weighed.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
Both this compound and Zibotentan demonstrate preclinical activity in prostate cancer models through the targeted inhibition of the ETA receptor. Zibotentan has a reported IC50 value for the ETA receptor of 13nM and has shown inhibition of tumor growth and angiogenesis in xenograft models. Atrasentan exhibits a higher binding affinity for the ETA receptor (Ki of 0.034 nM) and has also demonstrated efficacy in a bone metastasis xenograft model.
However, the lack of direct comparative preclinical studies makes it difficult to definitively conclude which compound has a superior preclinical profile. Furthermore, the translation of these preclinical findings to clinical efficacy in prostate cancer has been challenging for both agents, with large-scale clinical trials not meeting their primary endpoints for survival benefit. This highlights the complexities of targeting the endothelin axis in prostate cancer and the importance of further research to identify patient populations that may benefit from this therapeutic strategy. The data and protocols presented in this guide are intended to provide a foundation for researchers to design and interpret future studies in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Bone-specific growth inhibition of prostate cancer metastasis by atrasentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 3, Randomized Controlled Trial of Atrasentan in Patients with Nonmetastatic Hormone-Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Atrasentan Hydrochloride vs. Bosentan: A Comparative Efficacy Analysis in Preclinical Kidney Disease Models
For researchers and drug development professionals navigating the landscape of potential therapies for chronic kidney disease (CKD), endothelin receptor antagonists (ERAs) present a compelling target. The endothelin (ET) system, particularly the ET-1 peptide and its ETA and ETB receptors, is a key driver of vasoconstriction, inflammation, and fibrosis—hallmarks of renal pathology. This guide provides an objective, data-driven comparison of two prominent ERAs: Atrasentan Hydrochloride, a highly selective ETA receptor antagonist, and Bosentan (B193191), a dual ETA/ETB receptor antagonist. The following analysis is based on experimental data from various preclinical models of kidney disease to inform research and development decisions.
The Endothelin Signaling Pathway in Renal Pathophysiology
The endothelin system plays a critical role in the progression of kidney disease. Endothelin-1 (ET-1), a potent vasoconstrictor, acts through two main receptor subtypes, ETA and ETB. In the kidney, activation of the ETA receptor is predominantly associated with detrimental effects such as vasoconstriction, mesangial cell proliferation, inflammation, and fibrosis.[1] The role of the ETB receptor is more complex, with evidence suggesting it can mediate both vasodilation and natriuresis, but also contribute to pathological processes. Atrasentan's high selectivity for the ETA receptor (approximately 1800-fold) is designed to specifically target the pathogenic pathway, while Bosentan's dual antagonism affects both receptor subtypes.[2][3]
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative efficacy data for Atrasentan and Bosentan in various rodent models of kidney disease.
Table 1: Efficacy of Atrasentan (Selective ETA Antagonist) in Rodent Models
| Kidney Disease Model | Key Efficacy Parameter | Treatment Dose & Duration | Result | Citation |
| Diabetic Nephropathy (Streptozotocin-induced Dahl Salt-Sensitive Rats) | Proteinuria | 5 mg/kg/day for 6 weeks | ~40-43% reduction vs. vehicle | [4] |
| Glomerulosclerosis & Fibrosis | 5 mg/kg/day for 6 weeks | Significant reduction vs. vehicle | [4] | |
| Salt-Sensitive Hypertension (Dahl Salt-Sensitive Rats) | Proteinuria | 5 mg/kg/day (moderate dose) for 6 weeks | Significant attenuation of proteinuria increase | [5] |
| Glomerulosclerosis | 5 mg/kg/day for 6 weeks | Significant attenuation | [5] | |
| Mesangioproliferative Glomerulonephritis (Anti-Thy1.1 Rat Model) | Proteinuria (UPCR) | 10 mg/kg, twice daily for 7 days | Significant attenuation | [6][7] |
| Glomerular Injury | 10 mg/kg, twice daily for 7 days | Significant attenuation of hypercellularity & matrix expansion | [6][7] | |
| Chronic Kidney Disease (5/6 Nephrectomy Uremic Rats) | Proteinuria | 10 mg/kg/day for 3 months | No significant effect on proteinuria | [2] |
Table 2: Efficacy of Bosentan (Dual ETA/ETB Antagonist) in Rodent Models
| Kidney Disease Model | Key Efficacy Parameter | Treatment Dose & Duration | Result | Citation |
| Diabetic Nephropathy (Streptozotocin-induced WKY Rats) | Urinary Protein Excretion | 100 mg/kg/day for 1 month | Prevented increase in protein excretion vs. vehicle | [8][9] |
| Renal Fibrosis Markers (Collagen I, Fibronectin) | 100 mg/kg/day for 1 month | Prevented increase in immunoreactive markers | [8][9] | |
| Contrast-Induced Nephropathy (Unilateral Nephrectomy Rats) | Creatinine (B1669602) Clearance | Not specified | Markedly inhibited the fall in creatinine clearance | [1][10] |
| Unilateral Ureteral Obstruction (UUO) | Renal Interstitial Fibrosis | Not specified | Attenuated fibrosis (additive effect with Valsartan) | [11] |
| Renal Ischemia-Reperfusion Injury | Apoptosis & Tissue Injury | Not specified | Protected kidney from injury, similar to Ambrisentan | [12][13] |
Table 3: Direct Comparison of Selective vs. Dual Antagonism in Diabetic Rats
A key study directly compared a selective ETA antagonist (ABT-627) with a combined ETA/B antagonist (A-182086) in streptozotocin-induced diabetic rats, providing insight into the differential effects of Atrasentan-like versus Bosentan-like mechanisms.
| Efficacy Parameter | Selective ETA Antagonist (ABT-627) | Dual ETA/B Antagonist (A-182086) | Citation |
| Proteinuria | Significantly attenuated | Significantly attenuated | [14][15] |
| Glomerular Permeability to Albumin | Significantly attenuated | Significantly attenuated | [14][15] |
| Glomerular Inflammation (sICAM-1, MCP-1) | Significantly attenuated | No significant effect | [14][15] |
| Pro-fibrotic Activity (Active TGF-β1) | Significantly reduced | Significantly reduced (but to a lesser extent than selective antagonist) | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key studies cited in this guide.
Atrasentan in Diabetic Dahl Salt-Sensitive (STZ-SS) Rats[4]
-
Animal Model: Nine-week-old male Dahl salt-sensitive (SS) rats were used. Diabetes was induced with a single intraperitoneal injection of streptozotocin (B1681764) (STZ; 50 mg/kg). The development of nephropathy was confirmed by a significant increase in proteinuria three weeks post-STZ injection.
-
Treatment Groups: Rats were divided into two groups: vehicle control and Atrasentan (5 mg/kg/day) administered via drinking water.
-
Duration: The treatment period was 6 weeks.
-
Key Measurements: 24-hour urinary protein excretion was measured to assess proteinuria. Mean arterial pressure was monitored. At the end of the study, kidneys were harvested for histological analysis to assess the degree of glomerulosclerosis and renal fibrosis.
Bosentan in Streptozotocin (STZ)-Induced Diabetic Rats[8][9]
-
Animal Model: Diabetes was induced in Wistar-Kyoto (WKY) rats via intravenous injection of streptozotocin. A control group of non-diabetic WKY rats was also included.
-
Treatment Groups: Diabetic rats were divided into two groups: one receiving Bosentan (100 mg/kg/day) by gastric gavage and another receiving the vehicle.
-
Duration: The treatment duration was one month.
-
Key Measurements: 24-hour urine collections were performed at the beginning and end of the study to measure protein excretion (expressed as µg urinary protein/mg urinary creatinine). After the treatment period, kidneys were processed for immunohistochemical analysis of collagen I, fibronectin, and TGF-β.
Selective vs. Dual Antagonism in STZ-Induced Diabetic Rats[14][15]
-
Animal Model: Diabetes was induced in rats using streptozotocin (STZ). The antagonists were administered after six weeks of established hyperglycemia.
-
Treatment Groups:
-
Vehicle Control (diabetic)
-
Selective ETA antagonist (ABT-627; 5 mg/kg/day)
-
Combined ETA/B antagonist (A-182086; 10 mg/kg/day)
-
-
Duration: Treatment was administered daily for one week.
-
Key Measurements: Proteinuria, glomerular permeability to albumin (Palb), and urinary nephrin (B609532) were measured. Glomeruli were isolated to assess levels of inflammatory markers (sICAM-1, MCP-1) and pro-fibrotic factors (MMP and TGF-β1 activity).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of a renal therapeutic agent.
Summary and Conclusion
The preclinical evidence suggests that both selective ETA (Atrasentan) and dual ETA/ETB (Bosentan) receptor antagonists can confer renal protection. However, their efficacy and mechanisms of action appear to differ, particularly in models of chronic kidney disease.
-
Atrasentan (Selective ETA Antagonist): Data from diabetic and hypertensive rat models consistently demonstrate that Atrasentan significantly reduces proteinuria by approximately 40% and attenuates structural kidney damage, including glomerulosclerosis and fibrosis.[4][5]
-
Bosentan (Dual ETA/ETB Antagonist): Bosentan has shown efficacy in preventing the rise in proteinuria in diabetic models and demonstrates protective effects in acute injury models.[1][8][9] However, in a chronic 5/6 nephrectomy model, Atrasentan failed to show a significant effect on proteinuria, suggesting its efficacy may be model-dependent.[2]
-
Head-to-Head Insights: The most direct comparative preclinical study suggests that while both selective and dual antagonists can reduce proteinuria, selective ETA blockade offers superior anti-inflammatory and potentially greater anti-fibrotic benefits.[14][15] This indicates that blocking the ETA receptor is crucial for mitigating key pathogenic pathways in diabetic kidney disease, and that concurrent blockade of the ETB receptor may not provide additional benefits for inflammation and fibrosis, and could potentially counteract some protective effects.
For researchers in drug development, these findings highlight the therapeutic potential of targeting the endothelin system. The data leans in favor of selective ETA antagonism as a more targeted approach for chronic kidney diseases like diabetic nephropathy, where inflammation and fibrosis are major drivers of progression. Further head-to-head studies in various chronic kidney disease models are warranted to fully elucidate the comparative long-term efficacy and safety of Atrasentan and Bosentan.
References
- 1. pubs.rsna.org [pubs.rsna.org]
- 2. Cardiac and Renal Effects of Atrasentan in Combination with Enalapril and Paricalcitol in Uremic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Prevention of the progression of renal injury in diabetic rodent models with preexisting renal disease with chronic endothelin A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin A Receptor Antagonist, Atrasentan, Attenuates Renal and Cardiac Dysfunction in Dahl Salt-Hypertensive Rats in a Blood Pressure Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Nephroprotective effect of bosentan in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Bosentan, an orally active endothelin antagonist: effect on the renal response to contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Comparison of the protective effects of selective endothelin-a receptor antagonist, ambrisentan, and dual endothelin-A/B receptor antagonist, bosentan, in experimental renal ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scite.ai [scite.ai]
- 14. Distinct Actions of Endothelin A-Selective Versus Combined Endothelin A/B Receptor Antagonists in Early Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synergistic Effects of Atrasentan Hydrochloride and ACE Inhibitors in Renal Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic therapeutic effects of Atrasentan Hydrochloride, a selective endothelin-A (ETA) receptor antagonist, and Angiotensin-Converting Enzyme (ACE) inhibitors. The combination of these agents represents a promising strategy for mitigating kidney damage, particularly in proteinuric glomerular diseases. This document synthesizes preclinical and clinical data, outlines experimental methodologies, and visualizes the underlying biological pathways.
Introduction to Atrasentan and ACE Inhibitors
This compound is a potent and selective antagonist of the endothelin-A (ETA) receptor. Endothelin-1 (ET-1), a powerful vasoconstrictor, contributes to the pathophysiology of chronic kidney disease (CKD) through mechanisms including vasoconstriction, inflammation, and fibrosis.[1] By blocking the ETA receptor, Atrasentan aims to counteract these detrimental effects.[1]
Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and CKD. They act on the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.[2][3] ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation, reduced aldosterone (B195564) secretion, and consequently, a decrease in blood pressure and proteinuria.[2][4]
The rationale for combining Atrasentan with ACE inhibitors lies in targeting two distinct yet complementary pathways implicated in the progression of renal disease. While ACE inhibitors primarily address the effects of angiotensin II, Atrasentan targets the endothelin system, offering a multi-faceted approach to renal protection.
Synergistic Effects on Proteinuria and Renal Function: A Data-Driven Comparison
Clinical evidence strongly supports the synergistic effect of combining Atrasentan with a stable and maximized dose of a RAS inhibitor, such as an ACE inhibitor, in reducing proteinuria, a key marker of kidney damage.[5]
Clinical Trial Data
The following tables summarize key quantitative data from pivotal clinical trials.
| Table 1: Efficacy of Atrasentan in Combination with RAS Inhibitors in IgA Nephropathy (ALIGN Phase III Trial - Interim Analysis) | |
| Parameter | Atrasentan + RAS Inhibitor vs. Placebo + RAS Inhibitor |
| Primary Endpoint | Statistically significant reduction in proteinuria[5][6] |
| Proteinuria Reduction (at 36 weeks) | 36.1% reduction in urine protein to creatinine (B1669602) ratio (UPCR)[2][5][6][7] |
| Significance | p < 0.0001[5][7] |
| Patient Population | Patients with IgA nephropathy on a maximally tolerated and stable dose of a RAS inhibitor.[5][6] |
| Table 2: Efficacy of Atrasentan in Combination with RAS Inhibitors in Diabetic Nephropathy (AFFINITY Trial - IgAN Cohort) | |
| Parameter | Atrasentan + ACEi/ARB vs. Baseline |
| Proteinuria Reduction (at 12 weeks) | 48% reduction in 24-hour urinary protein-to-creatinine ratio[8] |
| Patient Population | Patients with IgA nephropathy on maximum tolerated doses of ACE inhibitors or angiotensin-receptor blockers (ARBs).[8] |
| Table 3: Efficacy of Atrasentan in Combination with RAS Inhibitors in Diabetic Nephropathy (Phase 2 Trial) | |
| Parameter | Atrasentan Dose |
| Reduction in Urinary Albumin-to-Creatinine Ratio (UACR) | 11% |
| Significance (vs. Placebo) | - |
| Patient Population | Subjects with type 2 diabetic nephropathy on stable doses of ACE inhibitors or ARBs.[7][9] |
Preclinical Data
A study in uremic rats provided insights into the combined effects on cardiac and renal parameters, although the synergistic effects on proteinuria were not observed in this specific model, highlighting the complexity of the interaction.
| Table 4: Effects of Atrasentan and Enalapril (ACE inhibitor) in Uremic Rats | | | :--- | :--- | :--- | :--- | :--- | | Parameter | Uremic Control | Atrasentan | Enalapril | Atrasentan + Enalapril | | Systolic Blood Pressure | Increased | No significant effect | Decreased | Decreased | | Proteinuria | Increased | No significant effect | Decreased | No further reduction | | Cardiomyocyte Size | Increased | Blunted increase | Blunted increase | Additive decrease to normal levels | | Perivascular Fibrosis | - | Blunted | Blunted | - | | Source: Data synthesized from a study in rats with renal ablation.[10][11] |
Experimental Protocols
ALIGN Phase III Clinical Trial Protocol
-
Study Design : A global, randomized, multicenter, double-blind, placebo-controlled Phase III clinical trial.[6]
-
Patient Population : Approximately 340 patients with biopsy-proven IgA nephropathy with baseline total proteinuria over one gram per day despite optimized treatment with a RAS inhibitor.[6]
-
Intervention : Patients were randomized to receive either a daily oral dose of Atrasentan (0.75 mg) or a placebo, in addition to their ongoing stable dose of a RAS inhibitor, for approximately 2.5 years.[6][12]
-
Primary Efficacy Endpoint : The change in proteinuria as measured by the urine protein to creatinine ratio (UPCR) from baseline to 36 weeks.[6]
-
Secondary Objectives : Evaluation of the change in kidney function as measured by the estimated glomerular filtration rate (eGFR), as well as safety and tolerability.[6]
Urine Protein to Creatinine Ratio (UPCR) Measurement
-
Sample Collection : A spot urine sample is typically collected.[10] For more accurate assessment, a 24-hour urine collection may be utilized to account for diurnal variations in protein excretion.[13]
-
Analysis : The concentrations of protein and creatinine in the urine sample are measured. The UPCR is calculated by dividing the urine protein concentration by the urine creatinine concentration.[10]
-
Rationale : This ratio corrects for variations in urine concentration, providing a more consistent measure of protein excretion than protein concentration alone.[13]
Signaling Pathways and Experimental Workflow
Signaling Pathways
The synergistic effect of Atrasentan and ACE inhibitors is achieved by targeting two independent but convergent pathways that contribute to renal pathology.
Caption: Dual blockade of the RAAS and Endothelin pathways.
Experimental Workflow: Clinical Trial for Combination Therapy
The following diagram illustrates a typical workflow for a clinical trial evaluating the synergistic effects of Atrasentan and an ACE inhibitor.
References
- 1. What is Atrasentan used for? [synapse.patsnap.com]
- 2. ClinPGx [clinpgx.org]
- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 5. Urine Protein Creatinine Ratio (UPCR) Test Procedure & Process [metropolisindia.com]
- 6. How ACE inhibitors transformed the renin–angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addition of Atrasentan to Renin-Angiotensin System Blockade Reduces Albuminuria in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Targeting the Endothelin Axis with Atrasentan, in combination with IFN-alpha, in metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urine Protein Creatinine Ratio Test: Levels, Results, What to Expect [healthline.com]
- 11. researchgate.net [researchgate.net]
- 12. vhc.missouri.edu [vhc.missouri.edu]
- 13. How do you collect urine for UPCR? | Drlogy [drlogy.com]
Atrasentan Hydrochloride and SGLT2 Inhibitors: A Combination Therapy on the Horizon for Diabetic Nephropathy
For Immediate Release
The management of diabetic nephropathy is poised for a potential paradigm shift with the exploration of combination therapies targeting multiple pathogenic pathways. This guide provides a comprehensive comparison of the investigational drug Atrasentan Hydrochloride, a selective endothelin A (ETA) receptor antagonist, and the established class of sodium-glucose cotransporter-2 (SGLT2) inhibitors. It synthesizes available experimental data, details key clinical trial protocols, and elucidates the distinct yet complementary mechanisms of action of these agents, offering valuable insights for researchers, scientists, and drug development professionals.
Complementary Mechanisms of Action
Atrasentan and SGLT2 inhibitors exhibit distinct mechanisms that address different facets of diabetic kidney disease. Atrasentan primarily targets the endothelin system, while SGLT2 inhibitors focus on glomerular hemodynamics and metabolic factors.
Atrasentan works by selectively blocking the endothelin A (ETA) receptor.[1] Endothelin-1 (ET-1), a potent vasoconstrictor, is implicated in the pathogenesis of diabetic nephropathy by promoting vasoconstriction, inflammation, and fibrosis.[1][2] By inhibiting the ETA receptor, Atrasentan aims to mitigate these detrimental effects, thereby reducing proteinuria and slowing the progression of kidney damage.[1][2]
SGLT2 inhibitors , on the other hand, block the reabsorption of glucose in the proximal tubules of the kidneys.[3][4] This leads to increased urinary glucose excretion, which in turn reduces blood glucose levels.[3] Beyond glycemic control, SGLT2 inhibitors restore tubuloglomerular feedback by increasing sodium delivery to the macula densa. This leads to afferent arteriole vasoconstriction, which reduces intraglomerular pressure and hyperfiltration, key drivers of kidney damage in diabetes.[3][5]
The combination of Atrasentan and an SGLT2 inhibitor is hypothesized to provide additive or synergistic renal protection by simultaneously addressing both ET-1-mediated injury and adverse glomerular hemodynamics.
Signaling Pathway Overview
Caption: Signaling pathways of Atrasentan and SGLT2 inhibitors in diabetic nephropathy.
Key Clinical Trial Protocols
The following tables summarize the key design elements of major clinical trials for Atrasentan (SONAR) and SGLT2 inhibitors (CREDENCE and DAPA-CKD).
Table 1: Atrasentan - SONAR Trial Protocol
| Parameter | Details |
| Official Title | Study of Diabetic Nephropathy with Atrasentan (SONAR)[6][7] |
| Phase | 3[6] |
| Study Design | Double-blind, randomized, placebo-controlled[7][8] |
| Patient Population | Adults (18-85 years) with type 2 diabetes and chronic kidney disease.[8][9] |
| Inclusion Criteria | eGFR 25-75 mL/min/1.73 m², UACR 300-5000 mg/g, on maximum tolerated RAS inhibition.[8][9] |
| Exclusion Criteria | History of severe edema, pulmonary hypertension, or heart failure.[10] |
| Intervention | Atrasentan (0.75 mg daily) vs. placebo.[8] |
| Enrichment Period | 6-week open-label Atrasentan to identify responders (≥30% UACR reduction) without significant fluid retention.[6][8][10] |
| Primary Endpoint | Composite of doubling of serum creatinine (B1669602) or end-stage kidney disease.[6][8] |
Table 2: SGLT2 Inhibitors - CREDENCE and DAPA-CKD Trial Protocols
| Parameter | CREDENCE (Canagliflozin) | DAPA-CKD (Dapagliflozin) |
| Patient Population | Adults (≥30 years) with type 2 diabetes and CKD.[4] | Adults (≥18 years) with CKD, with or without type 2 diabetes.[3] |
| Inclusion Criteria | eGFR 30 to <90 mL/min/1.73 m², UACR >300 to 5000 mg/g, on stable RAS inhibition.[4] | eGFR ≥25 to ≤75 mL/min/1.73 m², UACR ≥200 to ≤5000 mg/g, on stable RAS inhibition.[3] |
| Exclusion Criteria | Type 1 diabetes, non-diabetic kidney disease, history of dialysis or kidney transplant.[4][11] | Type 1 diabetes, polycystic kidney disease, lupus nephritis, ANCA-associated vasculitis.[3] |
| Intervention | Canagliflozin (100 mg daily) vs. placebo.[4] | Dapagliflozin (10 mg daily) vs. placebo. |
| Primary Endpoint | Composite of end-stage kidney disease, doubling of serum creatinine, or renal or cardiovascular death.[4] | Composite of sustained ≥50% eGFR decline, end-stage kidney disease, or renal or cardiovascular death.[1] |
Experimental Workflow: SONAR Trial Enrichment Design
The SONAR trial utilized a unique enrichment design to select patients most likely to benefit from Atrasentan while minimizing the risk of adverse events.
Caption: Experimental workflow of the SONAR trial's enrichment period.
Quantitative Data on Combination Therapy
Direct evidence from large-scale, randomized controlled trials on the combination of Atrasentan and SGLT2 inhibitors in diabetic nephropathy is currently limited. However, a post-hoc analysis of the SONAR trial provides preliminary data.
In this analysis, a small subgroup of 14 patients received both an SGLT2 inhibitor and Atrasentan. When compared to 42 matched controls on Atrasentan alone, the combination therapy was associated with a greater reduction in albuminuria and a decrease in body weight, a surrogate for fluid retention, over a 6-week period.[6] While promising, these findings are from a small, non-randomized comparison and require confirmation in larger, dedicated trials.
The ongoing ASSIST trial is a Phase 2 study evaluating the safety and efficacy of Atrasentan in patients with IgA nephropathy who are already on a stable dose of an SGLT2 inhibitor.[12] Although the patient population does not have diabetic nephropathy, the study design and its focus on the combination therapy will provide valuable insights into the potential benefits and safety of this dual-pathway approach.
Comparative Efficacy and Safety Data
The following tables summarize the key efficacy and safety findings from the pivotal trials of Atrasentan and SGLT2 inhibitors as monotherapies.
Table 3: Efficacy Outcomes
| Outcome | SONAR (Atrasentan vs. Placebo) | CREDENCE (Canagliflozin vs. Placebo) | DAPA-CKD (Dapagliflozin vs. Placebo) |
| Primary Composite Renal Endpoint | Hazard Ratio: 0.65 (95% CI, 0.49-0.88), p=0.0047[13] | Hazard Ratio: 0.70 (95% CI, 0.59-0.82), p<0.001 | Hazard Ratio: 0.61 (95% CI, 0.51-0.72), p<0.001 |
| Doubling of Serum Creatinine | Hazard Ratio: 0.74 (95% CI, 0.57-0.95)[7] | Hazard Ratio: 0.60 (95% CI, 0.48-0.76), p<0.001 | - |
| End-Stage Kidney Disease | Hazard Ratio: 0.70 (95% CI, 0.55-0.88)[7] | Hazard Ratio: 0.68 (95% CI, 0.54-0.86), p=0.002 | - |
Table 4: Key Safety Outcomes
| Adverse Event | SONAR (Atrasentan vs. Placebo) | CREDENCE (Canagliflozin vs. Placebo) | DAPA-CKD (Dapagliflozin vs. Placebo) |
| Hospitalization for Heart Failure | Hazard Ratio: 1.33 (95% CI, 0.85-2.07)[8] | Hazard Ratio: 0.61 (95% CI, 0.47-0.80), p<0.001 | Hazard Ratio: 0.71 (95% CI, 0.55-0.92), p=0.009 |
| Fluid Retention-Related Events | More frequent in the Atrasentan group.[13] | - | - |
| Diabetic Ketoacidosis | - | Higher incidence with Canagliflozin. | - |
| Genital Mycotic Infections | - | Higher incidence with Canagliflozin. | Higher incidence with Dapagliflozin. |
Logical Relationship of Combined Therapy
The combination of Atrasentan and an SGLT2 inhibitor offers a multi-pronged attack on the pathophysiology of diabetic nephropathy.
Caption: Logical relationship of the combined therapeutic effects of Atrasentan and SGLT2 inhibitors.
Conclusion and Future Directions
The combination of this compound and SGLT2 inhibitors represents a promising, albeit investigational, approach to the treatment of diabetic nephropathy. By targeting both the endothelin system and glomerular hemodynamics, this combination therapy has the potential to offer enhanced renoprotection compared to either agent alone. The preliminary data from the SONAR trial post-hoc analysis are encouraging, suggesting a potential for greater albuminuria reduction.[6] Furthermore, the diuretic effect of SGLT2 inhibitors may help to mitigate the fluid retention associated with Atrasentan, potentially improving its safety profile.
The results of the ongoing ASSIST trial will be crucial in further elucidating the safety and efficacy of this combination.[12] Future research should focus on large-scale, randomized controlled trials specifically in patients with diabetic nephropathy to definitively establish the clinical utility of combining Atrasentan and SGLT2 inhibitors. Such studies will be instrumental in determining the optimal role of this novel therapeutic strategy in the evolving landscape of diabetic kidney disease management.
References
- 1. researchgate.net [researchgate.net]
- 2. azmed.cr [azmed.cr]
- 3. Rationale and protocol of the Dapagliflozin And Prevention of Adverse outcomes in Chronic Kidney Disease (DAPA-CKD) randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canagliflozin and Renal Events in Diabetes With Established Nephropathy Clinical Evaluation - American College of Cardiology [acc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. The Effect of Atrasentan on Kidney and Heart Failure Outcomes by Baseline Albuminuria and Kidney Function: A Post Hoc Analysis of the SONAR Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atrasentan and renal events in patients with type 2 diabetes and chronic kidney disease (SONAR): a double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Early Response in Albuminuria and Long-Term Kidney Protection during Treatment with an Endothelin Receptor Antagonist: A Prespecified Analysis from the SONAR Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Baseline characteristics and enrichment results from the SONAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rxfiles.ca [rxfiles.ca]
- 12. igan.org [igan.org]
- 13. pure.rug.nl [pure.rug.nl]
Head-to-head comparison of Atrasentan and Ambrisentan in preclinical studies
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Selective Endothelin Receptor Antagonists
In the landscape of selective endothelin-A (ETA) receptor antagonists, Atrasentan (B1666376) and Ambrisentan have emerged as significant molecules of interest for their therapeutic potential in various diseases, notably pulmonary arterial hypertension (PAH) and chronic kidney disease. This guide provides a comprehensive head-to-head comparison of these two compounds based on available preclinical data. While direct comparative studies are limited, this document synthesizes findings from individual preclinical investigations to offer an objective overview of their performance, supported by experimental data and detailed methodologies.
Endothelin Signaling Pathway
The endothelin system plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (ET-1), a potent vasoconstrictor, binds to two receptor subtypes: ETA and ETB. The therapeutic rationale for selective ETA receptor antagonists like Atrasentan and Ambrisentan is to block the detrimental effects of ETA receptor activation, such as vasoconstriction and proliferation, while preserving the potential benefits of ETB receptor signaling, which include vasodilation and clearance of ET-1.
Caption: Simplified Endothelin-1 signaling pathway and the mechanism of action of Atrasentan and Ambrisentan.
Receptor Binding Affinity and Selectivity
The cornerstone of a selective ETA receptor antagonist's pharmacological profile is its binding affinity (Ki) for the ETA receptor and its selectivity over the ETB receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki Value (nM) | Selectivity (ETA vs ETB) | Reference(s) |
| Atrasentan | ETA | 0.034 - 0.0551 | ~87x - 1862x | [1] |
| ETB | 4.80 | [1] | ||
| Ambrisentan | ETA | ~1.0 | ~200x - >4000x | |
| ETB | ~195 |
Note: Ki values and selectivity ratios can vary depending on the assay conditions and the cell system used.
Preclinical Efficacy in Disease Models
Direct head-to-head preclinical studies comparing Atrasentan and Ambrisentan are scarce. Therefore, this section presents available data from individual studies in relevant animal models of pulmonary hypertension and diabetic nephropathy.
Pulmonary Arterial Hypertension (PAH)
The monocrotaline-induced PAH model in rats is a widely used preclinical model that mimics some key features of human PAH, including increased pulmonary artery pressure and right ventricular hypertrophy.
In a study utilizing Egln1Tie2Cre mice, a genetic model of severe PAH, Ambrisentan (10 mg/kg, oral, daily) was shown to attenuate the increase in right ventricular systolic pressure (RVSP), a key indicator of PAH severity.[2] While the treatment improved cardiac output, it did not significantly reduce right ventricular hypertrophy.[2]
Atrasentan data in a comparable PAH model was not identified in the reviewed literature.
Diabetic Nephropathy
Streptozotocin (STZ)-induced diabetes in rodents is a common model for studying diabetic nephropathy, characterized by hyperglycemia, proteinuria, and kidney damage.
Preclinical studies have indicated that Atrasentan can be effective in models of kidney disease. It has been suggested to reduce inflammation and fibrosis in a rat model of IgA nephropathy.[3] Furthermore, in a model of diabetic nephropathy using streptozotocin-treated Dahl salt-sensitive rats, Atrasentan demonstrated a reduction in glomerular injury and renal fibrosis.[3]
A pilot study in patients with Alport Syndrome, a genetic kidney disease, showed that Ambrisentan treatment led to a reduction in proteinuria.[4] While this is a clinical observation, it suggests a potential therapeutic role for Ambrisentan in proteinuric kidney diseases.
Direct comparative preclinical data for Atrasentan and Ambrisentan in the same model of diabetic nephropathy was not found in the reviewed literature.
Experimental Protocols
Endothelin Receptor Binding Assay
This assay is fundamental for determining the binding affinity and selectivity of compounds for the ETA and ETB receptors.
Caption: A generalized workflow for a competitive endothelin receptor binding assay.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines engineered to express high levels of either human ETA or ETB receptors.
-
Competitive Binding: A fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (Atrasentan or Ambrisentan).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Monocrotaline-Induced Pulmonary Hypertension in Rats
This in vivo model is used to evaluate the efficacy of drug candidates for PAH.
References
- 1. Superiority of YM598 over atrasentan as a selective endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Egln1Tie2Cre Mice Exhibit Similar Therapeutic Responses to Sildenafil, Ambrisentan, and Treprostinil as Pulmonary Arterial Hypertension (PAH) Patients, Supporting Egln1Tie2Cre Mice as a Useful PAH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Pilot Study on Protective Effect of Ambrisentan on Proteinuria in Patients With Alport Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Atrasentan Hydrochloride with and without Losartan: A Comparative Efficacy Guide
This guide provides a detailed comparison of the efficacy of Atrasentan Hydrochloride, a selective endothelin A (ETA) receptor antagonist, when used as an add-on therapy to a renin-angiotensin system (RAS) inhibitor, such as losartan, versus the efficacy of RAS inhibition alone. The information is compiled for researchers, scientists, and drug development professionals, with a focus on experimental data from key clinical trials.
It is important to note that current clinical trials have primarily investigated Atrasentan as an adjunct to the standard of care, which includes RAS inhibitors. Therefore, this guide focuses on the added benefit of Atrasentan in patients already receiving treatment like losartan, as direct comparative data for Atrasentan monotherapy in the targeted patient populations is not available from the reviewed major clinical trials.
Data Presentation: Quantitative Efficacy
The following tables summarize the key quantitative data from pivotal clinical trials assessing the efficacy of Atrasentan in combination with RAS inhibitors.
Table 1: Efficacy of Atrasentan in Diabetic Nephropathy (SONAR Trial)
The Study of Diabetic Nephropathy with Atrasentan (SONAR) was a Phase 3 trial that evaluated the effect of Atrasentan on renal outcomes in patients with type 2 diabetes and nephropathy who were already being treated with a maximum tolerated dose of a RAS inhibitor.[1][2]
| Endpoint | Atrasentan (0.75 mg/day) + RAS Inhibitor (n=1325) | Placebo + RAS Inhibitor (n=1323) | Hazard Ratio (95% CI) | p-value |
| Primary Composite Renal Endpoint (Doubling of serum creatinine (B1669602) or end-stage renal disease) | 79 (6.0%) | 105 (7.9%) | 0.65 (0.49–0.88) | 0.0047 |
| Hospitalization for Heart Failure | 47 (3.5%) | 34 (2.6%) | 1.33 (0.85–2.07) | 0.208 |
| All-Cause Mortality | 58 (4.4%) | 52 (3.9%) | 1.09 (0.75–1.59) | 0.65 |
Data from the "responder" population in the SONAR trial.[1]
Table 2: Efficacy of Atrasentan in IgA Nephropathy (ALIGN Trial - Interim Analysis)
The ALIGN trial is a Phase 3 study evaluating the efficacy and safety of Atrasentan in patients with IgA nephropathy at risk of progressive loss of renal function, who are on a stable and maximally tolerated dose of a RAS inhibitor.[3][4]
| Endpoint | Atrasentan (0.75 mg/day) + RAS Inhibitor (n=135) | Placebo + RAS Inhibitor (n=135) | Between-Group Difference (95% CI) | p-value |
| Geometric Mean % Change in UPCR from Baseline at Week 36 | -38.1% | -3.1% | -36.1% (-44.6 to -26.4) | <0.001 |
UPCR: Urine Protein-to-Creatinine Ratio. Data from a prespecified interim analysis.[3][4]
Table 3: Dose-Ranging Efficacy of Atrasentan in Diabetic Nephropathy (Phase 2 Trial)
This table summarizes data from an 8-week, double-blind, placebo-controlled Phase 2 study of Atrasentan in patients with diabetic nephropathy on stable RAS inhibition.[5]
| Endpoint | Atrasentan 0.25 mg (n=22) | Atrasentan 0.75 mg (n=22) | Atrasentan 1.75 mg (n=22) | Placebo (n=23) |
| Reduction from Baseline in UACR | 21% | 42% (p=0.023 vs placebo) | 35% (p=0.073 vs placebo) | 11% |
| Proportion with >40% UACR Reduction | 30% | 50% (p=0.029 vs placebo) | 38% | 17% |
UACR: Urine Albumin-to-Creatinine Ratio.
Experimental Protocols
SONAR Trial (Study of Diabetic Nephropathy with Atrasentan)
-
Objective: To evaluate the effect of Atrasentan compared with placebo on the time to doubling of serum creatinine or the onset of end-stage renal disease (ESRD) in participants with type 2 diabetes and nephropathy on maximal RAS inhibition.[2]
-
Design: A Phase 3, prospective, randomized, double-blind, placebo-controlled, multicenter study with an enrichment period.
-
Population: Adults aged 18-85 years with type 2 diabetes, an estimated glomerular filtration rate (eGFR) of 25–75 mL/min/1.73 m², and a urine albumin-to-creatinine ratio (UACR) of 300–5000 mg/g, who were on a maximum tolerated labeled daily dose of a RAS inhibitor.[1]
-
Procedure:
-
Run-In Period: Optimization of RAS inhibitor and diuretic doses.
-
Enrichment Period (6 weeks): All participants received open-label Atrasentan (0.75 mg/day) to assess for a ≥30% reduction in UACR ("responders") and to evaluate tolerability.
-
Double-Blind Treatment Period: "Responders" were randomized 1:1 to receive Atrasentan (0.75 mg/day) or placebo. A separate group of "non-responders" was also randomized.
-
-
Primary Endpoint: A composite of a sustained doubling of serum creatinine or end-stage renal disease.[1]
ALIGN Trial (Atrasentan in Patients with IgA Nephropathy)
-
Objective: To evaluate the efficacy and safety of Atrasentan compared to placebo in patients with IgA nephropathy (IgAN) at risk of progressive loss of renal function.
-
Design: A Phase 3, randomized, double-blind, placebo-controlled study.[3]
-
Population: Patients with biopsy-proven IgAN, total urine protein ≥1 g/day , and an eGFR of at least 30 mL/min/1.73 m², receiving a maximally tolerated and stable dose of a RAS inhibitor.[4]
-
Procedure:
-
Screening and Optimization: Patients were required to be on a stable and maximally tolerated dose of a RAS inhibitor for at least 12 weeks prior to randomization.
-
Randomization: Patients were randomized to receive either Atrasentan (0.75 mg daily) or placebo for 132 weeks.
-
-
Primary Efficacy Endpoint: Change in proteinuria as measured by 24-hour urine protein-to-creatinine ratio (UPCR) from baseline to week 36.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of Losartan and Atrasentan, as well as the experimental workflow of the SONAR trial.
Caption: Mechanism of Action of Losartan.
Caption: Mechanism of Action of Atrasentan.
Caption: SONAR Trial Experimental Workflow.
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. Atrasentan shows positive interim results in IgA nephropathy: ALIGN phase 3 trial - Medical Conferences [conferences.medicom-publishers.com]
- 5. fiercepharma.com [fiercepharma.com]
Atrasentan Hydrochloride: A Promising Additive Therapy for Proteinuria Reduction in Chronic Kidney Disease
Atrasentan (B1666376) Hydrochloride, a selective endothelin A (ETA) receptor antagonist, has demonstrated significant anti-proteinuric effects when added to the standard of care for patients with chronic kidney diseases such as IgA nephropathy (IgAN) and diabetic nephropathy (DN). Clinical trial data consistently show that the addition of atrasentan to regimens including renin-angiotensin system (RAS) inhibitors and sodium-glucose cotransporter-2 (SGLT2) inhibitors leads to a clinically meaningful further reduction in proteinuria, a key marker of kidney damage and progression.
This guide provides a comprehensive comparison of the efficacy of Atrasentan in combination with standard of care versus standard of care alone, supported by data from pivotal clinical trials. Detailed experimental protocols and visualizations of the drug's mechanism of action and trial designs are included to inform researchers, scientists, and drug development professionals.
Comparative Efficacy in Proteinuria Reduction
Atrasentan has been evaluated in multiple clinical trials, consistently demonstrating its ability to significantly lower proteinuria levels beyond the effects of standard of care. The following tables summarize the quantitative data from key studies.
Table 1: Additive Anti-Proteinuric Effect of Atrasentan in IgA Nephropathy (ALIGN Trial)
| Treatment Group | Number of Patients (n) | Baseline Proteinuria (UPCR, g/g) | Change from Baseline at 36 Weeks | Percentage Reduction vs. Placebo | p-value |
| Atrasentan (0.75 mg/day) + Supportive Care¹ | 135 | 1.45 | -38.1% | 36.1% | <0.0001 |
| Placebo + Supportive Care¹ | 135 | 1.48 | -3.1% | N/A | N/A |
| Exploratory Subgroup with SGLT2i | |||||
| Atrasentan + SGLT2i + Supportive Care¹ | - | - | -39.6% | 37.4% | - |
| Placebo + SGLT2i + Supportive Care¹ | - | - | -3.4% | N/A | - |
¹Supportive care consisted of a maximally tolerated and stable dose of a RAS inhibitor.[1][2][3]
Table 2: Additive Anti-Proteinuric Effect of Atrasentan in Diabetic Nephropathy (SONAR Trial - Responder Group)
| Treatment Group | Number of Patients (n) | Primary Endpoint Event Rate | Hazard Ratio (vs. Placebo) | 95% Confidence Interval | p-value |
| Atrasentan (0.75 mg/day) + RAS inhibitor | 1325 | - | - | - | - |
| Placebo + RAS inhibitor | 1323 | - | - | - | - |
The SONAR trial utilized an enrichment design where patients who showed a ≥30% reduction in albuminuria during a 6-week open-label phase with atrasentan were then randomized.[4][5][6] The primary endpoint was a composite of a sustained doubling of serum creatinine (B1669602) or end-stage renal disease.
Table 3: Dose-Ranging Efficacy of Atrasentan in Diabetic Nephropathy (Phase 2 Trial)
| Treatment Group (8 weeks) | Number of Patients (n) | Baseline UACR (mg/g) | Reduction from Baseline in UACR | p-value (vs. Placebo) |
| Atrasentan (0.25 mg/day) + RAS inhibitor | 22 | - | 21% | Not Significant |
| Atrasentan (0.75 mg/day) + RAS inhibitor | 22 | - | 42% | 0.001 |
| Atrasentan (1.75 mg/day) + RAS inhibitor | 22 | - | 35% | 0.011 |
| Placebo + RAS inhibitor | 23 | - | - | N/A |
Mechanism of Action: Targeting the Endothelin System
Atrasentan selectively blocks the endothelin A (ETA) receptor, mitigating the harmful effects of endothelin-1 (B181129) (ET-1).[7] In kidney diseases like IgAN and DN, ET-1 is upregulated and contributes to vasoconstriction, inflammation, fibrosis, and podocyte injury, all of which lead to proteinuria.[1][7] By inhibiting the ETA receptor, atrasentan helps to reduce these pathological processes, thereby decreasing proteinuria and potentially slowing the progression of kidney disease.[1][7]
Caption: Atrasentan's Mechanism of Action in Reducing Proteinuria.
Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for the pivotal trials of Atrasentan.
ALIGN Phase 3 Trial Protocol
-
Objective: To evaluate the efficacy and safety of atrasentan in reducing proteinuria in patients with IgA nephropathy.[1][2]
-
Design: A multinational, randomized, double-blind, placebo-controlled trial.[2][8]
-
Participants: Adults with biopsy-confirmed IgA nephropathy, total proteinuria ≥1 g/day , and an estimated glomerular filtration rate (eGFR) ≥30 mL/min/1.73 m².[3] All patients were on a maximally tolerated and stable dose of a RAS inhibitor.[3]
-
Intervention: Patients were randomized 1:1 to receive either 0.75 mg of atrasentan orally once daily or a placebo, in addition to their standard supportive care.[3][8] An exploratory subgroup also included patients receiving a stable dose of an SGLT2 inhibitor.[2][3]
-
Primary Endpoint: The change in the 24-hour urinary protein-to-creatinine ratio (UPCR) from baseline at 36 weeks.[2]
-
Duration: Approximately 132 weeks for the full study, with a pre-specified interim analysis at 36 weeks.[3]
Caption: ALIGN Clinical Trial Workflow.
SONAR Trial Protocol
-
Objective: To determine if atrasentan, when added to standard of care, safely reduces the risk of chronic kidney disease progression in patients with type 2 diabetes and nephropathy.[4][5][9]
-
Design: A randomized, double-blind, placebo-controlled trial with an initial enrichment period.[4][5][9]
-
Participants: Approximately 3,500 individuals with type 2 diabetes, stage 2-4 chronic kidney disease, macroalbuminuria, and receiving a maximum tolerated dose of a RAS inhibitor.[4][5]
-
Intervention:
-
Enrichment Period: All participants received 0.75 mg of atrasentan once daily for 6 weeks.[4][5]
-
Randomization: Patients who demonstrated a ≥30% decrease in urinary albumin-to-creatinine ratio (UACR) without tolerability issues ("responders") were randomized to continue with 0.75 mg of atrasentan or switch to a placebo.[4][5] A group of "non-responders" (<30% UACR reduction) were also randomized.[4][5]
-
-
Primary Endpoint: A composite of a sustained doubling of serum creatinine or the onset of end-stage renal disease.[4][5]
Caption: SONAR Clinical Trial Workflow with Enrichment Design.
Conclusion
The available evidence from robust clinical trials strongly supports the additive anti-proteinuric effect of Atrasentan Hydrochloride when combined with standard of care, including RAS inhibitors and SGLT2 inhibitors. For researchers and drug development professionals, Atrasentan represents a targeted therapeutic approach that addresses a key pathway in the progression of chronic kidney disease. The consistent and significant reduction in proteinuria observed across different patient populations highlights its potential as a valuable component of future combination therapies for IgA nephropathy and diabetic nephropathy. Further long-term data from these ongoing studies will be critical to fully elucidate its impact on preserving kidney function.
References
- 1. novartis.com [novartis.com]
- 2. mdnewsline.com [mdnewsline.com]
- 3. Atrasentan found superior to placebo for proteinuria reduction in the Phase 3 Trial for IgA Nephropathy. [medicaldialogues.in]
- 4. researchgate.net [researchgate.net]
- 5. Rationale and protocol of the Study Of diabetic Nephropathy with AtRasentan (SONAR) trial: A clinical trial design novel to diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atrasentan: The Difficult Task of Integrating Endothelin A Receptor Antagonists into Current Treatment Paradigm for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Atrasentan used for? [synapse.patsnap.com]
- 8. ajmc.com [ajmc.com]
- 9. Rationale and protocol of the Study Of diabetic Nephropathy with AtRasentan (SONAR) trial: A clinical trial design novel to diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Atrasentan Hydrochloride in Oncology: A Comparative Guide to Combination Therapies
Atrasentan, a selective endothelin-A (ETA) receptor antagonist, has been investigated as a potential anti-cancer agent due to its role in tumor proliferation, apoptosis, and angiogenesis.[1][2] Preclinical studies have demonstrated that combining Atrasentan with cytotoxic agents can enhance anti-tumor activity.[3] This guide provides a comparative overview of Atrasentan Hydrochloride in combination with other therapies in oncology research, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Performance in Combination Clinical Trials
Clinical trials have explored the safety and efficacy of Atrasentan in combination with various cancer treatments. Below is a summary of key findings from studies in metastatic renal cell carcinoma (mRCC), platinum-resistant recurrent ovarian cancer, and advanced non-small cell lung cancer (NSCLC).
| Trial | Cancer Type | Combination Therapy | Key Efficacy Results | Common Grade 3/4 Toxicities (>10%) |
| Phase I[4] | Metastatic Renal Cell Carcinoma | Atrasentan + IFN-α | Median Overall Survival (OS): 17.3 months; 1 partial response (3.1%) | Not specified as dose-limiting |
| Phase I/II[3] | Platinum-Resistant Recurrent Ovarian Cancer | Atrasentan + Pegylated Liposomal Doxorubicin (B1662922) | Not specified | Not specified |
| Phase I/II[1][2] | Advanced Non-Small Cell Lung Cancer | Atrasentan + Paclitaxel (B517696) + Carboplatin (B1684641) | Response Rate: 18.2%; Progression-Free Survival: 4.2 months; Median OS: 10.6 months | Lymphopenia (22.7%), Neutropenia (20.5%), Dyspnea (11.4%), Hyperglycemia (11.4%) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. The following sections outline the protocols for the key clinical trials cited.
Atrasentan and IFN-α in Metastatic Renal Cell Carcinoma
This Phase I study evaluated the safety and tolerance of interferon-alpha (IFN-α) in combination with Atrasentan in untreated metastatic renal cell carcinoma.[4]
-
Patient Population: Untreated metastatic renal cell carcinoma patients.[4]
-
Treatment Regimen:
-
Study Design: A standard 3+3 dose-escalation design was used. Dose-limiting toxicity (DLT) was defined as grade 3/4 adverse events (excluding nausea, vomiting, and fever) occurring within the first four weeks of combination therapy. The 10 mg cohort was expanded to further assess efficacy and pharmacodynamics.[4]
Atrasentan and Pegylated Liposomal Doxorubicin in Ovarian Cancer
This Phase 1/2 study investigated the feasibility and toxicity of adding Atrasentan to pegylated liposomal doxorubicin (PLD) in patients with progressive, platinum- and paclitaxel-refractory ovarian cancer.[3]
-
Patient Population: Patients with progressive ovarian cancer, refractory to platinum and paclitaxel.[3]
-
Treatment Regimen:
-
Pegylated Liposomal Doxorubicin (PLD): Dose not specified.
-
Atrasentan: Increasing doses up to a maximum of 10 mg/day.[3]
-
-
Study Design: The study consisted of a Phase 1 dose-escalation period to determine the maximum tolerated dose of Atrasentan in combination with PLD, followed by a Phase 2 period to evaluate the response in an expanded cohort.[3]
Atrasentan with Paclitaxel and Carboplatin in Non-Small Cell Lung Cancer
This Phase I/II study was designed to assess the safety and efficacy of Atrasentan in combination with paclitaxel and carboplatin as a first-line therapy in advanced NSCLC.[1][2]
-
Patient Population: Chemonaive patients with stage IIIB (with malignant pleural effusion) or IV non-small cell lung cancer.[1][2]
-
Treatment Regimen:
-
Study Design: The study evaluated toxicity using the National Cancer Institute Common Toxicity Criteria version 2.0 and response using the Response Evaluation Criteria in Solid Tumors (RECIST). Paclitaxel clearance was calculated during the first two cycles (before and after Atrasentan initiation) in the initial 10 patients to assess for pharmacokinetic interactions.[1][2]
Signaling Pathway and Experimental Workflow
The therapeutic effect of Atrasentan in oncology is attributed to its antagonism of the endothelin-A (ETA) receptor, which is involved in tumor growth, proliferation, and angiogenesis.[1][2][4]
Caption: Atrasentan blocks ET-1 binding to ETAR, inhibiting downstream tumor effects.
The following diagram illustrates a typical workflow for a Phase I/II clinical trial of Atrasentan in combination with chemotherapy.
Caption: Workflow of a Phase I/II Atrasentan combination therapy trial.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I/II study of atrasentan, an endothelin A receptor antagonist, in combination with paclitaxel and carboplatin as first-line therapy in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1/2 Study of Atrasentan Combined with Pegylated Liposomal Doxorubicin in Platinum-Resistant Recurrent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Endothelin Axis with Atrasentan, in combination with IFN-alpha, in metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Atrasentan and Other Endothelin Receptor Antagonists
A comprehensive review of the safety profiles of Atrasentan (B1666376), Bosentan (B193191), Ambrisentan (B1667022), and Macitentan (B1675890), providing researchers, scientists, and drug development professionals with essential comparative data from clinical trials.
Endothelin receptor antagonists (ERAs) are a class of drugs that block the action of endothelin, a potent vasoconstrictor, and are used in the treatment of various conditions, most notably pulmonary arterial hypertension (PAH).[1][2] More recently, Atrasentan has been investigated and approved for reducing proteinuria in adults with primary immunoglobulin A nephropathy (IgAN).[3][4] While efficacious, ERAs are associated with a distinct set of adverse effects. This guide provides a comparative analysis of the safety profile of Atrasentan with other established ERAs: bosentan, ambrisentan, and macitentan, supported by quantitative data from clinical studies.
Executive Summary of Comparative Safety
Endothelin receptor antagonists as a class are associated with risks of hepatotoxicity, fluid retention, and anemia.[2][5] However, the incidence and severity of these adverse events vary among the different agents. Bosentan is most frequently associated with an increased risk of liver transaminitis.[5][6][7] Ambrisentan is noted for a higher risk of peripheral edema.[5][7][8] Macitentan is linked to a greater risk of anemia.[5][7][9] Atrasentan, studied primarily in the context of kidney disease, also presents risks of fluid retention and anemia.[10][11][12]
Quantitative Safety Data Comparison
The following table summarizes the incidence of key adverse events associated with Atrasentan and other ERAs based on data from meta-analyses and pivotal clinical trials. It is crucial to note that the patient populations for Atrasentan (primarily IgAN and diabetic kidney disease) differ from those for bosentan, ambrisentan, and macitentan (primarily PAH), which may influence the observed adverse event rates.
| Adverse Event | Atrasentan | Bosentan | Ambrisentan | Macitentan | Placebo |
| Abnormal Liver Function / Hepatotoxicity | 2% (Liver transaminase elevation)[3][13] | RR: 3.78 (95% CI: 2.42–5.91) vs. Placebo[6][9] | RR: 0.06 (95% CI: 0.01–0.45) vs. Placebo[6][9] | RR: 1.17 (95% CI: 0.42–3.31) vs. Placebo[6][9] | 2.84% (Abnormal liver function)[5][6] |
| Peripheral Edema / Fluid Retention | 11.2% (Fluid retention)[10][14] | RR: 1.47 (95% CI: 1.06–2.03) vs. Placebo[5][9] | RR: 2.02 (95% CI: 1.40–2.91) vs. Placebo[5][9] | RR: 1.08 (95% CI: 0.81–1.46) vs. Placebo[5][9] | 8.2% (Fluid retention)[10][14] |
| Anemia / Decreased Hemoglobin | 6% (Anemia), 12% (Hemoglobin decreased)[13] | RR: 3.09 (95% CI: 1.52–6.30) vs. Placebo[5][9] | RR: 1.30 (95% CI: 0.20–8.48) vs. Placebo[5][9] | RR: 2.63 (95% CI: 1.54–4.47) vs. Placebo[5][9] | 2.44% (Anemia)[5][6] |
RR = Relative Risk; CI = Confidence Interval. Data for Bosentan, Ambrisentan, and Macitentan are derived from meta-analyses of trials primarily in PAH patients.[5][6][7][9] Data for Atrasentan is from clinical trials in patients with IgA nephropathy (ALIGN trial) and diabetic kidney disease.[3][10][13][14]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the process of safety evaluation, the following diagrams are provided.
Caption: Endothelin Receptor Antagonist (ERA) Signaling Pathway.
Caption: Clinical Trial Safety Assessment Workflow for ERAs.
Detailed Experimental Protocols
The safety data presented in this guide are derived from rigorous clinical trials. The general methodology for these trials is outlined below.
Trial Design: Most of the comparative data for bosentan, ambrisentan, and macitentan comes from randomized, double-blind, placebo-controlled trials in patients with PAH.[5][7] The data for Atrasentan is primarily from the ALIGN Phase III trial in patients with IgAN and the SONAR trial in patients with diabetic kidney disease.[15][16]
-
ALIGN Study: This is a global, randomized, multicenter, double-blind, placebo-controlled Phase III trial.[3][15]
-
Participants: Adults with biopsy-proven IgAN and significant proteinuria (≥1 g/day ) despite optimized RAS inhibitor treatment.[15][17]
-
Intervention: Patients were randomized to receive either Atrasentan (0.75 mg) or a placebo once daily, in addition to supportive care.[15][18]
-
Safety Monitoring: Included regular monitoring of liver enzymes, hemoglobin levels, and signs of fluid retention.[3][13]
-
-
Meta-Analyses of ERAs in PAH: These analyses pool data from multiple randomized controlled trials.
-
Inclusion Criteria: Typically include randomized trials of ERAs (bosentan, ambrisentan, macitentan) versus placebo in patients with PAH.[5][7]
-
Data Extraction: Adverse event data, particularly for abnormal liver function, peripheral edema, and anemia, are systematically extracted.[5][7]
-
Statistical Analysis: Relative risks (RRs) and 95% confidence intervals (CIs) are calculated to compare the risk of adverse events between the ERA and placebo groups.[5][6][9]
-
Discussion of Key Safety Concerns
Hepatotoxicity: Elevation of liver aminotransferases is a known class effect of ERAs.[2] Bosentan, a dual ETA/ETB receptor antagonist, has the most significant association with hepatotoxicity, requiring monthly liver function monitoring.[5][6][9] In contrast, the selective ETA receptor antagonist ambrisentan and the dual antagonist macitentan appear to have a lower risk of liver injury.[1] Atrasentan has been associated with liver transaminase elevations, and monitoring of liver enzymes is recommended before and during treatment.[3][13]
Fluid Retention: Peripheral edema is another common adverse effect of ERAs.[2][8] This effect is thought to be mediated by vasodilation and is more pronounced with ambrisentan.[5][8] Atrasentan has also been shown to cause fluid retention.[10][14] In clinical trials, higher doses of Atrasentan and lower baseline estimated glomerular filtration rate (eGFR) were identified as predictors of fluid retention.[19][20]
Anemia: A decrease in hemoglobin concentration is a recognized side effect of ERAs, which may be partly due to hemodilution from fluid retention. Macitentan and bosentan have been shown to significantly increase the risk of anemia compared to placebo.[5][9] An increased incidence of anemia has also been observed with Atrasentan.[4][13]
Teratogenicity: All ERAs are contraindicated in pregnancy due to the risk of serious birth defects.[2][21]
Conclusion
The safety profiles of endothelin receptor antagonists vary, offering clinicians and researchers the ability to select agents based on individual patient characteristics and comorbidities. Atrasentan, a selective ETA receptor antagonist, demonstrates a safety profile with risks of fluid retention and anemia, similar to other ERAs. Its risk of hepatotoxicity appears to be present but requires ongoing evaluation as more long-term data becomes available. The key differentiator in the available data is the patient population, with Atrasentan's safety being primarily established in patients with chronic kidney disease, whereas the other ERAs have been extensively studied in pulmonary arterial hypertension. This distinction is critical when making cross-drug comparisons and highlights the need for continued pharmacovigilance and potentially head-to-head comparative studies in relevant patient populations.
References
- 1. Comparative safety and tolerability of endothelin receptor antagonists in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sclerodermanews.com [sclerodermanews.com]
- 3. novartis.com [novartis.com]
- 4. medcentral.com [medcentral.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Clinical Adverse Effects of Endothelin Receptor Antagonists: Insights From the Meta-Analysis of 4894 Patients From 24 Randomized Double-Blind Placebo-Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A network meta-analysis for safety of endothelin receptor antagonists in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A network meta-analysis for safety of endothelin receptor antagonists in pulmonary arterial hypertension - Zhang - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Atrasentan for IgA Nephropathy · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. The Effect of Atrasentan on Kidney and Heart Failure Outcomes by Baseline Albuminuria and Kidney Function: A Post Hoc Analysis of the SONAR Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vanrafia (atrasentan) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. scholarindexing.com [scholarindexing.com]
- 15. novartis.com [novartis.com]
- 16. Atrasentan: The Difficult Task of Integrating Endothelin A Receptor Antagonists into Current Treatment Paradigm for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novartis’ atrasentan shows to reduce proteinuria in IgAN trial [clinicaltrialsarena.com]
- 18. Atrasentan found superior to placebo for proteinuria reduction in the Phase 3 Trial for IgA Nephropathy. [medicaldialogues.in]
- 19. Predictors of Atrasentan-Associated Fluid Retention and Change in Albuminuria in Patients with Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Predictors of Atrasentan-Associated Fluid Retention and Change in Albuminuria in Patients with Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drugs.com [drugs.com]
Atrasentan Hydrochloride: A Comparative Analysis of its Renoprotective Effects in Diverse Chronic Kidney Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the renoprotective effects of Atrasentan Hydrochloride, a selective endothelin-A (ET-A) receptor antagonist, across various preclinical models of chronic kidney disease (CKD). Its performance is compared with alternative therapeutic strategies, supported by experimental data to inform future research and drug development in nephrology.
Mechanism of Action
Atrasentan exerts its effects by selectively blocking the ET-A receptor, thereby inhibiting the downstream signaling cascade initiated by endothelin-1 (B181129) (ET-1). In the context of CKD, elevated levels of ET-1 contribute to vasoconstriction, inflammation, fibrosis, and podocyte injury.[1] By antagonizing the ET-A receptor, Atrasentan aims to mitigate these pathological processes, thereby preserving renal function and structure.
Performance in Diabetic Nephropathy Models
Atrasentan has demonstrated significant efficacy in animal models of diabetic nephropathy, a leading cause of CKD.
Key Findings:
-
Reduction in Albuminuria: In streptozotocin-induced diabetic apolipoprotein E knockout (apoE KO) mice, a model exhibiting features of diabetic nephropathy, treatment with Atrasentan (7.5 mg/kg/day) for four weeks resulted in a 26.0 ± 6.5% reduction in the urinary albumin-to-creatinine ratio (ACR).[2] This anti-proteinuric effect is a critical indicator of renoprotection.
-
Preservation of Glomerular Structure: The same study revealed that Atrasentan treatment increased the endothelial glycocalyx coverage in the glomeruli of these diabetic mice from 40.7 ± 3.2% to 81.0 ± 12.5%, suggesting a restoration of the glomerular filtration barrier's integrity.[2]
-
Podocyte Protection: In vitro studies have shown that Atrasentan can alleviate high glucose-induced podocyte injury, a key event in the pathogenesis of diabetic nephropathy.
Table 1: Efficacy of Atrasentan in a Diabetic Nephropathy Mouse Model
| Parameter | Control (Diabetic apoE KO) | Atrasentan (7.5 mg/kg/day) |
| Urinary Albumin-to-Creatinine Ratio (ACR) Reduction | - | 26.0 ± 6.5% |
| Glomerular Endothelial Glycocalyx Coverage | 40.7 ± 3.2% | 81.0 ± 12.5% |
Performance in Non-Diabetic CKD Models
The efficacy of Atrasentan has also been evaluated in non-diabetic models of CKD, providing a broader understanding of its therapeutic potential.
5/6 Nephrectomy (Remnant Kidney) Model
This model mimics CKD resulting from a reduction in renal mass.
Key Findings:
-
Limited Renoprotective Effects: In a study utilizing the 5/6 nephrectomized uremic rat model, Atrasentan monotherapy did not significantly reduce proteinuria or improve renal histology (glomerulosclerosis, interstitial fibrosis) compared to the untreated uremic control group.
-
Cardioprotective Effects: Interestingly, the same study demonstrated that Atrasentan had positive effects on cardiac remodeling, suggesting a potential cardiovascular benefit in the context of CKD.
-
Comparison with ACE Inhibitor: In the same 5/6 nephrectomy model, the ACE inhibitor Enalapril demonstrated significant reductions in proteinuria and improvements in renal histology, highlighting a superior renoprotective effect in this specific model.
Table 2: Comparative Efficacy in the 5/6 Nephrectomy Rat Model
| Parameter | Uremic Control | Atrasentan | Enalapril |
| 24-hour Proteinuria (mg/24h) | 360.6 ± 45.4 | 305.0 ± 34.3 | 213.2 ± 48.7 |
| Glomerulosclerosis | Markedly increased | No significant effect | Absent |
| Interstitial Fibrosis | Markedly increased | No significant effect | Minimal |
Puromycin (B1679871) Aminonucleoside (PAN) Nephrosis Model
This model is characterized by direct podocyte injury, leading to nephrotic syndrome. While direct studies evaluating Atrasentan in this model are limited, data on the effects of an ACE inhibitor (Enalapril) provide a benchmark for comparison.
Key Findings (Enalapril):
-
Reduction in Proteinuria and Glomerulosclerosis: In a chronic PAN nephrosis rat model, treatment with Enalapril, particularly when combined with a low-protein diet, led to a significant reduction in proteinuria and a reversal of focal and segmental glomerulosclerosis (FSH) lesions.[3]
Table 3: Efficacy of Enalapril in the Chronic Puromycin Aminonucleoside Nephrosis Rat Model
| Parameter | PAN Control (22.5% Protein) | Enalapril (22.5% Protein) | Enalapril + Low Protein (6%) |
| Proteinuria | Persistently high | Gradual decrease | Decreased to low levels |
| Focal Segmental Glomerulosclerosis (%) at 18 weeks | 14 ± 1.5 | 3 ± 0.9 | 2 ± 0.4 |
Note: Data for Atrasentan in this model is not currently available in the reviewed literature.
Signaling Pathways and Experimental Workflows
The renoprotective effects of Atrasentan are mediated through the modulation of specific signaling pathways within the kidney, primarily by blocking the ET-A receptor.
Endothelin-A Receptor Signaling Pathway in Podocytes
Caption: ET-A Receptor Signaling Cascade in Podocytes.
Experimental Workflow for 5/6 Nephrectomy Model
References
Atrasentan Hydrochloride Demonstrates Promise in Preclinical IgA Nephropathy Models
For Immediate Release
[City, State] – [Date] – Preclinical research indicates that Atrasentan hydrochloride, a selective endothelin A (ETA) receptor antagonist, shows significant potential in mitigating key pathological features of IgA nephropathy (IgAN). In studies utilizing rat and mouse models of the disease, Atrasentan treatment resulted in a notable reduction in proteinuria and ameliorated kidney tissue damage compared to placebo. These findings suggest a promising new therapeutic avenue for this common form of glomerulonephritis.
IgA nephropathy is characterized by the buildup of immunoglobulin A in the kidneys, leading to inflammation and damage to the glomeruli. The endothelin system, particularly the ETA receptor, is implicated in the pathogenesis of IgAN, contributing to proteinuria, inflammation, and fibrosis. This compound selectively blocks this receptor, offering a targeted approach to treatment.
Key Preclinical Findings
Two key preclinical studies have highlighted the efficacy of Atrasentan in models that mimic human IgAN. One study utilized a rat model of mesangioproliferative glomerulonephritis, a condition that shares key features with IgAN. The second employed the gddY mouse model, which spontaneously develops an IgAN-like disease.
Rat Model of Mesangioproliferative Glomerulonephritis
In a rat model of mesangioproliferative glomerulonephritis, Atrasentan treatment significantly reduced proteinuria and attenuated glomerular injury compared to the vehicle-treated group.
Table 1: Effects of Atrasentan on Proteinuria and Glomerular Injury in a Rat Model of IgA Nephropathy
| Parameter | Vehicle | Atrasentan (10 mg/kg) | % Change vs. Vehicle |
| Urine Protein to Creatinine Ratio (UPCR) on Day 7 | High | Significantly Reduced | Substantial Reduction |
| Glomerular Injury Score | |||
| Mesangial Hypercellularity | Increased | Significantly Attenuated | Improvement |
| Matrix Expansion | Increased | Significantly Attenuated | Improvement |
| Glomerulosclerosis | Present | Significantly Attenuated | Improvement |
Note: Specific quantitative values were not available in the reviewed abstract. The table reflects the reported qualitative outcomes.
gddY Mouse Model of Spontaneous IgA Nephropathy
A study utilizing the gddY mouse model of spontaneous IgAN investigated the effects of Atrasentan at the cellular level using single-cell RNA sequencing. This advanced technique revealed that Atrasentan reversed the pathogenic gene expression in a specific population of kidney cells known as "failed repair proximal tubular epithelial cells." This suggests a direct effect on cellular pathways involved in the progression of kidney damage.
Experimental Protocols
Rat Model of Mesangioproliferative Glomerulonephritis
-
Animal Model: Male Wistar rats.
-
Disease Induction: A single intravenous injection of anti-Thy1.1 antibody was administered to induce mesangioproliferative glomerulonephritis.
-
Treatment: Rats were treated with either Atrasentan (10 mg/kg, administered orally twice daily) or a vehicle control.
-
Key Assessments:
-
Urine Protein to Creatinine Ratio (UPCR) was measured to assess proteinuria.
-
Kidney tissue was collected for histological analysis to evaluate glomerular injury, including mesangial hypercellularity, matrix expansion, and glomerulosclerosis.
-
Quantitative image analysis was employed to objectively assess the extent of kidney damage.
-
Caption: Experimental workflow for the rat model of mesangioproliferative glomerulonephritis.
gddY Mouse Model of Spontaneous IgA Nephropathy
-
Animal Model: gddY mice, which spontaneously develop IgA nephropathy.
-
Key Technology: Single-cell RNA sequencing (scRNA-seq) of kidney tissue.
-
Analysis: The study focused on identifying cell-type-specific gene expression changes in response to the disease and treatment with Atrasentan. A key finding was the identification of a population of "failed repair proximal tubular epithelial cells" and the reversal of their pathogenic gene expression profile by Atrasentan.
Atrasentan's Mechanism of Action in IgA Nephropathy
The preclinical data suggest that Atrasentan's therapeutic effects in IgA nephropathy are mediated through the blockade of the endothelin A (ETA) receptor. This action is believed to interrupt a key signaling pathway involved in the progression of the disease.
Caption: Proposed mechanism of Atrasentan in IgA nephropathy.
Conclusion
The available preclinical evidence strongly supports the continued investigation of this compound as a potential therapy for IgA nephropathy. By targeting the endothelin A receptor, Atrasentan appears to address key pathological mechanisms of the disease, leading to reductions in proteinuria and kidney tissue damage in animal models. Further research, including ongoing and future clinical trials, will be crucial to confirm these promising findings in patients with IgA nephropathy.
Assessing the Added Benefit of Atrasentan Hydrochloride to RAS Blockade: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of adding Atrasentan Hydrochloride to the standard of care, Renin-Angiotensin System (RAS) blockade, for the management of proteinuric kidney diseases. It synthesizes data from key clinical trials to assess the added therapeutic benefit and safety profile of this combination therapy.
Introduction
Atrasentan is a selective endothelin A (ETA) receptor antagonist.[1][2] The endothelin-1 (B181129) (ET-1) system, particularly through the ETA receptor, is implicated in the pathogenesis of chronic kidney disease (CKD) by promoting vasoconstriction, inflammation, and fibrosis.[1][3] By selectively blocking the ETA receptor, Atrasentan aims to mitigate these detrimental effects.[1] This guide focuses on the added benefit of Atrasentan when used in conjunction with RAS inhibitors (angiotensin-converting enzyme inhibitors [ACEis] or angiotensin II receptor blockers [ARBs]), the current standard of care for reducing proteinuria and slowing the progression of CKD.
Mechanism of Action: A Dual Blockade Approach
The rationale for combining Atrasentan with RAS blockade lies in targeting two distinct but complementary pathways involved in the progression of kidney disease. RAS inhibitors primarily counteract the effects of angiotensin II, reducing intraglomerular pressure and proteinuria. Atrasentan, on the other hand, targets the endothelin system, which also contributes to glomerular injury, podocyte damage, and sclerosis.[3]
Clinical Efficacy in Diabetic Kidney Disease (DKD): The SONAR Trial
The Study of Diabetic Nephropathy with Atrasentan (SONAR) was a pivotal phase 3 clinical trial that assessed the efficacy and safety of Atrasentan in patients with type 2 diabetes and CKD who were already receiving maximal RAS inhibition.[4][5]
Experimental Protocol: SONAR Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial with an enrichment period.[4][6]
-
Participants: Adults aged 18–85 years with type 2 diabetes, an estimated glomerular filtration rate (eGFR) of 25–75 mL/min per 1.73 m², and a urine albumin-to-creatinine ratio (UACR) of 300–5000 mg/g, on a maximum tolerated dose of a RAS inhibitor.[4]
-
Enrichment Period: All participants received Atrasentan 0.75 mg daily for 6 weeks. "Responders," defined as those with a UACR decrease of at least 30% without significant fluid retention, were then randomized.[4][5]
-
Randomization: Responders were randomly assigned to receive either Atrasentan 0.75 mg daily or a placebo.[4]
-
Primary Endpoint: A composite of doubling of serum creatinine (B1669602) or end-stage renal disease (ESRD).[5]
Quantitative Data: SONAR Trial Results
The addition of Atrasentan to RAS blockade resulted in a significant reduction in the risk of major renal events for the enriched population.
| Endpoint | Atrasentan Group (n=1325) | Placebo Group (n=1323) | Hazard Ratio (95% CI) | p-value |
| Primary Composite Renal Endpoint | 79 (6.0%) | 105 (7.9%) | 0.65 (0.49–0.88) | 0.0047[4] |
| Doubling of Serum Creatinine | 6.5% | 8.1% | 0.74 (0.57-0.95) | - |
| End-Stage Renal Disease | 6.5% | 8.1% | 0.70 (0.55-0.88) | - |
Data sourced from multiple reports on the SONAR trial.[4][7]
| Safety Outcome | Atrasentan Group (n=1325) | Placebo Group (n=1323) | Hazard Ratio (95% CI) | p-value |
| Hospitalization for Heart Failure | 47 (3.5%) | 34 (2.6%) | 1.33 (0.85–2.07) | 0.208[4] |
| Death | 58 (4.4%) | 52 (3.9%) | 1.09 (0.75–1.59) | 0.65[4] |
Data sourced from the SONAR trial publication.[4]
Clinical Efficacy in IgA Nephropathy (IgAN): The ALIGN Trial
The ALIGN study evaluated the efficacy and safety of Atrasentan in patients with IgA nephropathy, another proteinuric kidney disease.
Experimental Protocol: ALIGN Trial
-
Study Design: A global, randomized, multicenter, double-blind, placebo-controlled Phase 3 clinical trial.[8][9]
-
Participants: Patients with biopsy-proven IgAN at risk of progressive loss of kidney function, with baseline total proteinuria ≥1 g/day despite optimized RAS inhibitor treatment.[8][9]
-
Intervention: Patients were randomized to receive either Atrasentan (0.75 mg) or a placebo once daily for approximately 2.5 years, in addition to supportive care with a RAS inhibitor.[8][9]
-
Primary Endpoint: Change in proteinuria as measured by 24-hour urine protein-to-creatinine ratio (UPCR) from baseline to week 36.[10]
Quantitative Data: ALIGN Trial Interim Analysis
The interim analysis of the ALIGN study demonstrated a significant reduction in proteinuria with Atrasentan.
| Endpoint (at 36 weeks) | Atrasentan + Supportive Care | Placebo + Supportive Care | Reduction in Proteinuria | p-value |
| Change in UPCR from Baseline | - | - | 36.1% | <0.0001[8] |
Data from the pre-specified interim analysis of the ALIGN study.[8]
Comparison with Alternatives
The current standard of care for proteinuric CKD, including DKD and IgAN, is maximized RAS inhibition. The data from the SONAR and ALIGN trials demonstrate that Atrasentan provides a statistically significant added benefit in reducing proteinuria and, in the case of DKD, hard renal outcomes, on top of this standard of care.
Other emerging therapies for these conditions include SGLT2 inhibitors and, for IgAN, targeted-release formulation of budesonide. While direct head-to-head trials are limited, the mechanism of action of Atrasentan is distinct and suggests a potential for complementary effects when used in combination with these other agents. In a subset of the ALIGN trial, patients treated with both a RAS inhibitor and an SGLT2 inhibitor still showed a 37.4% reduction in proteinuria at 36 weeks with Atrasentan versus placebo.[10]
Safety and Tolerability
A known side effect of endothelin receptor antagonists is fluid retention.[11] In the SONAR trial, while the enrichment design aimed to minimize this risk, fluid retention and anemia were more frequent in the Atrasentan group.[4] Hospitalization for heart failure was numerically higher in the Atrasentan group, although this difference was not statistically significant.[4] The ALIGN study reported a favorable safety profile for Atrasentan, with the most common adverse events being peripheral edema, anemia, and liver transaminase elevation.[10] Careful patient selection and monitoring for signs of fluid overload are crucial when considering treatment with Atrasentan.
Conclusion
The addition of this compound to a background of maximized RAS inhibition demonstrates a significant added benefit in reducing proteinuria in patients with diabetic kidney disease and IgA nephropathy. For patients with DKD, this has been shown to translate into a reduction in the risk of clinically meaningful renal outcomes. The distinct mechanism of action, targeting the endothelin pathway, provides a novel and complementary approach to the existing standard of care. While the risk of fluid retention necessitates careful patient monitoring, the data supports Atrasentan as a valuable therapeutic option for patients with persistent proteinuria despite standard therapy.
References
- 1. What is Atrasentan used for? [synapse.patsnap.com]
- 2. Atrasentan | C29H38N2O6 | CID 159594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Atrasentan: The Difficult Task of Integrating Endothelin A Receptor Antagonists into Current Treatment Paradigm for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. The Effect of Atrasentan on Kidney and Heart Failure Outcomes by Baseline Albuminuria and Kidney Function: A Post Hoc Analysis of the SONAR Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novartis.com [novartis.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. checkrare.com [checkrare.com]
- 11. Selective endothelin A receptor antagonism in chronic kidney disease: improving clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Selective Endothelin ETA Receptor Antagonists: An In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of different selective endothelin A (ETA) receptor antagonists, focusing on their performance in preclinical models of hypertension and cancer. The information presented is collated from various studies to offer a comprehensive overview for researchers in drug discovery and development.
The Endothelin System: A Brief Overview
Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two G-protein coupled receptor subtypes: ETA and ETB. The activation of ETA receptors, primarily located on vascular smooth muscle cells, leads to vasoconstriction and cellular proliferation. This pathway is a key therapeutic target in conditions characterized by excessive vasoconstriction and cell growth, such as hypertension and certain cancers. Selective ETA receptor antagonists are designed to block these effects while sparing the potentially beneficial actions of ETB receptor activation, which include vasodilation and clearance of circulating ET-1.
In Vivo Performance Comparison of Selective ETA Receptor Antagonists
This section summarizes the in vivo efficacy and safety of several selective ETA receptor antagonists based on data from preclinical and clinical studies.
Hemodynamic Effects in Hypertension Models
The efficacy of selective ETA receptor antagonists in reducing blood pressure has been evaluated in various animal models of hypertension, most notably the Dahl salt-sensitive (DSS) rat and spontaneously hypertensive rats (SHRs).
Table 1: Comparison of Hemodynamic Effects of Selective ETA Receptor Antagonists in Hypertensive Rat Models
| Antagonist | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Atrasentan (B1666376) | Dahl Salt-Sensitive Rats on High Salt Diet | 5 mg/kg/day | Drinking Water | Significantly attenuated proteinuria and serum creatinine (B1669602) without reducing mean arterial pressure. Prevented cardiac hypertrophy and improved cardiac function. | [1] |
| Zibotentan | (Indirect Comparison with Atrasentan in CRPC patients) | 10 mg/day | Oral | No significant difference in overall survival or time to progression compared to placebo. Increased risk of peripheral edema and headache. | [2] |
| Ambrisentan (B1667022) | (Transition study from Sitaxsentan (B1663635) in PAH patients) | 5 or 10 mg/day | Oral | Maintained 6-minute walk distance and WHO functional class after switching from sitaxsentan. | [3] |
| Sitaxsentan | (Transition study to Ambrisentan in PAH patients) | 100 mg/day | Oral | Efficacy maintained after switching to ambrisentan, suggesting comparable clinical effect in this context. | [3] |
Anti-Tumor Efficacy in Cancer Models
The endothelin axis is implicated in the progression of various cancers. Selective ETA receptor antagonists have been investigated for their potential to inhibit tumor growth and metastasis.
Table 2: Comparison of Anti-Tumor Effects of Selective ETA Receptor Antagonists in Xenograft Models
| Antagonist | Cancer Cell Line | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Atrasentan | KU-19-19 (Bladder Cancer) | Nude Mice | 2.5 mg/kg BW | Intraperitoneal | No significant antitumor effect on tumor growth or mitosis rate as a monotherapy. | [1][4] |
| Zibotentan | (Indirect Comparison with Atrasentan in CRPC patients) | - | 10 mg/day | Oral | Did not significantly improve overall survival in patients with castration-resistant prostate cancer metastatic to bone. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments cited in this guide.
Protocol 1: Induction and Evaluation of Hypertension in Dahl Salt-Sensitive (DSS) Rats
-
Animal Model: Male Dahl salt-sensitive (DSS) rats, approximately six weeks of age, are used.
-
Induction of Hypertension: Rats are fed a high-salt diet (e.g., 8% NaCl) for a period of 4-8 weeks to induce hypertension.
-
Drug Administration: The selective ETA receptor antagonist (e.g., Atrasentan) or vehicle is administered to the rats, typically via drinking water or oral gavage, at the specified dose for the duration of the study.
-
Blood Pressure Measurement:
-
Non-invasive method (Tail-cuff): Systolic blood pressure is monitored weekly using a tail-cuff plethysmography system.
-
Invasive method (Telemetry): For continuous and more accurate blood pressure monitoring, a telemetry transmitter can be surgically implanted into the abdominal aorta of the rats.
-
-
Assessment of End-Organ Damage:
-
Proteinuria: Urine samples are collected over a 24-hour period using metabolic cages to measure protein excretion.
-
Cardiac Hypertrophy: At the end of the study, hearts are excised, and the left ventricular weight to body weight ratio is calculated as an index of cardiac hypertrophy.
-
Renal Function: Blood samples are collected to measure serum creatinine levels as an indicator of renal function.
-
Protocol 2: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model
-
Cell Culture: Human cancer cells (e.g., KU-19-19 bladder cancer cells) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells (e.g., 2 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The selective ETA receptor antagonist (e.g., Atrasentan) or placebo is administered at the specified dose and schedule (e.g., daily intraperitoneal injection).[4]
-
Tumor Growth Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Immunohistochemical Analysis: At the end of the study, tumors are excised, fixed, and embedded in paraffin. Sections are then stained for markers of proliferation (e.g., Ki-67) and apoptosis to assess the biological effects of the treatment.
Visualizing the Mechanisms
Diagrams are provided below to illustrate the key signaling pathway and a typical experimental workflow.
Caption: ETA Receptor Signaling Pathway.
Caption: General In Vivo Experimental Workflow.
References
- 1. Endothelin-A-receptor antagonism with atrasentan exhibits limited activity on the KU-19-19 bladder cancer cell line in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Meta-Analysis and Indirect Comparison of Endothelin A Receptor Antagonist for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of transition from sitaxsentan to ambrisentan in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin-A-receptor antagonism with atrasentan exhibits limited activity on the KU-19-19 bladder cancer cell line in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Atrasentan Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Atrasentan Hydrochloride is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. As a potent and selective endothelin A (ETA) receptor antagonist, the biologically active nature of this compound necessitates a cautious and informed approach to its disposal. This guide provides essential, step-by-step instructions to ensure the safe and compliant disposal of this compound in a laboratory setting.
The primary consideration for the disposal of any chemical is its potential hazard classification. While some safety data sheets (SDS) suggest that small quantities may be disposed of as household waste, industrial and contaminated waste is classified as hazardous.[1] Therefore, a conservative approach is recommended, managing it as a chemical waste that may be subject to hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[2] All handling of solid this compound or its solutions should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[2]
Step-by-Step Disposal Protocol for this compound
This protocol provides a comprehensive approach to managing this compound waste from generation to disposal.
Step 1: Waste Identification and Segregation
Properly segregate waste containing this compound at the point of generation. Do not mix it with non-hazardous waste. Create two main waste streams:
-
Liquid Waste: All aqueous and solvent solutions containing this compound.
-
Solid Waste: Contaminated labware (e.g., pipette tips, vials, gloves, bench paper) and unused or expired solid this compound.
Step 2: Waste Container Selection and Labeling
-
Liquid Waste: Use a designated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) (HDPE) bottle) for collecting liquid waste.
-
Solid Waste: Use a designated, durable, and sealable container (e.g., a labeled plastic bag or a rigid container) for solid waste.
-
Labeling: Clearly label all waste containers with "Hazardous Waste – this compound" and list the chemical composition, including solvents and their approximate concentrations.
Step 3: Waste Accumulation and Storage
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic. Ensure that incompatible waste types are segregated to prevent accidental reactions.[3]
Step 4: Disposal of Contaminated Materials
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and treated as hazardous liquid waste.[4] After triple-rinsing, the defaced, empty container can be disposed of as non-hazardous solid waste, in accordance with institutional policies.
-
Contaminated Labware: Non-sharp items like gloves and bench paper contaminated with trace amounts of this compound should be placed in the designated solid hazardous waste container. Sharps, such as needles and syringes, must be disposed of in a puncture-resistant sharps container labeled as hazardous waste.
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste. Decontaminate the spill area.
Step 5: Final Disposal
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not discharge this compound waste down the sanitary sewer.[4] The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
Data Presentation: this compound Safety and Disposal Information
| Parameter | Information | Source |
| Chemical Name | This compound | |
| CAS Number | 195733-43-8 | |
| Hazard Classification | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. May damage fertility or the unborn child. | [2][5] |
| Environmental Hazards | Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system. | |
| Recommended Disposal Method | Disposal must be made according to official regulations. Can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. | [4] |
| Spill Cleanup | Absorb solutions with finely-powdered liquid-binding material. Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to regulations. | [2] |
Experimental Protocols
Currently, there are no publicly available, standardized experimental protocols for the neutralization or degradation of this compound for disposal purposes. The recommended procedure is to treat it as a stable chemical entity and dispose of it via incineration through a licensed hazardous waste management company.
Mandatory Visualization
Caption: A flowchart illustrating the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Atrasentan Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for Atrasentan Hydrochloride, including personal protective equipment (PPE) recommendations, procedural guidance for handling and disposal, and emergency protocols.
Hazard Identification and Classification
This compound is classified with the following hazards[1][2]:
-
Acute oral toxicity (Category 4) : Harmful if swallowed[1][2][3].
-
Skin corrosion/irritation (Category 2) : Causes skin irritation[1][2][3].
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation[1][2][3].
-
Reproductive toxicity (Category 1B) : May damage fertility or the unborn child[2][3].
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation[1].
Exposure Limits and Engineering Controls
To minimize exposure, it is essential to work in a well-ventilated area.[1] The following table summarizes the known occupational exposure limit for this compound.
| Parameter | Value | Source |
| Employee Exposure Limit | 0.6 mcg/m³ in 8-hr TWA | [3] |
Engineering Controls:
-
Use within a chemical fume hood, glovebox, or other process enclosure to control exposure.[3]
-
Ensure easy access to a safety shower and eye wash station.[1][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specifications | Rationale |
| Eye Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] | Protects against splashes and dust that can cause serious eye irritation. |
| Hand Protection | Impervious, compatible chemical-resistant gloves.[3][4] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[5] | Prevents skin irritation and absorption. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when exposure limits may be exceeded or if irritation is experienced.[3][4] | Protects against inhalation of dust or aerosols which may cause respiratory irritation. |
| Body Protection | Impervious clothing or a complete suit protecting against chemicals.[1][5] | Prevents skin contact. |
Procedural Guidance for Safe Handling and Disposal
Adherence to strict protocols is necessary to ensure safety and minimize environmental contamination.
Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Read and understand all safety precautions.[3]
-
Work Area: Handle the compound in a designated, well-ventilated area, preferably within a chemical fume hood.[3]
-
Dispensing: Avoid the formation of dust and aerosols.[1]
-
Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the handling area.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizers.[4]
Disposal Plan:
-
Waste Collection: Collect waste material in a suitable, labeled, and closed container.
-
Disposal Method: Disposal should be carried out by a licensed disposal company in accordance with all applicable federal, state, and local regulations.[1][3] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with regulations.[1]
Emergency Procedures: Accidental Release Measures
In the event of a spill, follow these steps to mitigate the hazard.
Spill Cleanup Protocol:
-
Evacuation: Evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[1][3]
-
Personal Protection: Wear full personal protective equipment, including respiratory protection, during cleanup.[1]
-
Cleanup for Powders: Gently sweep or use a wet cloth to collect the material and place it into a suitable container for disposal.[6] Avoid generating dust.
-
Cleanup for Solutions: Absorb with a liquid-binding material such as diatomite or universal binders.[1]
-
Decontamination: Clean the affected area thoroughly. One method suggests using large, disposable absorbent paper towels moistened with 10% (v/v) bleach.[3]
-
Disposal: Dispose of all contaminated materials as hazardous waste according to regulations.[3]
First Aid Measures:
| Exposure Route | First Aid Protocol |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][2][3] |
| If on Skin | Remove contaminated clothing. Wash skin thoroughly with plenty of soap and water. If irritation persists, seek medical attention.[1][3] |
| If in Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3] |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2] |
Logical Workflow for Emergency Spill Response
The following diagram outlines the procedural flow for responding to an accidental spill of this compound.
Caption: Workflow for this compound spill response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
